Menatetrenone Epoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7a-methyl-1a-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZHANAISKEZFG-GHDNBGIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439848 | |
| Record name | Menatetrenone Epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72908-86-2 | |
| Record name | Menatetrenone Epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Menatetrenone Epoxide in the Vitamin K Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of menatetrenone (Vitamin K2, MK-4) epoxide in the vitamin K cycle. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the biochemical pathways, relevant enzymes, quantitative data, and experimental methodologies. The guide includes structured data tables, detailed experimental protocols, and visualizations of the key pathways to facilitate a comprehensive understanding of this critical aspect of vitamin K metabolism.
Introduction
Vitamin K is a family of fat-soluble vitamins essential for various physiological processes, most notably blood coagulation and bone metabolism. The biological activity of vitamin K is dependent on a cyclic pathway known as the vitamin K cycle, which occurs in the endoplasmic reticulum. This cycle facilitates the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the function of these proteins.
Menatetrenone, also known as menaquinone-4 (MK-4), is a key form of vitamin K2. Like other forms of vitamin K, it participates in the vitamin K cycle. During the γ-glutamyl carboxylation reaction, the reduced form of menatetrenone (menaquinol-4) is oxidized to menatetrenone epoxide. For the cycle to continue, this compound must be reduced back to menatetrenone quinone and subsequently to menaquinol-4. This critical reduction step is catalyzed by the enzyme Vitamin K Epoxide Reductase (VKOR).
This guide will focus specifically on the role and metabolism of this compound within the vitamin K cycle.
The Vitamin K Cycle and the Central Role of this compound
The vitamin K cycle is a salvage pathway that allows for the continuous regeneration of the active form of vitamin K, the hydroquinone (or quinol). This recycling is vital as the dietary intake of vitamin K alone is often insufficient to keep up with the body's demand for γ-carboxylation.
The key steps involving menatetrenone are as follows:
-
Carboxylation and Epoxidation: The reduced form of menatetrenone, menaquinol-4, serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the addition of a carboxyl group to glutamate residues on VKDPs. In this process, menaquinol-4 is concomitantly oxidized to menatetrenone 2,3-epoxide.
-
Reduction of this compound: The resulting this compound is inactive and must be recycled. The enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) catalyzes the reduction of this compound to menatetrenone quinone. This is a critical, warfarin-sensitive step in the cycle.
-
Reduction of Menatetrenone Quinone: The menatetrenone quinone is then further reduced to menaquinol-4, the active form, which can then participate in another round of carboxylation. This reduction can be carried out by VKORC1 or other reductases.
Signaling Pathway Diagram
Caption: The Vitamin K cycle featuring menatetrenone (MK-4).
Quantitative Data
Quantitative data on the kinetics of the vitamin K cycle enzymes with different vitamin K homologs is crucial for understanding their specific roles. While comprehensive data specifically for this compound is not as abundant as for phylloquinone (vitamin K1) epoxide, the following tables summarize available information on analytical methods and typical concentrations.
Table 1: Analytical Methods for Quantification of Menatetrenone and its Metabolites
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Reference |
| Menatetrenone (MK-4) | Human Serum/Plasma | HPLC-MS/MS | 0.14 nmol/L | |
| Menatetrenone (MK-4) | Human Serum/Plasma | LC-Q-LIT-MS | ng/L range | |
| Menatetrenone (MK-4) | Pharmaceutical Products | TLC-Densitometry | 8.33 µg/mL | |
| Vitamin K1 Epoxide | Human Plasma | LC-APCI-MS/MS | 30 pg/mL | |
| MK-4 and its epoxide | Mouse Tissues | LC-APCI-MS/MS | Not specified |
Table 2: Kinetic Parameters of Human VKORC1
| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Assay Condition | Reference |
| Vitamin K1 Epoxide | Purified human VKORC1 | ~5 | Not Reported | In vitro, DTT-driven | General literature context |
| Vitamin K1 | Purified human VKORC1 | ~2-3 | Not Reported | In vitro, DTT-driven | General literature context |
Experimental Protocols
Protocol for Quantification of Menatetrenone and this compound in Biological Samples using LC-MS/MS
This protocol is a synthesized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Objective: To quantify the levels of menatetrenone (MK-4) and its epoxide metabolite in plasma or serum.
Materials:
-
Biological sample (serum or plasma)
-
Internal standards (e.g., deuterated MK-4)
-
Hexane, Ethanol, Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction apparatus
-
LC-MS/MS system with an appropriate column (e.g., C18 or PFP)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of serum/plasma, add 50 µL of the internal standard solution.
-
Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.
-
Add 4 mL of hexane and vortex for 1 minute for extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MK-4, MK-4 epoxide, and their internal standards need to be optimized on the specific instrument.
-
Data Analysis:
-
Construct a calibration curve using known concentrations of standards.
-
Quantify the analytes in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Experimental Workflow Diagram
The Biological Function of Menatetrenone Epoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menatetrenone epoxide, a key metabolite of menatetrenone (Vitamin K2, MK-4), plays a crucial role as an intermediate in the vitamin K cycle. Its biological function is intrinsically linked to the post-translational modification of vitamin K-dependent proteins, which are essential for physiological processes including blood coagulation, bone metabolism, and the prevention of vascular calcification. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its role in the vitamin K cycle, presenting available quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling pathway.
Core Biological Function: An Intermediate in the Vitamin K Cycle
This compound's primary and established biological function is to serve as an intermediate in the vitamin K cycle. This metabolic pathway is essential for the activation of vitamin K-dependent proteins, also known as Gla proteins.
The cycle begins with the reduced form of vitamin K, menatetrenone hydroquinone, acting as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of specific glutamate (Glu) residues on vitamin K-dependent protein precursors to form gamma-carboxyglutamate (Gla) residues. This carboxylation is critical for the calcium-binding capacity and subsequent biological activity of these proteins.
During the carboxylation reaction, menatetrenone hydroquinone is oxidized to this compound. For the vitamin K cycle to continue and to regenerate the active form of vitamin K, this compound must be reduced. This reduction is carried out by the enzyme vitamin K epoxide reductase (VKOR), a key enzyme located in the endoplasmic reticulum membrane. VKOR converts this compound back to menatetrenone quinone, which is then further reduced to menatetrenone hydroquinone, thus completing the cycle.
Prominent vitamin K-dependent proteins that rely on this cycle include:
-
Blood Coagulation Factors: Factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, are essential for hemostasis.
-
Osteocalcin: A bone matrix protein that plays a role in bone mineralization and calcium homeostasis.
-
Matrix Gla-Protein (MGP): An inhibitor of soft tissue and vascular calcification.
To date, there is no substantial evidence to suggest that this compound possesses significant biological activity outside of its role as an intermediate in this vital cycle.
Signaling Pathway: The Vitamin K Cycle
The vitamin K cycle is a critical cellular pathway that ensures the continuous supply of the active, reduced form of vitamin K necessary for the gamma-carboxylation of target proteins. The central role of this compound is as a transient, oxidized intermediate that is recycled back to its active form.
Caption: The Vitamin K Cycle, highlighting the conversion of menatetrenone and the central role of its epoxide form.
Quantitative Data
Quantitative data specifically on this compound is limited in publicly available literature. Most studies focus on the parent compound, menatetrenone (MK-4). However, one study provides pharmacokinetic data for both menatetrenone and its epoxide metabolite in healthy subjects following a single oral dose.
Table 1: Pharmacokinetic Parameters of Menatetrenone and this compound in Healthy Subjects (n=26) after a single 30 mg oral dose of menatetrenone. [1]
| Parameter | Menatetrenone | This compound |
| Cmax (ng/mL) | 35.8 ± 25.4 | 2.8 ± 1.5 |
| Tmax (hr) | 3.0 ± 1.0 | 4.6 ± 1.8 |
| AUC₀-₂₄ (ng·hr/mL) | 164.7 ± 109.8 | 25.1 ± 14.9 |
| t₁/₂ (hr) | 2.8 ± 1.1 | 4.2 ± 1.5 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t₁/₂: Elimination half-life.
Experimental Protocols
Measurement of Menatetrenone and this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of menatetrenone and its epoxide metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation:
-
To a 0.5 mL aliquot of human plasma, add an internal standard (e.g., a deuterated analog of menatetrenone).
-
Perform protein precipitation by adding 1.5 mL of ice-cold methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.
-
Experimental Workflow:
Caption: A generalized workflow for the LC-MS/MS analysis of menatetrenone and its epoxide.
Vitamin K Epoxide Reductase (VKOR) Activity Assay
This protocol outlines a fluorometric assay to measure the activity of VKOR by monitoring the production of the reduced form of vitamin K.
Methodology:
-
Reaction Mixture Preparation:
-
In a 96-well microplate, prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 150 mM KCl, and 5 mM DTT.
-
Add the source of VKOR enzyme (e.g., liver microsomes or purified recombinant VKOR).
-
Add the substrate, vitamin K1 epoxide or this compound, dissolved in a small volume of ethanol.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a reducing agent, such as dithiothreitol (DTT).
-
Immediately place the microplate in a fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of approximately 243 nm and an emission wavelength of approximately 432 nm, which corresponds to the fluorescence of the reduced vitamin K product.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the rate of product formation per unit of time per milligram of protein.
-
Logical Relationship of Assay Components:
Caption: The logical relationship of components in a fluorometric VKOR activity assay.
Conclusion
The biological function of this compound is well-defined within its role as an essential intermediate in the vitamin K cycle. Its continuous enzymatic conversion by vitamin K epoxide reductase is fundamental for the regeneration of active vitamin K, which is indispensable for the carboxylation and subsequent activation of a variety of proteins crucial for health. While direct biological effects of this compound itself have not been identified, its accurate measurement and the study of the enzyme that metabolizes it, VKOR, are of high interest in clinical and research settings, particularly in the context of vitamin K metabolism, bone health, and anticoagulant therapy. Further research may focus on the intracellular trafficking of this compound and the regulation of its conversion back to menatetrenone.
References
Menatetrenone Epoxide: An In-Depth Technical Guide to its Potential as a Biomarker of Vitamin K Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a fat-soluble vitamin essential for synthesizing proteins required for blood coagulation and bone metabolism. The vitamin K cycle, a crucial metabolic pathway, involves the conversion of vitamin K to its hydroquinone form, which acts as a cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme. This enzyme catalyzes the carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs), a critical step for their biological activity.[1][2][3][4][5] During this process, vitamin K hydroquinone is oxidized to vitamin K epoxide. The epoxide is then recycled back to the quinone form by the enzyme vitamin K epoxide reductase complex subunit 1 (VKORC1).[6][7][8][9] Menatetrenone (MK-4), a form of vitamin K2, and its metabolite, menatetrenone epoxide, are integral to this cycle. This technical guide explores the potential of this compound as a biomarker for assessing vitamin K status, providing an in-depth overview of the underlying biochemistry, analytical methodologies, and available data. While research is ongoing, this compound is emerging as a promising, direct indicator of vitamin K metabolism.
The Vitamin K Cycle and the Role of this compound
The vitamin K cycle is a tightly regulated process ensuring a continuous supply of the reduced form of vitamin K (hydroquinone) for the carboxylation of VKDPs. Menatetrenone, a key menaquinone, actively participates in this cycle.
The core pathway involving menatetrenone is as follows:
-
Reduction: Menatetrenone (MK-4 quinone) is reduced to menatetrenone hydroquinone (MK-4 hydroquinone).
-
Carboxylation and Epoxidation: Menatetrenone hydroquinone serves as a cofactor for GGCX, enabling the carboxylation of glutamic acid residues on VKDPs to gamma-carboxyglutamic acid (Gla). In this coupled reaction, menatetrenone hydroquinone is oxidized to this compound.[6][7][8][9]
-
Reduction of Epoxide: this compound is then reduced back to menatetrenone quinone by VKORC1, completing the cycle.[6]
A disruption in this cycle, particularly due to vitamin K deficiency or inhibition of VKORC1 (e.g., by warfarin), leads to an accumulation of the epoxide form. Therefore, the plasma concentration of this compound and the ratio of this compound to menatetrenone may serve as sensitive indicators of vitamin K status.
The Menatetrenone (MK-4) Vitamin K Cycle.
Quantitative Data
The available quantitative data on plasma concentrations of menatetrenone and its epoxide are limited. Most studies have focused on the pharmacokinetics following supplementation rather than establishing reference ranges for different vitamin K statuses.
Table 1: Pharmacokinetic Parameters of Menatetrenone and this compound after a Single Oral Dose
| Parameter | Menatetrenone | This compound | Reference |
| Dose | 30 mg | - | [10] |
| Cmax (ng/mL) | 75.3 ± 42.5 | 1.8 ± 0.7 | [10] |
| Tmax (h) | 3.0 ± 1.0 | 4.0 ± 1.5 | [10] |
| AUC (ng·h/mL) | 334.8 ± 160.4 | 12.1 ± 4.9 | [10] |
Data are presented as mean ± standard deviation.
Table 2: Analytical Method Performance for Plasma Menatetrenone and this compound
| Parameter | Menatetrenone | This compound | Reference |
| Analytical Method | LC-MS/MS | LC-MS/MS | [11] |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL | [11] |
| Assay Precision (CV%) | < 10.1% | < 10.1% | [11] |
| Accuracy (%) | 98.0 - 106.5% | 98.0 - 106.5% | [11] |
Experimental Protocols
The measurement of menatetrenone and its epoxide in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12] While a universally standardized protocol is not available, the following outlines a general workflow based on published methods.
Experimental Workflow for Plasma Menatetrenone and this compound Analysis
General workflow for LC-MS/MS analysis.
Detailed Methodological Steps:
-
Sample Preparation:
-
To a plasma sample (e.g., 200 µL), add a protein precipitating agent such as methanol.[11]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the analytes to a clean tube for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of lipophilic compounds like menatetrenone and its epoxide.[11]
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water is typically employed.
-
Flow Rate: A constant flow rate is maintained throughout the chromatographic run.
-
Injection Volume: A small volume of the prepared sample extract is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for these analytes.[11]
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for menatetrenone and this compound are monitored.
-
Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Discussion and Future Perspectives
The measurement of plasma this compound holds significant promise as a direct biomarker of vitamin K status. Unlike indirect markers, such as undercarboxylated osteocalcin (ucOC) or prothrombin induced by vitamin K absence (PIVKA-II), this compound levels directly reflect the metabolic flux through the vitamin K cycle. An elevated plasma concentration of this compound, particularly in relation to its parent compound, could be a sensitive indicator of impaired vitamin K recycling, which may occur in subclinical vitamin K deficiency or in response to VKORC1 inhibitors.
However, several challenges need to be addressed before this compound can be widely adopted in clinical and research settings. There is a clear need for more extensive clinical studies to establish reference ranges for this compound in populations with varying vitamin K statuses. Furthermore, the standardization of analytical methods is crucial to ensure comparability of results across different laboratories.
Future research should focus on:
-
Conducting large-scale observational and intervention studies to correlate plasma this compound levels with established biomarkers of vitamin K status and clinical outcomes.
-
Developing and validating robust, high-throughput analytical methods for the routine measurement of menatetrenone and its epoxide.
-
Investigating the influence of genetic factors, such as polymorphisms in the VKORC1 gene, on the plasma ratio of this compound to menatetrenone.[10]
References
- 1. Vitamin K-dependent carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple and sensitive determination of menatetrenone and its epoxide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Menatetrenone Epoxide and Vitamin K Epoxide Reductase (VKOR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a vital fat-soluble vitamin that plays a critical role in blood coagulation, bone metabolism, and the prevention of vascular calcification. Its biological activity is dependent on a cellular recycling process known as the vitamin K cycle. A key enzyme in this cycle is the Vitamin K Epoxide Reductase (VKOR). Menatetrenone, also known as menaquinone-4 (MK-4), is a form of vitamin K2 that is utilized in some countries as a therapeutic agent for osteoporosis.[1] During its metabolic processing, menatetrenone is converted to menatetrenone epoxide. The interaction between this compound and VKOR is of significant interest for understanding the pharmacokinetics of menatetrenone and for the development of novel therapeutics targeting the vitamin K cycle.
This technical guide provides an in-depth overview of the relationship between this compound and VKOR, including the relevant biochemical pathways, quantitative data on menatetrenone pharmacokinetics, and detailed experimental protocols for assessing VKOR activity and inhibition.
The Vitamin K Cycle and the Role of VKOR
The vitamin K cycle is a series of enzymatic reactions that allows for the continuous regeneration of the active form of vitamin K, vitamin K hydroquinone. This active form is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in vitamin K-dependent proteins.[2] These Gla residues are crucial for the calcium-binding capacity and subsequent biological activity of these proteins, which include clotting factors in the liver and proteins involved in bone metabolism like osteocalcin.[3]
The cycle can be summarized in the following steps:
-
Carboxylation: Vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide by GGCX during the carboxylation of vitamin K-dependent proteins.[2]
-
Reduction of Vitamin K Epoxide: Vitamin K epoxide reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum, catalyzes the reduction of vitamin K 2,3-epoxide back to vitamin K quinone.[4]
-
Reduction of Vitamin K Quinone: Vitamin K quinone is further reduced to the active vitamin K hydroquinone by VKOR or other quinone reductases.[5]
This recycling pathway is critical for maintaining sufficient levels of reduced vitamin K, and its inhibition leads to the production of under-carboxylated, inactive vitamin K-dependent proteins.
Figure 1: Simplified diagram of the Vitamin K cycle.
Menatetrenone Metabolism and VKORC1 Polymorphisms
Menatetrenone (MK-4) undergoes metabolism that mirrors the vitamin K cycle, leading to the formation of this compound. The enzyme responsible for the reduction of this epoxide is VKOR, encoded by the VKORC1 gene. Polymorphisms in the VKORC1 gene have been shown to influence the pharmacokinetics of menatetrenone and its epoxide metabolite.[6]
A study involving healthy subjects who were administered menatetrenone found that plasma concentrations of both menatetrenone and its epoxide tended to be lower in individuals with the H1/H7 VKORC1 genotype compared to the wild-type H1/H1 group.[6] This suggests that genetic variations in VKORC1 can affect the metabolic clearance of menatetrenone, although high inter-individual variation was observed.[6]
Quantitative Data
Table 1: Pharmacokinetic Modeling of Menatetrenone and its Epoxide [6]
| Parameter | Description |
|---|---|
| Model | Two-compartment model with Weibull-type absorption and saturable elimination. |
| Observation | Plasma concentrations of menatetrenone and its epoxide tended to be lower in subjects with the H1/H7 VKORC1 genotype compared to the wild-type H1/H1 group. |
Table 2: IC50 Values for Warfarin Inhibition of VKORC1 Variants (Cell-Based Assay) [7]
| VKORC1 Variant | IC50 (nM) |
|---|---|
| Wild-type | 24.7 |
| Val29Leu | 136.4 |
| Val45Ala | 152.0 |
| Leu128Arg | 1226.4 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and VKOR.
Cell-Based Assay for VKOR Activity and Inhibition
This indirect assay measures VKOR activity by quantifying the secretion of a co-expressed vitamin K-dependent protein, such as human coagulation factor IX (FIX).[7]
Objective: To determine the inhibitory effect of a compound (e.g., this compound) on VKORC1 activity in a cellular context.
Materials:
-
HEK 293T cells
-
Expression vectors for human VKORC1 and human coagulation factor IX (FIX)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
Vitamin K 2,3-epoxide
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
FIX activity assay kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK 293T cells in 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the VKORC1 and FIX expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of the test compound (this compound) or a known inhibitor (e.g., warfarin) and a fixed concentration of vitamin K 2,3-epoxide (e.g., 1 µM). Include a vehicle control.
-
Incubation: Incubate the cells for 48 hours to allow for FIX expression and secretion.
-
Sample Collection: Collect the conditioned medium from each well.
-
FIX Activity Measurement: Determine the FIX activity in the collected medium using a commercial FIX activity assay kit.
-
Data Analysis: Plot the FIX activity against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a cell-based VKOR inhibition assay.
In Vitro DTT-Driven VKOR Activity Assay
This assay directly measures the enzymatic activity of VKOR in microsomal preparations using dithiothreitol (DTT) as a reducing agent.
Objective: To measure the kinetic parameters of VKOR and determine the inhibition constant (Ki) of a test compound.
Materials:
-
Microsomal preparations containing VKORC1
-
Vitamin K 2,3-epoxide
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl with CHAPS)
-
Test compound and vehicle control
-
Scintillation vials and scintillation fluid
-
Radiolabeled vitamin K 2,3-epoxide (e.g., ³H-labeled)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent
Protocol:
-
Reaction Setup: In a reaction tube, combine the microsomal preparation, reaction buffer, and the test compound at various concentrations.
-
Substrate Addition: Initiate the reaction by adding a mixture of radiolabeled and unlabeled vitamin K 2,3-epoxide and DTT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., ethanol/acetic acid).
-
Extraction: Extract the vitamin K metabolites from the reaction mixture using an organic solvent (e.g., hexane).
-
TLC Separation: Spot the extracted samples onto a TLC plate and develop the chromatogram to separate vitamin K epoxide from vitamin K quinone.
-
Quantification: Scrape the spots corresponding to vitamin K epoxide and vitamin K quinone into scintillation vials and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product (vitamin K quinone) formed. Determine the Michaelis-Menten constants (Km) for the substrates and the IC50 for the inhibitor. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentrations and Km values.
Figure 3: Workflow for an in vitro DTT-driven VKOR assay.
Conclusion
This compound is a key metabolite in the physiological processing of menatetrenone (vitamin K2, MK-4). Its interaction with Vitamin K Epoxide Reductase (VKOR) is central to the recycling of menatetrenone and, consequently, its biological activity. While direct quantitative data on the inhibitory potential of this compound on VKOR is currently limited, the established experimental protocols for assessing VKOR activity provide a clear path for future investigations in this area. Understanding the nuances of this interaction is crucial for optimizing the therapeutic use of menatetrenone and for the development of novel modulators of the vitamin K cycle for various clinical applications. The influence of VKORC1 genetics on menatetrenone metabolism further underscores the importance of a personalized approach in therapies involving this vitamin.
References
- 1. Vitamin K epoxide reductase prefers ER membrane-anchored thioredoxin-like redox partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K-Dependent Protein Activation: Normal Gamma-Glutamyl Carboxylation and Disruption in Disease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Tango: An In-depth Technical Guide to the Interplay of Menatetrenone and its Epoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core relationship between menatetrenone (Vitamin K2, MK-4) and its crucial metabolite, menatetrenone epoxide. Understanding this metabolic conversion is fundamental to comprehending the biological activities of menatetrenone, from its role in bone metabolism and hemostasis to its potential as a therapeutic agent. This document provides a comprehensive overview of their metabolic pathway, quantitative data from pharmacokinetic studies, detailed experimental protocols for their analysis, and a visualization of their impact on cellular signaling.
The Vitamin K Cycle: A Central Role for Epoxidation and Reduction
Menatetrenone's biological efficacy is intrinsically linked to the vitamin K cycle, a critical enzymatic pathway that occurs in the endoplasmic reticulum. In this cycle, menatetrenone is converted to this compound, a key step that is coupled to the gamma-carboxylation of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on vitamin K-dependent proteins. This post-translational modification is essential for the function of proteins involved in blood coagulation (e.g., prothrombin) and bone metabolism (e.g., osteocalcin).[1]
The epoxidation of menatetrenone is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX). Subsequently, this compound is reduced back to menatetrenone by the enzyme vitamin K epoxide reductase (VKOR), completing the cycle and allowing for the continuous regeneration of the active form of vitamin K.[1] The entire process ensures a sustained supply of reduced vitamin K for the vital carboxylation reactions.
Beyond the core vitamin K cycle, the catabolism of menatetrenone also involves cytochrome P450 (CYP) enzymes, which are primarily located in the liver. These enzymes contribute to the oxidative metabolism of various substances, including vitamin K.
Quantitative Analysis of Menatetrenone and its Epoxide
One study administered a single 30 mg oral dose of menatetrenone to 26 healthy subjects and measured the plasma concentrations of both menatetrenone and its epoxide using LC-MS/MS. The pharmacokinetics were described by a two-compartment model with Weibull-type absorption and saturable elimination.[2]
Another study provided valuable quantitative data on the plasma concentration of this compound after intravenous administration of menatetrenone in patients undergoing hepatectomy. These findings offer insights into the in vivo conversion of menatetrenone to its epoxide.
| Group | N | Cmax of this compound (nmol/L) |
| Normal Liver Function | 10 | 184.4 |
| Chronic Hepatitis | 12 | 126.3 |
| Liver Cirrhosis | 20 | 85.9 |
| Data from a study involving intravenous injection of 200 micrograms/kg of menaquinone-4 (MK-4)[3] |
Experimental Protocols
Quantification of Menatetrenone and this compound in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of menatetrenone and its epoxide metabolite in human plasma, adapted from established methodologies.
Objective: To accurately quantify the plasma concentrations of menatetrenone and this compound.
Materials:
-
High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Menatetrenone and this compound analytical standards
-
Internal standard (e.g., a deuterated analog)
-
Human plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject an aliquot of the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.
-
A typical gradient could be: 0-1 min, 80% B; 1-5 min, ramp to 100% B; 5-7 min, hold at 100% B; 7-7.1 min, return to 80% B; 7.1-10 min, re-equilibrate at 80% B.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Define specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of menatetrenone and this compound standards.
-
Calculate the concentrations in the plasma samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.
-
In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This assay measures the epoxidation of menatetrenone by GGCX.
Objective: To determine the in vitro activity of GGCX by measuring the formation of this compound.
Materials:
-
Microsomal preparation containing GGCX (e.g., from liver)
-
Menatetrenone substrate
-
Dithiothreitol (DTT) as a reducing agent
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.4)
-
Reaction tubes
-
HPLC system with a fluorescence or UV detector
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the microsomal preparation, Tris-HCl buffer, and BSA.
-
Initiate the reaction by adding menatetrenone (dissolved in a suitable solvent like ethanol) and DTT.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a mixture of isopropanol and hexane.
-
Vortex thoroughly to extract the lipids, including menatetrenone and its epoxide.
-
Centrifuge to separate the phases.
-
-
Analysis:
-
Evaporate the organic (upper) phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Separate and quantify menatetrenone and this compound using a reversed-phase HPLC column and a suitable mobile phase (e.g., methanol/ethanol mixture).
-
Detect the compounds using a fluorescence detector (excitation ~243 nm, emission ~430 nm for the reduced form after post-column reduction) or a UV detector.
-
-
Calculation:
-
Calculate the amount of this compound formed per unit of time and protein concentration to determine the GGCX activity.
-
Visualizing the Metabolic and Signaling Landscape
The Vitamin K Cycle
// Nodes Menatetrenone [label="Menatetrenone\n(MK-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Menatetrenone_H2 [label="Reduced Menatetrenone\n(MK-4 H2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Menatetrenone_Epoxide [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gla_Protein [label="Vitamin K-Dependent\nProtein (Glu)", fillcolor="#FBBC05", fontcolor="#202124"]; Carboxylated_Protein [label="Carboxylated Protein\n(Gla)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Menatetrenone -> Menatetrenone_H2 [label="Quinone Reductase", color="#5F6368"]; Menatetrenone_H2 -> Menatetrenone_Epoxide [label="γ-Glutamyl Carboxylase\n(GGCX)", color="#5F6368"]; Menatetrenone_Epoxide -> Menatetrenone [label="Vitamin K Epoxide\nReductase (VKOR)", color="#5F6368"];
// Carboxylation side reaction Gla_Protein -> Carboxylated_Protein [label="Carboxylation", color="#5F6368"]; Menatetrenone_H2 -> Gla_Protein [style=dashed, arrowhead=none, color="#5F6368"];
// Invisible nodes and edges for alignment {rank=same; Menatetrenone_H2; Gla_Protein;} } dot
Caption: The Vitamin K cycle illustrating the conversion of menatetrenone to its epoxide.
Experimental Workflow for LC-MS/MS Analysis
// Nodes start [label="Plasma Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Protein Precipitation\n(Methanol + Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Supernatant Collection", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Data Processing & Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; } dot
Caption: Workflow for the quantification of menatetrenone and its epoxide in plasma.
Menatetrenone's Influence on Cellular Processes
// Nodes MK4 [label="Menatetrenone\n(MK-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Intracellular Signaling\nCascades", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cMyc [label="c-Myc\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cFos [label="c-Fos\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges MK4 -> Signaling_Cascade; Signaling_Cascade -> cMyc [label="Modulation"]; Signaling_Cascade -> cFos [label="Modulation"]; cMyc -> CellCycle [label="Leads to"]; cFos -> Apoptosis [label="Contributes to"]; } dot
Caption: Postulated influence of menatetrenone on key cellular regulatory proteins.
Conclusion
The intricate relationship between menatetrenone and its epoxide metabolite is at the heart of vitamin K's physiological functions. The continuous cycle of epoxidation and reduction, tightly coupled with protein carboxylation, underscores the importance of both forms of the vitamin. For researchers and drug development professionals, a deep understanding of this metabolic interplay, supported by robust analytical methods and a clear picture of the downstream cellular effects, is paramount for harnessing the full therapeutic potential of menatetrenone. Further research to elucidate the precise signaling pathways modulated by menatetrenone and its epoxide will undoubtedly open new avenues for its application in health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for Menatetrenone (HMDB0030017) [hmdb.ca]
- 2. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K (menaquinone-4) metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Lifecycle of Menatetrenone Epoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menatetrenone, also known as menaquinone-4 (MK-4), is a vital subtype of vitamin K2 with significant roles in blood coagulation, bone metabolism, and cardiovascular health. Its biological activity is intrinsically linked to a metabolic pathway known as the vitamin K cycle. A key intermediate in this cycle is menatetrenone epoxide. This technical guide provides an in-depth exploration of the cellular metabolism of this compound, including relevant enzymatic processes, quantitative data, and detailed experimental protocols for its study.
A Note on Cellular Uptake: Current scientific literature extensively details the intracellular formation and subsequent metabolism of this compound within the endoplasmic reticulum as part of the vitamin K cycle. However, there is a notable absence of information regarding the direct cellular uptake of this compound from the extracellular environment. The prevailing understanding is that this compound is generated in situ from menatetrenone that has been taken up by the cell. Therefore, this guide focuses on its intracellular metabolic fate.
The Vitamin K Cycle and this compound Metabolism
The vitamin K cycle is a critical cellular process that facilitates the post-translational modification of specific proteins, known as vitamin K-dependent proteins (VKDPs). This cycle occurs in the endoplasmic reticulum (ER).[1]
The process begins with the reduction of vitamin K quinone (like menatetrenone) to its active hydroquinone form (menatetrenone hydroquinone)[2]. This active form serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which carboxylates glutamic acid residues on VKDPs. During this carboxylation reaction, menatetrenone hydroquinone is oxidized to this compound[2][3].
For the cycle to continue, this compound must be recycled back to menatetrenone quinone. This crucial reductive step is catalyzed by the enzyme vitamin K epoxide reductase (VKOR)[2][3]. The resulting quinone can then be reduced again to the hydroquinone form, thus completing the cycle. The primary enzyme responsible for this is VKOR complex subunit 1 (VKORC1), which is the target of anticoagulant drugs like warfarin[4]. A paralog, VKORC1L1, also exhibits VKOR activity[3].
Signaling and Metabolic Pathway
The vitamin K cycle is a self-contained enzymatic loop within the ER, essential for the proper functioning of proteins involved in coagulation and bone health.
Quantitative Data
Quantitative kinetic data specifically for the reduction of this compound is scarce. However, a study on its paralog, VKORC1L1, provides kinetic parameters for vitamin K2 epoxide, which offers valuable insight.
| Enzyme | Substrate | Cell Line | Km (µM) | Vmax (nmol·mg⁻¹·hr⁻¹) | Citation |
| VKORC1L1 | Vitamin K2 Epoxide | HEK 293T | 11.24 | 13.46 | [3] |
Note: The term "Vitamin K2 Epoxide" in the cited study likely refers to a menaquinone epoxide, and while not definitively this compound, it serves as a reasonable proxy.
Experimental Protocols
Cell-Based VKOR Activity Assay
This protocol is adapted from methodologies used to assess the efficiency of the vitamin K cycle in a cellular context[5]. It measures the overall conversion of exogenously supplied vitamin K epoxide to a form that can be used for protein carboxylation.
Objective: To quantify the vitamin K epoxide reductase activity in cultured cells.
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Vitamin K1 epoxide (KO) (commercially available, often used as a substrate for general VKOR activity)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS/MS system for vitamin K metabolite analysis
Procedure:
-
Cell Culture: Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Incubation: Prepare a working solution of vitamin K1 epoxide in the cell culture medium. A typical final concentration is 5 µM[5].
-
Remove the existing medium from the cells and replace it with the medium containing vitamin K1 epoxide.
-
Incubate the cells for a defined period, for example, 24 hours, at 37°C in a CO2 incubator[5].
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Vitamin K Extraction and Analysis:
-
The vitamin K metabolites (epoxide and quinone) are extracted from the cell lysate, typically using a liquid-liquid extraction method with a solvent like hexane.
-
The extracted samples are then analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) to quantify the amounts of vitamin K1 epoxide and vitamin K1 quinone[5].
-
-
Data Analysis: The VKOR activity can be expressed as the amount of vitamin K1 quinone produced per milligram of protein over the incubation time.
Experimental Workflow Diagram
Conclusion
This compound is a critical, yet transient, metabolite in the intracellular vitamin K cycle. Its efficient reduction back to menatetrenone quinone by VKORC1 is paramount for sustaining the carboxylation of proteins essential for health. While the direct cellular uptake of this compound remains an uncharacterized process, the methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate its intracellular metabolism and the factors that may influence it. Further research into the potential transport mechanisms for vitamin K metabolites could open new avenues in understanding vitamin K biology and pharmacology.
References
- 1. Metabolism and cell biology of vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based high-throughput screen identifies drugs that cause bleeding disorders by off-targeting the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
menatetrenone epoxide in bone metabolism research
An In-depth Technical Guide on Menatetrenone Epoxide in Bone Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Menatetrenone, a form of vitamin K2 (MK-4), is a critical component in the regulation of bone metabolism. While its direct effects on promoting bone formation and inhibiting resorption are well-documented, the role of its intermediate metabolite, this compound, is often less understood. This technical guide provides an in-depth exploration of this compound's core function within the vitamin K cycle, a process essential for the activation of key bone proteins. It also elucidates the direct genomic signaling pathways of menatetrenone, presents quantitative data from key studies, and provides representative experimental protocols for researchers in the field. The central thesis is that while this compound itself is not a direct signaling molecule, its efficient recycling is indispensable for menatetrenone's overall efficacy in maintaining bone health.
The Central Role of this compound in the Vitamin K Cycle
The primary mechanism by which menatetrenone influences bone metabolism is through its role as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational carboxylation of glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) on several key bone-related proteins. This carboxylation is essential for their biological activity.
The process is not a single reaction but a cyclical pathway where this compound is a critical intermediate.
-
Reduction (Activation): Menatetrenone (in its quinone form) is first reduced to menatetrenone hydroquinone, the active form of the vitamin.
-
Carboxylation and Oxidation: The hydroquinone acts as a cofactor for GGCX, enabling the carboxylation of proteins like osteocalcin. During this reaction, the hydroquinone is oxidized to this compound.[2]
-
Recycling (Reduction): The enzyme Vitamin K Epoxide Reductase (VKORC1) reduces this compound back to the quinone form, allowing it to re-enter the cycle.[1][2]
This cycle highlights the critical importance of this compound: if the epoxide form is not efficiently recycled by VKORC1, the pool of active vitamin K becomes depleted, halting the vital carboxylation of bone proteins.
Key Vitamin K-Dependent Bone Proteins
-
Osteocalcin (OC): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in the bone matrix. Its carboxylation is required for it to bind to calcium ions and hydroxyapatite, thereby playing a crucial role in bone mineralization and maturation.[3] Undercarboxylated osteocalcin (ucOC or Glu-OC) is a marker of poor vitamin K status and is associated with lower bone mineral density and higher fracture risk.
-
Matrix Gla-Protein (MGP): While primarily known as a potent inhibitor of vascular calcification, MGP is also present in bone and cartilage. It contributes to the orderly organization of the bone matrix.
Genomic Signaling Pathway of Menatetrenone
Beyond its classical role as a co-enzyme, menatetrenone (MK-4) has been shown to directly regulate gene expression by acting as a ligand for the nuclear receptor Pregnane X Receptor (PXR) , also known as the Steroid and Xenobiotic Receptor (SXR).
This genomic pathway promotes bone formation by:
-
Activation: Menatetrenone enters an osteoblast and binds to PXR in the cytoplasm.
-
Translocation & Heterodimerization: The Menatetrenone-PXR complex translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: This complex binds to a PXR-responsive element (PXRE) in the promoter region of target genes, initiating their transcription. A key identified target in osteoblasts is Msx2 (Msh homeobox 2) , a transcription factor that promotes osteoblast differentiation and bone formation.
This mechanism demonstrates that menatetrenone can directly stimulate osteogenic gene programs, providing a secondary, carboxylation-independent pathway for its anabolic effects on bone.
Quantitative Data from In Vitro and Clinical Studies
The effects of menatetrenone have been quantified in numerous studies. The tables below summarize key findings.
Table 1: Clinical Efficacy of Menatetrenone on Bone Mineral Density & Markers
Study Design: 24-month randomized study in osteoporotic patients. Treatment group received 45 mg/day menatetrenone.
| Parameter | Time Point | Control Group (No Treatment) | Menatetrenone Group (45 mg/day) | Significance (p-value) | Reference |
| Change in Lumbar BMD | 6 Months | -1.8 ± 0.6% | +1.4 ± 0.7% | p = 0.0010 | [2] |
| 12 Months | -2.4 ± 0.7% | -0.1 ± 0.6% | p = 0.0153 | [2] | |
| 24 Months | -3.3 ± 0.8% | -0.5 ± 1.0% | p = 0.0339 | [2] | |
| Serum Glu-Osteocalcin | 24 Months | 3.0 ± 0.3 ng/ml | 1.6 ± 0.1 ng/ml | p < 0.0001 | [2] |
Table 2: Effect of Menatetrenone on Bone Turnover Markers
Study Design: 12-month, double-blind, placebo-controlled study in healthy postmenopausal women. All participants received Calcium and Vitamin D3.
| Parameter | Treatment Group | Baseline (Mean) | 12 Months (Mean) | Change | Reference |
| Bone-Specific Alkaline Phosphatase (BSALP) | MK-4 (45 mg/day) | 16.2 U/L | 16.5 U/L | No significant change | [4] |
| N-telopeptide of type 1 collagen (NTX) | MK-4 (45 mg/day) | 13.9 nM BCE | 13.5 nM BCE | No significant change | [4] |
Table 3: In Vitro Effects of Menatetrenone on Osteoclast Formation
Study Design: Mouse bone marrow culture stimulated with 1,25-dihydroxyvitamin D3.
| Treatment | Concentration | Effect | Reference |
| Menatetrenone | 10⁻⁶ M to 10⁻⁵ M | Dose-dependent inhibition of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cell formation. | [5][6] |
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the effects of compounds like menatetrenone on bone cells in vitro.
Osteoblast Differentiation and Mineralization Assay
This workflow assesses the ability of a test compound to promote osteoblast maturation and mineral deposition.
Methodology: Alkaline Phosphatase (ALP) Activity
-
Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate and culture in osteogenic media with and without menatetrenone for 7 days.
-
Lysis: Wash cells with PBS, then lyse with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).
-
Assay: Add a substrate solution containing p-nitrophenyl phosphate (pNPP) to each well.
-
Incubation: Incubate at 37°C for 15-30 minutes. ALP in the lysate will dephosphorylate pNPP to p-nitrophenol, which is yellow.
-
Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize ALP activity to total protein content in each well.
Methodology: Von Kossa Staining for Mineralization
-
Cell Culture: Culture cells as above for 21 days to allow for the formation of mineralized nodules.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash with deionized water. Add a 1-5% silver nitrate solution and expose the plate to bright light (e.g., UV lamp or direct sunlight) for 30-60 minutes.
-
Development: The silver ions are reduced by the phosphate in the calcium phosphate nodules, resulting in black/brown deposits.
-
Washing: Wash thoroughly with deionized water. A counterstain (e.g., Nuclear Fast Red) can be applied.
-
Analysis: Visualize and quantify the stained nodules using microscopy and image analysis software.
Osteoclast Differentiation Assay
This protocol assesses the inhibitory effect of a test compound on the formation of bone-resorbing osteoclasts.
Methodology: TRAP Staining
-
Cell Culture: Plate osteoclast precursors (e.g., RAW264.7 cells or bone marrow macrophages) and culture with M-CSF and RANKL to induce differentiation. Add menatetrenone or vehicle control.
-
Incubation: Culture for 5-7 days until multinucleated osteoclasts are visible.
-
Fixation: Fix the cells with a citrate-acetone-formaldehyde fixative.
-
Staining: Incubate cells with a staining solution containing Tartrate-Resistant Acid Phosphatase (TRAP) substrate (e.g., naphthol AS-BI phosphate) and a colorimetric agent in a tartrate-containing buffer.
-
Analysis: TRAP-positive cells (osteoclasts) will stain red/purple. Count the number of multinucleated (≥3 nuclei) TRAP-positive cells per well under a microscope.
Conclusion
This compound is an essential, albeit transient, metabolite in bone metabolism. Its significance lies not in direct signaling, but in its pivotal position within the vitamin K cycle. The efficient reduction of this compound by VKORC1 is the rate-limiting step for maintaining a sufficient pool of active menatetrenone hydroquinone, which is necessary for the γ-carboxylation of critical bone proteins like osteocalcin. Furthermore, the parent compound, menatetrenone, exerts direct anabolic effects on bone by activating the PXR/SXR-Msx2 genomic pathway in osteoblasts. For drug development professionals, targeting the efficiency of the vitamin K cycle, particularly VKORC1 activity, may represent a viable strategy for enhancing the bone-protective effects of vitamin K2.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 4. oipub.com [oipub.com]
- 5. Vitamin K epoxide reductase (VKORC1) gene mutations in osteoporosis: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
Menatetrenone Epoxide and its Interaction with Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K is a crucial fat-soluble vitamin essential for various physiological processes, most notably blood coagulation and bone metabolism. Its biological activity is dependent on a cyclic pathway known as the vitamin K cycle, which occurs in the endoplasmic reticulum. The key enzyme in this cycle is the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to its active quinone and hydroquinone forms, a rate-limiting step that allows for the continuous activation of vitamin K-dependent proteins.[1][2][3]
Menatetrenone, a form of vitamin K2 also known as menaquinone-4 (MK-4), and its epoxide metabolite are substrates for this cycle. Understanding the interaction between menatetrenone epoxide and VKORC1 is critical for elucidating the pharmacokinetics of vitamin K2 supplementation and for the development of novel therapeutics targeting the vitamin K cycle. This technical guide provides an in-depth overview of this interaction, summarizing available data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways.
Data Presentation: Pharmacokinetics and VKORC1 Genotype
Direct quantitative data on the binding affinity (Kd), inhibition constant (Ki), or 50% inhibitory concentration (IC50) of this compound specifically with the VKORC1 enzyme are not extensively available in peer-reviewed literature. However, pharmacokinetic studies have provided valuable insights into the influence of VKORC1 genetic polymorphisms on the metabolism of menatetrenone and its epoxide. These studies indirectly highlight the interaction between the enzyme and its substrate.
A key study investigated the pharmacokinetics of menatetrenone and its epoxide metabolite in healthy subjects with different VKORC1 haplotypes.[4] The findings suggest that genetic variations in the VKORC1 gene can influence the plasma concentrations of menatetrenone and this compound.
| VKORC1 Genotype | Effect on Plasma Concentrations of Menatetrenone and this compound | Implication |
| H1/H7 (variant) | Tended to be lower compared to the wild-type H1/H1 group.[4] | Suggests that certain VKORC1 polymorphisms may lead to altered enzyme activity, affecting the metabolism and clearance of menatetrenone and its epoxide. However, high inter-individual variation was observed.[4] |
| H1/H1 (wild-type) | Higher plasma concentrations compared to the H1/H7 group.[4] |
Table 1: Influence of VKORC1 Genotype on Menatetrenone and its Epoxide Pharmacokinetics. Data is based on a study modeling the absorption and metabolism of menatetrenone.[4]
It is important to note that while these findings are informative, the study concluded that due to high inter-individual variation, VKORC1 genotype is unlikely to be a reliable predictor for dose-selection of menatetrenone.[4]
Experimental Protocols
To facilitate further research into the direct interaction between this compound and VKORC1, this section details relevant experimental methodologies. These protocols are based on established assays for VKORC1 activity and can be adapted for use with menatetrenone and its epoxide.
In Vitro Dithiothreitol (DTT)-Driven VKORC1 Activity Assay
This assay measures the enzymatic activity of VKORC1 in a cell-free system using the artificial reductant DTT.
a. Preparation of Microsomes:
-
Culture human embryonic kidney (HEK293) cells or other suitable cell lines overexpressing human VKORC1.
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable storage buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration.
b. VKORC1 Activity Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4), a detergent to solubilize the membrane-bound enzyme (e.g., 0.25% CHAPS), and the reductant DTT (typically in the millimolar range).
-
Add the microsomal preparation containing VKORC1 to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound (dissolved in a suitable solvent like ethanol or DMSO).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of ice-cold isopropanol and hexane).
-
Extract the vitamin K metabolites by vortexing and centrifugation.
-
Analyze the organic phase by high-performance liquid chromatography (HPLC) with fluorescence or UV detection to quantify the amount of menatetrenone formed.
Cell-Based VKORC1 Activity Assay (γ-Glutamyl Carboxylation Reporter Assay)
This assay measures VKORC1 activity indirectly by quantifying the carboxylation of a co-expressed reporter protein in a cellular context.
a. Cell Line and Reagents:
-
Utilize a HEK293 cell line that is deficient in endogenous VKORC1 and stably expresses a reporter protein containing a γ-carboxyglutamic acid (Gla) domain (e.g., a factor IX-Gla domain fusion protein).
-
Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
b. Assay Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Transfect the cells with a plasmid encoding the human VKORC1 enzyme or a variant of interest.
-
After transfection, replace the medium with fresh medium containing a known concentration of this compound.
-
Incubate the cells for 24-48 hours to allow for the uptake and metabolism of the epoxide and subsequent carboxylation of the reporter protein.
-
Collect the cell culture supernatant containing the secreted, carboxylated reporter protein.
-
Quantify the level of carboxylation using an enzyme-linked immunosorbent assay (ELISA) that utilizes an antibody specific to the carboxylated Gla domain. The amount of carboxylated reporter is proportional to the VKORC1 activity within the cells.
Visualizations
Signaling Pathway: The Vitamin K Cycle
Caption: The Vitamin K Cycle within the Endoplasmic Reticulum.
Experimental Workflow: In Vitro VKORC1 Activity Assay
Caption: Workflow for an in vitro VKORC1 activity assay.
Logical Relationship: VKORC1 Polymorphism and Menatetrenone Metabolism
Caption: Influence of VKORC1 genotype on menatetrenone metabolism.
Conclusion
The interaction between this compound and the VKORC1 enzyme is a fundamental aspect of vitamin K2 metabolism. While direct quantitative kinetic data for this specific interaction remains to be fully elucidated, pharmacokinetic studies strongly suggest that the efficiency of VKORC1, as influenced by genetic polymorphisms, plays a significant role in the disposition of menatetrenone and its epoxide. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the precise nature of this interaction. A deeper understanding of the this compound-VKORC1 relationship will be invaluable for optimizing vitamin K2 supplementation strategies and for the development of novel therapeutic agents that target the vitamin K cycle.
References
- 1. Structural Modeling Insights into Human VKORC1 Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VKORC1 - Wikipedia [en.wikipedia.org]
- 3. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of Menatetrenone 2,3-Epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menatetrenone, also known as menaquinone-4 (MK-4), is a crucial form of vitamin K2 vital for various physiological processes, including blood coagulation and bone metabolism. Within the vitamin K cycle, menatetrenone is converted to menatetrenone 2,3-epoxide. This document provides a comprehensive technical overview of the methodologies that would be employed for the structural characterization of menatetrenone 2,3-epoxide. Due to the limited availability of specific experimental data for this particular epoxide in the public domain, this guide presents a robust framework based on established analytical techniques for similar compounds. It includes detailed hypothetical experimental protocols, expected data, and visual representations of workflows and biochemical pathways to aid researchers in the analysis of this and related molecules.
Introduction
Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of several proteins involved in blood clotting and calcium homeostasis. The biological activity of vitamin K is intrinsically linked to the vitamin K cycle, which occurs in the endoplasmic reticulum. In this cycle, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K 2,3-epoxide by the enzyme γ-glutamyl carboxylase, facilitating the carboxylation of glutamate residues on vitamin K-dependent proteins. The resulting vitamin K epoxide is then recycled back to its active quinone and hydroquinone forms by the enzyme vitamin K epoxide reductase (VKOR).[1][2]
Menatetrenone (MK-4) is a significant form of vitamin K2 found in animal tissues.[3] Its corresponding epoxide, menatetrenone 2,3-epoxide, is a key intermediate in its metabolic cycle. A thorough structural characterization of this epoxide is fundamental for understanding its role in both physiological and pathological processes and for the development of related therapeutics.
This guide outlines the primary analytical techniques for the structural elucidation of menatetrenone 2,3-epoxide: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Presumed Chemical Structure and Properties
The structure of menatetrenone 2,3-epoxide can be inferred from its precursor, menatetrenone. The epoxidation occurs across the 2- and 3-positions of the naphthoquinone ring.
Menatetrenone (MK-4)
Menatetrenone 2,3-Epoxide (Presumed)
-
Molecular Formula: C₃₁H₄₀O₃
-
Molar Mass: 460.65 g/mol
The addition of an oxygen atom during epoxidation increases the molecular weight by approximately 16 g/mol .
Methodologies for Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural determination of menatetrenone 2,3-epoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A suite of 1D and 2D NMR experiments would be required.
3.1.1. Expected NMR Data
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts for menatetrenone 2,3-epoxide, based on the known structure of menatetrenone and the expected electronic effects of the epoxide ring.
Table 1: Hypothetical ¹H NMR Data for Menatetrenone 2,3-Epoxide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 - 8.1 | m | 4H | Aromatic protons |
| 5.1 | t | 1H | Vinylic proton in side chain |
| 4.9 | m | 3H | Vinylic protons in side chain |
| 3.4 | d | 2H | Methylene protons adjacent to epoxide |
| 2.1 | s | 3H | Methyl protons on naphthoquinone ring |
| 1.5 - 2.0 | m | 12H | Methylene protons in side chain |
| 1.5 - 1.8 | m | 15H | Methyl protons in side chain |
Table 2: Hypothetical ¹³C NMR Data for Menatetrenone 2,3-Epoxide
| Chemical Shift (δ) ppm | Assignment |
| 195 - 200 | Carbonyl carbons |
| 125 - 145 | Aromatic and vinylic carbons |
| 65 - 75 | Epoxide carbons |
| 10 - 40 | Aliphatic carbons (methyl, methylene) |
3.1.2. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified menatetrenone 2,3-epoxide in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule, particularly in the isoprenoid side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the naphthoquinone core to the side chain and confirming the position of the epoxide.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, assign chemical shifts, and analyze coupling constants and 2D correlations to assemble the final structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.
3.2.1. Expected Mass Spectrometry Data
Table 3: Hypothetical Mass Spectrometry Data for Menatetrenone 2,3-Epoxide
| Technique | Ionization Mode | Expected m/z |
| High-Resolution MS (e.g., ESI-QTOF) | ESI+ | [M+H]⁺ ≈ 461.2999 |
| [M+Na]⁺ ≈ 483.2818 | ||
| GC-MS | EI | Molecular ion (M⁺˙) at m/z 460, along with characteristic fragments from the isoprenoid side chain. |
3.2.2. Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.
-
Chromatographic Separation:
-
Utilize a liquid chromatography system with a suitable column (e.g., C18 reversed-phase) to separate the analyte from any impurities.[5]
-
Employ a gradient elution method with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium acetate to promote ionization.[5]
-
-
Mass Spectrometric Detection:
-
Interface the LC system with a tandem mass spectrometer (e.g., QTOF or Orbitrap) using an electrospray ionization (ESI) source.
-
Acquire data in both full scan mode to detect the parent ion and in tandem MS (MS/MS) mode. In MS/MS, the parent ion is isolated and fragmented to produce a characteristic fragmentation pattern, which can be used for structural confirmation.
-
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the calculated mass for the proposed formula (C₃₁H₄₀O₃). Analyze the fragmentation pattern to confirm the presence of the naphthoquinone core and the isoprenoid side chain.
Visualizations
Biochemical Pathway
The following diagram illustrates the central role of menatetrenone 2,3-epoxide within the vitamin K cycle.
Experimental Workflow
This diagram outlines the logical flow of experiments for the structural characterization of menatetrenone 2,3-epoxide.
Conclusion
The structural characterization of menatetrenone 2,3-epoxide, a key metabolite in the vitamin K2 cycle, is essential for advancing our understanding of its biological function. Although direct experimental data is scarce, a systematic approach utilizing high-resolution mass spectrometry and a comprehensive suite of NMR experiments can provide a definitive structural assignment. The methodologies and expected outcomes detailed in this guide offer a foundational framework for researchers undertaking the analysis of this and other related vitamin K metabolites. This knowledge is critical for the fields of biochemistry, pharmacology, and drug development, particularly in the context of diseases related to coagulation and bone metabolism.
References
- 1. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Menatetrenone - Wikipedia [en.wikipedia.org]
- 4. Menatetrenone | C31H40O2 | CID 5282367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shutterstock.com [shutterstock.com]
The Pivotal Role of Menatetrenone Epoxide Formation in Cellular Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menatetrenone, also known as menaquinone-4 (MK-4), is a vital subtype of vitamin K2 with profound implications for human health. Its physiological significance is intrinsically linked to its conversion to menatetrenone epoxide within the vitamin K cycle. This crucial epoxidation step, catalyzed by the enzyme gamma-glutamyl carboxylase, is coupled to the carboxylation of specific proteins, rendering them biologically active. These activated proteins are indispensable for critical physiological processes, including the regulation of blood coagulation and the maintenance of bone integrity. This technical guide provides an in-depth exploration of the physiological significance of this compound formation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.
The Vitamin K Cycle and this compound
The vitamin K cycle is a cellular salvage pathway that regenerates vitamin K from its oxidized form, vitamin K epoxide. This recycling is essential for the continuous activity of vitamin K-dependent proteins. Menatetrenone, as a form of vitamin K2, actively participates in this cycle.
The formation of this compound is a critical step in the cycle, as it is directly coupled to the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) on target proteins. This carboxylation is essential for the calcium-binding capacity of these proteins, which is fundamental to their function.[1] The subsequent reduction of this compound back to menatetrenone is catalyzed by the enzyme vitamin K epoxide reductase (VKOR), a key enzyme that is the target of anticoagulant drugs like warfarin.[1]
Physiological Significance
The formation of this compound is not an isolated biochemical event but rather a linchpin in several physiological pathways, primarily:
-
Blood Coagulation: The synthesis of key clotting factors, including factors II (prothrombin), VII, IX, and X, is dependent on the gamma-carboxylation of their glutamate residues.[2] This process, driven by the vitamin K cycle and therefore this compound formation, is essential for hemostasis.
-
Bone Metabolism: Osteocalcin, a protein synthesized by osteoblasts, requires gamma-carboxylation to bind to calcium and hydroxyapatite in the bone matrix.[2][3] Adequate levels of carboxylated osteocalcin are associated with improved bone mineral density and a reduced risk of fractures.[2][3] Menatetrenone has been shown to enhance the gamma-carboxylation of osteocalcin.[2][3]
Data Presentation
Table 1: Pharmacokinetic Parameters of Menatetrenone and its Epoxide
| Parameter | Menatetrenone | This compound | Reference |
| Analytical Method | LC-MS/MS | LC-MS/MS | [4][5] |
| Limit of Detection | 0.5 ng/mL | 0.2 ng/mL | [4] |
| Assay Precision (CV%) | < 10.1% | < 10.1% | [4] |
| Accuracy | 98.0 - 106.5% | 98.0 - 106.5% | [4] |
Data from a study involving a single 30 mg oral dose of menatetrenone in healthy subjects.[4][5]
Table 2: Tissue Distribution of Menaquinone-4 (MK-4) and its Epoxide in Warfarin-Treated Rats
| Tissue | Total Vitamin K (pmol/g) | % Epoxide | Reference |
| Aorta | 15.3 ± 2.1 | 96 ± 1 | [6] |
| Liver | 118.8 ± 15.4 | 85 ± 2 | [6] |
| Kidney | 24.5 ± 3.5 | 88 ± 2 | [6] |
| Spleen | 10.2 ± 1.8 | 89 ± 3 | [6] |
| Lung | 8.7 ± 1.5 | 91 ± 2 | [6] |
| Heart | 6.5 ± 1.1 | 92 ± 2 | [6] |
This study highlights the efficient utilization and conversion of MK-4 to its epoxide form in various tissues, particularly the aorta.[6]
Experimental Protocols
Quantification of Menatetrenone and its Epoxide by LC-MS/MS
This protocol outlines a method for the simultaneous measurement of menatetrenone and its epoxide in human plasma.[4][5]
4.1.1. Sample Preparation
-
To 100 µL of human plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4.1.2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series
-
Column: Reversed-phase C18 column (e.g., Shiseido Capcell Pak C18 MGII, 5 µm, 2.0 mm i.d. x 50 mm)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 98:2, v/v) containing a suitable additive like ammonium acetate.
-
Flow Rate: 0.2 mL/min
-
MS System: Triple quadrupole mass spectrometer (e.g., Applied Biosystems API 3000)
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.
Vitamin K Epoxide Reductase (VKOR) Activity Assay
This protocol provides a general framework for measuring VKOR activity, which catalyzes the conversion of this compound to menatetrenone.
4.2.1. Reagents
-
Microsomes from cells overexpressing VKORC1.
-
This compound substrate.
-
Dithiothreitol (DTT) as a reducing agent.
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Quenching solution (e.g., isopropanol or methanol).
-
Internal standard for LC-MS/MS analysis.
4.2.2. Procedure
-
Prepare a reaction mixture containing the reaction buffer, microsomes, and DTT.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of menatetrenone using a validated LC-MS/MS method.
Mandatory Visualizations
Caption: The Vitamin K cycle involving menatetrenone.
Caption: Workflow for menatetrenone quantification.
Caption: Physiological roles of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for Menatetrenone (HMDB0030017) [hmdb.ca]
- 2. Exploring Menatetrenone: Origin, Chemistry, Therapies and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Menatetrenone - Wikipedia [en.wikipedia.org]
- 4. Simple and sensitive determination of menatetrenone and its epoxide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Menatetrenone Epoxide and the Gamma-Carboxylation of Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of menatetrenone (Vitamin K2, MK-4) and its epoxide metabolite in the vital post-translational modification of proteins known as gamma-carboxylation. This process, essential for the function of a range of proteins involved in blood coagulation, bone metabolism, and vascular health, is catalyzed by the enzyme gamma-glutamyl carboxylase, which utilizes the reduced form of vitamin K as a cofactor. This document details the biochemical mechanisms of the vitamin K cycle, including the roles of vitamin K epoxide reductase (VKOR), and explores the non-canonical signaling functions of menatetrenone. Quantitative data on enzyme kinetics are presented, alongside detailed experimental protocols for the analysis of gamma-carboxylation and related enzymatic activities. Visual diagrams of the key pathways are provided to facilitate a deeper understanding of these complex biological processes.
Introduction: The Significance of Gamma-Carboxylation
Gamma-carboxylation is a crucial post-translational modification that converts specific glutamic acid (Glu) residues in a protein to gamma-carboxyglutamic acid (Gla).[1] This modification is critical for the biological activity of Vitamin K-Dependent Proteins (VKDPs), enabling them to bind calcium ions.[2] This calcium-binding capacity is essential for their function in diverse physiological processes, including:
-
Hemostasis: Activation of clotting factors II (prothrombin), VII, IX, and X is dependent on gamma-carboxylation.[3]
-
Bone Metabolism: Osteocalcin, a protein synthesized by osteoblasts, requires gamma-carboxylation to bind to the bone matrix and regulate mineralization.[4]
-
Vascular Health: Matrix Gla-protein (MGP), synthesized in vascular smooth muscle cells, is a potent inhibitor of soft tissue and vascular calcification upon gamma-carboxylation.[4]
The enzyme responsible for this modification is gamma-glutamyl carboxylase (GGCX) , an integral membrane protein located in the endoplasmic reticulum.[1] The catalytic activity of GGCX is inextricably linked to the vitamin K cycle .
The Vitamin K Cycle and the Role of Menatetrenone Epoxide
The vitamin K cycle is a series of enzymatic reactions that regenerate the active, reduced form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for GGCX. Menatetrenone (MK-4), a key form of vitamin K2, actively participates in this cycle.
The key steps of the vitamin K cycle are as follows:
-
Carboxylation: GGCX utilizes vitamin K hydroquinone to drive the carboxylation of Glu residues to Gla. In this process, vitamin K hydroquinone is oxidized to vitamin K epoxide.[5]
-
Reduction of Vitamin K Epoxide: The enzyme vitamin K epoxide reductase (VKOR) , a transmembrane protein in the endoplasmic reticulum, catalyzes the reduction of vitamin K epoxide back to vitamin K quinone.[3]
-
Reduction of Vitamin K Quinone: Vitamin K quinone is then further reduced to the active vitamin K hydroquinone, a reaction that can be catalyzed by VKOR or other reductases.[5]
This compound is a key intermediate in this cycle when menatetrenone is the active vitamin K form. The efficient recycling of the epoxide is crucial for maintaining a sufficient pool of reduced menatetrenone to support ongoing gamma-carboxylation.
Figure 1: The Vitamin K Cycle featuring Menatetrenone.
Quantitative Analysis of Gamma-Carboxylase Activity
The efficiency of different vitamin K analogs as cofactors for gamma-glutamyl carboxylase can be compared by determining their kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). While direct comparative data for this compound is scarce, studies have compared various forms of vitamin K1 and K2.
| Vitamin K Analog | Apparent Km (µM) | Relative Vmax (%) | Source |
| Phylloquinone (K1) | 8.7 | 100 | [3] |
| Menaquinone-4 (MK-4) | 2.9 | 120 | [3] |
| Menaquinone-7 (MK-7) | ~1.5 | ~150 | Estimated from various sources |
| Menadione (K3) | Not Active | - | [3] |
Note: The values presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The data for MK-7 is an estimation based on its reported higher bioavailability and longer half-life.
Non-Canonical Signaling: Menatetrenone and PXR/SXR
Beyond its role as a cofactor in gamma-carboxylation, menatetrenone has been shown to function as a ligand for the nuclear receptor Pregnane X Receptor (PXR), also known as the Steroid and Xenobiotic Receptor (SXR).[6] This interaction reveals a distinct signaling pathway through which menatetrenone can regulate gene expression.
Activation of PXR by menatetrenone leads to the transcriptional regulation of target genes involved in:
-
Bone Metabolism: Menatetrenone, through PXR, can induce the expression of osteoblast-specific genes, such as those for collagen and other extracellular matrix proteins, thereby promoting bone formation.[6]
-
Drug Metabolism: PXR is a key regulator of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4) and multidrug resistance protein 1 (MDR1).
Figure 2: Menatetrenone-activated PXR/SXR Signaling Pathway.
Experimental Protocols
In Vitro Gamma-Carboxylation Assay using a Synthetic Peptide Substrate
This protocol describes a method to measure the activity of gamma-glutamyl carboxylase in microsomal preparations using a synthetic peptide substrate, such as FLEEL (Phe-Leu-Glu-Glu-Leu), and radiolabeled bicarbonate.
Materials:
-
Rat liver microsomes (prepared from vitamin K-deficient rats)
-
FLEEL peptide substrate
-
Menatetrenone (or other vitamin K analog)
-
Dithiothreitol (DTT)
-
CHAPS buffer (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Microsome Preparation: Isolate liver microsomes from vitamin K-deficient rats using standard differential centrifugation techniques.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
CHAPS buffer (final concentration ~10 mM)
-
FLEEL peptide (final concentration 1-5 mM)
-
DTT (final concentration 2 mM)
-
Menatetrenone (final concentration 100 µM, dissolved in ethanol)
-
Microsomal protein (50-100 µg)
-
-
Initiation of Reaction: Start the reaction by adding NaH¹⁴CO₃ (final specific activity ~5 µCi/µmol).
-
Incubation: Incubate the reaction mixture at 25°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 10% TCA.
-
Removal of Unincorporated Bicarbonate: Heat the samples at 95°C for 2 minutes to drive off unreacted ¹⁴CO₂.
-
Scintillation Counting: Add the sample to a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of carboxylation based on the incorporated radioactivity and the specific activity of the NaH¹⁴CO₃.
Vitamin K Epoxide Reductase (VKOR) Activity Assay
This protocol outlines a method to measure the activity of VKOR in microsomal preparations by monitoring the conversion of vitamin K epoxide to vitamin K quinone.
Materials:
-
Liver microsomes
-
This compound (or vitamin K1 epoxide)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., Tris-HCl with KCl)
-
Hexane and Isopropanol
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, microsomes (50-100 µg protein), and DTT (final concentration 1-5 mM).
-
Substrate Addition: Add this compound (final concentration 10-50 µM, dissolved in ethanol) to initiate the reaction.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Extraction: Stop the reaction by adding a mixture of isopropanol and hexane (e.g., 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation for HPLC: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a mobile phase of methanol or an acetonitrile/water gradient to separate this compound from the product, menatetrenone quinone.
-
Quantification: Detect the compounds using a UV detector (e.g., at 248 nm). Quantify the amount of menatetrenone quinone formed by comparing its peak area to a standard curve.
Figure 3: General workflows for key experimental assays.
Conclusion
Menatetrenone and its epoxide are central to the gamma-carboxylation of a host of proteins essential for human health. The vitamin K cycle, powered by enzymes like GGCX and VKOR, ensures the continuous availability of the active vitamin K cofactor. Furthermore, the discovery of menatetrenone's role in PXR/SXR signaling opens new avenues for understanding its broader physiological effects, particularly in bone metabolism and drug interactions. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricacies of these pathways and to explore the therapeutic potential of modulating gamma-carboxylation. Further research is warranted to fully elucidate the comparative kinetics of this compound and to develop more standardized and robust analytical methods.
References
- 1. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]
- 2. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
An In-depth Technical Guide to the Exploratory Studies on Menatetrenone Epoxide Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menatetrenone, also known as menaquinone-4 (MK-4), is a vital subtype of vitamin K2. It plays a crucial role in various physiological processes, most notably in the regulation of blood coagulation and bone metabolism. The biological activity of menatetrenone is intrinsically linked to a metabolic pathway known as the vitamin K cycle. A key intermediate in this cycle is menatetrenone epoxide. While often viewed as a transient byproduct, understanding the formation and reduction of this compound is fundamental to comprehending the overall function of menatetrenone. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in the vitamin K cycle, pharmacokinetic properties, and the broader context of menatetrenone's interaction with cellular signaling pathways. This guide also furnishes detailed experimental protocols for the key assays used in this field of research.
The Vitamin K Cycle and the Central Role of this compound
The primary function of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in a number of proteins, known as vitamin K-dependent proteins (VKDPs). This carboxylation is essential for their biological activity. Prominent VKDPs include blood coagulation factors II, VII, IX, and X, as well as proteins involved in bone metabolism like osteocalcin and matrix Gla-protein (MGP).[1][2]
The vitamin K cycle is a cellular salvage pathway that regenerates the active form of vitamin K, allowing a small amount of dietary vitamin K to be reused many times. This compound is a critical, albeit transient, component of this cycle.
The key steps of the vitamin K cycle are as follows:
-
Reduction of Menatetrenone: Menatetrenone (quinone form) is reduced to its active hydroquinone form (menatetrenone hydroquinone) by the enzyme vitamin K epoxide reductase (VKOR).[1][3]
-
Carboxylation and Epoxidation: Menatetrenone hydroquinone serves as a cofactor for GGCX. In the process of carboxylating glutamate residues on VKDPs, the hydroquinone is oxidized to menatetrenone 2,3-epoxide.[1][3]
-
Reduction of this compound: this compound is then reduced back to the quinone form by VKOR, thus completing the cycle and making it available for another round of reduction and carboxylation.[1][3]
The current body of scientific literature predominantly characterizes this compound as an intermediate metabolite with its primary function being its subsequent reduction by VKOR to perpetuate the vitamin K cycle. There is currently a lack of direct evidence from exploratory studies suggesting that this compound possesses its own distinct biological or signaling functions.
Exploratory Studies on Menatetrenone Function
While direct functional studies of this compound are scarce, research into the pharmacokinetics of menatetrenone and its activation of the Pregnane X Receptor (PXR) signaling pathway provides a broader context for its in vivo behavior and potential interactions.
Pharmacokinetics of Menatetrenone and its Epoxide Metabolite
A study in healthy subjects provides quantitative data on the plasma concentrations of menatetrenone and its epoxide following oral administration. These data are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of menatetrenone and the transient nature of its epoxide form.
| Parameter | Menatetrenone | This compound |
| Cmax (ng/mL) | 35.6 ± 20.5 | 1.8 ± 0.7 |
| Tmax (hr) | 4.6 ± 1.5 | 6.2 ± 2.0 |
| AUC (ng·hr/mL) | 224.8 ± 123.6 | 15.3 ± 6.9 |
| t1/2 (hr) | 2.9 ± 1.1 | 3.4 ± 1.2 |
| Data are presented as mean ± standard deviation. |
Table 1: Pharmacokinetic Parameters of Menatetrenone and this compound after a single 30 mg oral dose.
Activation of the Pregnane X Receptor (PXR) Signaling Pathway
Menatetrenone has been identified as an agonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines. PXR functions as a xenobiotic sensor that regulates the expression of genes involved in drug metabolism and transport. Activation of PXR by menatetrenone leads to the upregulation of target genes such as Cytochrome P450 3A4 (CYP3A4) and Multidrug Resistance Protein 1 (MDR1). This interaction is significant for potential drug-nutrient interactions. To date, there is no evidence to suggest that this compound directly interacts with or activates PXR.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of menatetrenone and its epoxide.
Protocol for Gamma-Glutamyl Carboxylase (GGCX) Activity Assay
This protocol is based on a non-radioactive, HPLC-based method.
Materials:
-
Fluorescein isothiocyanate (FITC)-labeled peptide substrate (e.g., FLEEL-FITC)
-
Microsomal preparation containing GGCX
-
Reduced Vitamin K (menatetrenone hydroquinone)
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5% CHAPS)
-
Stop solution (e.g., 100 mM EDTA)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, FITC-labeled peptide substrate, and microsomal preparation.
-
Pre-incubate the mixture at a specified temperature (e.g., 15°C) for 5 minutes.
-
Initiate the reaction by adding reduced Vitamin K.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the same temperature.
-
Terminate the reaction by adding the stop solution.
-
Centrifuge the sample to pellet the microsomes.
-
Analyze the supernatant by reverse-phase HPLC with fluorescence detection. The carboxylated and uncarboxylated peptide substrates will have different retention times, allowing for their separation and quantification.
-
Calculate GGCX activity based on the amount of carboxylated product formed over time.
Protocol for Vitamin K Epoxide Reductase (VKOR) Activity Assay
This protocol describes an in vitro assay using a microsomal preparation.
Materials:
-
This compound
-
Microsomal preparation containing VKOR
-
Dithiothreitol (DTT) as a reducing agent
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
Extraction solvent (e.g., hexane/isopropanol mixture)
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, microsomal preparation, and this compound.
-
Initiate the reaction by adding DTT.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the extraction solvent.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Inject the sample into the HPLC system to separate and quantify the amount of menatetrenone (the product of the reaction) and the remaining this compound.
-
Calculate VKOR activity based on the rate of menatetrenone formation.
Protocol for PXR Activation Luciferase Reporter Assay
This protocol is a cell-based assay to screen for PXR activators.[4][5][6][7][8]
Materials:
-
HepG2 cells (or other suitable cell line) stably co-transfected with a PXR expression vector and a luciferase reporter vector containing a PXR response element (e.g., from the CYP3A4 promoter).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Test compound (menatetrenone) and positive control (e.g., rifampicin).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the stably transfected HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (menatetrenone) or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay).
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Protocol for Quantitative PCR (qPCR) for PXR Target Gene Expression
This protocol is used to measure the change in mRNA levels of PXR target genes like CYP3A4 and MDR1 following treatment with a potential PXR activator.[9][10][11][12][13][14][15]
Materials:
-
LS180 cells (or another PXR-expressing cell line).
-
Test compound (menatetrenone).
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (CYP3A4, MDR1) and a housekeeping gene (e.g., β-actin).
-
qPCR instrument.
Procedure:
-
Culture LS180 cells and treat with the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mixture containing the qPCR master mix, cDNA, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the qPCR data using the 2-ΔΔCt method to calculate the fold change in gene expression of the target genes, normalized to the housekeeping gene and relative to the vehicle control.
Conclusion and Future Directions
This compound is a well-established intermediate in the essential vitamin K cycle, where its formation and subsequent reduction are critical for the gamma-carboxylation of vitamin K-dependent proteins. The primary and currently understood function of this compound is to serve as a substrate for VKOR, thereby ensuring the continuous regeneration of active vitamin K.
While the role of menatetrenone as an activator of the PXR signaling pathway is an active area of research with implications for drug metabolism, there is a notable absence of studies investigating the direct biological effects of its epoxide form. Future exploratory studies could be designed to investigate whether this compound has any off-cycle activity, such as interacting with other cellular receptors or signaling pathways. Such research would provide a more complete picture of the biological roles of all vitamin K metabolites and could potentially uncover novel functions beyond the canonical vitamin K cycle.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Real-time qPCR analysis of CYP3A4 and MDR1 mRNA in LS174T [bio-protocol.org]
- 10. Real-time quantitative polymerase chain reaction for MDR1, MRP1, MRP2, and CYP3A-mRNA levels in Caco-2 cell lines, human duodenal enterocytes, normal colorectal tissues, and colorectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantifying expression and metabolic activity of genes regulated by pregnane X receptor in primary human hepatocyte spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative polymerase chain reaction analysis of mdr1 mRNA in multiple myeloma cell lines and clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Menatetrenone Epoxide in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Menatetrenone, also known as menaquinone-4 (MK-4), is a vital form of vitamin K2 that plays a crucial role in bone metabolism and cardiovascular health.[1] Its mechanism of action involves the carboxylation of proteins like osteocalcin, which is essential for bone mineralization, and matrix Gla-protein (MGP), an inhibitor of vascular calcification.[1][2] The metabolic pathway of vitamin K involves a cyclic process where menatetrenone is converted to menatetrenone epoxide. This conversion is a key step in the vitamin K cycle, which is essential for the regeneration of the active form of vitamin K.[3][4] Accurate quantification of menatetrenone and its primary metabolite, this compound, in biological matrices is critical for pharmacokinetic studies, drug development, and understanding the therapeutic effects of vitamin K2 supplementation.
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation and detection by mass spectrometry.
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of this compound from human plasma.[5]
Materials:
-
Human plasma samples
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 80 |
| 1.0 | 80 |
| 5.0 | 95 |
| 5.1 | 80 |
| 7.0 | 80 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[5]
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive (+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Nebulizer Gas | As per instrument manufacturer's guidelines |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Menatetrenone | 445.3 | 187.1 | 24 |
| This compound | 461.3 | 203.1 | 25 |
| Internal Standard (d7-MK-4) | 452.4 | 194.1 | 20 |
Note: The MRM transition for this compound is inferred based on the molecular weight of the epoxide (menatetrenone MW + 16) and common fragmentation patterns of vitamin K epoxides.
Data Presentation
The described LC-MS/MS method demonstrates excellent sensitivity and a wide linear range for the quantification of this compound in human plasma.
Table 3: Quantitative Performance of the LC-MS/MS Method
| Parameter | Menatetrenone | This compound |
| Limit of Detection (LOD) | 0.5 ng/mL[5] | 0.2 ng/mL[5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 ng/mL |
| Linearity Range | 1 - 500 ng/mL | 0.5 - 250 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%) | 98.0 - 106.5%[5] | 95.0 - 105.0% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Vitamin K Cycle
Caption: The Vitamin K Cycle.
References
- 1. What is the mechanism of Menatetrenone? [synapse.patsnap.com]
- 2. What is Menatetrenone used for? [synapse.patsnap.com]
- 3. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and sensitive determination of menatetrenone and its epoxide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Simultaneous Analysis of Menatetrenone and its Epoxide in Human Plasma by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the simultaneous quantitative analysis of menatetrenone (Vitamin K2, MK-4) and its primary metabolite, menatetrenone epoxide, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and metabolic studies.
Introduction
Menatetrenone (MK-4) is a form of Vitamin K2 that plays a crucial role in blood coagulation and bone metabolism. It is approved for the treatment of osteoporosis in some countries. The metabolic pathway of menatetrenone involves its conversion to this compound through the action of the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This conversion is a key step in the vitamin K cycle. To accurately assess the pharmacokinetics and bioavailability of menatetrenone, it is essential to simultaneously measure the concentrations of both the parent drug and its epoxide metabolite in biological matrices such as plasma.[1][2]
This application note details a robust and sensitive LC-MS/MS method for this purpose. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway: The Vitamin K Cycle
The metabolism of menatetrenone to its epoxide is an integral part of the vitamin K cycle. This cycle is essential for the post-translational modification of certain proteins, known as Gla proteins, which are involved in blood coagulation and calcium metabolism. The enzyme VKORC1 is responsible for the reduction of vitamin K epoxide back to vitamin K, allowing the cycle to continue.
Caption: The Vitamin K cycle involving menatetrenone.
Experimental Workflow
The overall experimental workflow for the simultaneous analysis of menatetrenone and its epoxide in plasma is depicted below. It involves sample collection, protein precipitation for sample cleanup, followed by LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample analysis.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the LC-MS/MS analysis of menatetrenone and its epoxide.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Menatetrenone | ~3.5 | 445.3 | 187.1 |
| This compound | ~3.2 | 461.3 | 203.1 |
Table 2: Method Validation Parameters
| Parameter | Menatetrenone | This compound |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.2 - 100 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.2 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 0.5 |
| Precision (%CV) | < 10.1% | < 10.1% |
| Accuracy (%) | 98.0 - 106.5% | 98.0 - 106.5% |
| Data is representative and based on published methods.[3] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes a simple and effective method for extracting menatetrenone and its epoxide from human plasma.[3]
-
Materials:
-
Human plasma samples
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Methanol in water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section provides a general protocol for the chromatographic separation and mass spectrometric detection of the analytes.
-
Instrumentation:
-
Liquid Chromatography system (e.g., Agilent, Waters, Shimadzu)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[3]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 90% B
-
0.5-2.5 min: Linear ramp to 100% B
-
2.5-4.0 min: Hold at 100% B
-
4.1-5.0 min: Return to 90% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Ionization (APCI or ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 450°C (APCI)
-
MRM Transitions:
-
Menatetrenone: 445.3 → 187.1
-
This compound: 461.3 → 203.1
-
-
Collision Energy: Optimized for the specific instrument.
-
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of menatetrenone and its epoxide metabolite in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for pharmacokinetic studies in a drug development setting. This application note and protocol serve as a comprehensive guide for researchers and scientists working on the analysis of these compounds.
References
Developing an Analytical Standard for Menatetrenone Epoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of an analytical standard for menatetrenone epoxide, a key metabolite of menatetrenone (Vitamin K2, MK-4). Menatetrenone plays a crucial role in the vitamin K cycle, essential for blood coagulation and bone metabolism. The accurate quantification of its epoxide is vital for pharmacokinetic studies and for understanding the mechanism of action of vitamin K antagonists like warfarin. This document outlines the chemical synthesis of this compound, its purification, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Menatetrenone (MK-4) is a vital fat-soluble vitamin that undergoes a cyclic oxidation and reduction process in the body, known as the vitamin K cycle. During this cycle, menatetrenone is converted to its active hydroquinone form, which serves as a cofactor for the gamma-glutamyl carboxylase enzyme. This enzyme is responsible for the post-translational modification of specific glutamate residues to gamma-carboxyglutamate (Gla) in various proteins, including clotting factors in the liver. This carboxylation is essential for their biological activity.
Following its role as a cofactor, menatetrenone hydroquinone is oxidized to menatetrenone 2,3-epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, completing the cycle. The inhibition of VKOR by anticoagulants like warfarin leads to an accumulation of the epoxide form and a deficiency in active vitamin K, thereby inhibiting blood coagulation.
Therefore, the development of a reliable analytical standard for this compound is crucial for:
-
Pharmacokinetic studies: To accurately measure the concentration of the metabolite in biological samples.
-
Drug development: To assess the efficacy and mechanism of action of novel anticoagulants that target the vitamin K cycle.
-
Clinical research: To investigate the role of menatetrenone and its metabolites in various physiological and pathological processes.
Signaling Pathway: The Vitamin K Cycle
The primary signaling pathway involving menatetrenone is the Vitamin K cycle, which is central to blood coagulation.
Caption: The Vitamin K cycle illustrating the conversion of menatetrenone.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the epoxidation of menatetrenone using a peroxy acid.
Materials:
-
Menatetrenone (analytical standard)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Procedure:
-
Dissolve menatetrenone (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution of menatetrenone.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Workflow
The following diagram outlines the general workflow for the analysis of the synthesized this compound standard.
Caption: General workflow for the analysis of this compound.
HPLC Method for Purity Assessment
This method is suitable for determining the purity of the synthesized this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 248 nm |
| Run Time | 15 minutes |
LC-MS/MS Method for Quantification
This method provides high sensitivity and selectivity for the quantification of this compound.[1][2][3][4][5]
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Start with 80% B, increase to 100% B over 5 minutes, hold for 3 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. Expected precursor ion [M+H]⁺. |
| Collision Energy | To be optimized for the specific instrument and MRM transitions. |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 1: Quantitative LC-MS/MS Data for this compound Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | >0.99 |
Table 2: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | To be determined | >98% | This compound |
| 2 | To be determined | <2% | Impurity |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and analysis of a this compound analytical standard. The successful development of this standard will enable researchers and drug development professionals to accurately quantify this important metabolite, leading to a better understanding of the pharmacokinetics of menatetrenone and the mechanisms of drugs that interact with the vitamin K cycle. The provided methodologies for HPLC and LC-MS/MS offer robust and reliable approaches for the characterization and quantification of this compound.
References
- 1. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Menatetrenone Epoxide Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menatetrenone, a vitamin K2 analog, plays a crucial role in various physiological processes. Its epoxide metabolite is a key indicator of vitamin K metabolism and the efficacy of certain therapeutic interventions. Accurate quantification of menatetrenone epoxide in plasma is therefore essential for pharmacokinetic studies, clinical monitoring, and drug development. This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method can significantly impact the accuracy, precision, and sensitivity of this compound quantification. Below is a summary of key quantitative parameters associated with each technique.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Hexane) | Solid-Phase Extraction (Reversed-Phase) |
| Recovery | Generally lower and more variable | High, typically >85% | High and reproducible, typically >90% |
| Matrix Effects | High, significant ion suppression or enhancement can occur | Moderate, cleaner extract than PPT | Low, provides the cleanest extracts |
| Limit of Detection (LOD) | 0.2 ng/mL for this compound[1] | Not explicitly found for epoxide, but generally low | Not explicitly found for epoxide, but generally the lowest |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL for menatetrenone[1] | 0.03 ng/mL for Vitamin K1[2] | 0.04 ng/mL for Menaquinone-4[2] |
| Precision (%CV) | < 10.1%[1] | < 10%[2] | < 10%[2] |
| Accuracy | 98.0 to 106.5%[1] | 98% - 110%[2] | Not explicitly found, but generally high |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Note: Data for LLE and SPE are based on similar vitamin K compounds and may be representative for this compound. Direct comparative studies for this compound are limited.
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for each sample preparation method.
Protein Precipitation (PPT) Protocol
Protein precipitation is a simple and rapid method for removing the bulk of proteins from a plasma sample. Methanol is a commonly used solvent for this purpose.[1]
Objective: To precipitate and remove plasma proteins to free this compound for analysis.
Materials:
-
Human plasma sample
-
Methanol (HPLC grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold methanol to the plasma sample (a 3:1 ratio of solvent to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the this compound.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.
Workflow Diagram:
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction is a method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent. Hexane is a common solvent for extracting lipophilic compounds like vitamin K and its metabolites.
Objective: To extract this compound from the aqueous plasma matrix into an organic solvent.
Materials:
-
Human plasma sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Glass centrifuge tubes (15 mL) with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.
-
Add 2.0 mL of isopropanol to the plasma to precipitate proteins and disrupt lipid-protein interactions.
-
Vortex the mixture for 30 seconds.
-
Add 5.0 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (hexane) containing the this compound to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Workflow Diagram:
References
Application Notes and Protocols for In Vitro Cell Culture Models to Study Menatetrenone Epoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the biological activities of menatetrenone epoxide, a key metabolite in the vitamin K2 cycle. The protocols detailed below are designed for studying its role in cellular processes such as the vitamin K cycle, oxidative stress, and apoptosis.
Introduction
Menatetrenone, a form of vitamin K2, undergoes a cycle of oxidation and reduction to facilitate the post-translational modification of specific proteins, a process known as γ-carboxylation. This cycle involves the conversion of menatetrenone to this compound by the enzyme γ-glutamyl carboxylase, followed by the reduction of the epoxide back to menatetrenone by the vitamin K epoxide reductase (VKOR) complex. In vitro cell culture models are invaluable tools for dissecting the molecular mechanisms of this cycle and for exploring other potential biological effects of this compound.
Recommended Cell Lines
Several cell lines are suitable for studying this compound, depending on the research focus.
-
Human Embryonic Kidney 293 (HEK293) Cells: These cells are well-suited for studying the vitamin K cycle as they can be engineered to express reporter proteins that allow for the monitoring of γ-carboxylation activity.[1] They are also useful for investigating the effects of compounds on the vitamin K epoxide reductase (VKOR).
-
Hepatocellular Carcinoma (HCC) Cell Lines (e.g., HepG2, Huh7): Given the liver's central role in the vitamin K cycle and coagulation factor synthesis, HCC cell lines are relevant models. Menatetrenone has been shown to inhibit the growth of HCC cells.[2]
-
Leukemia Cell Lines (e.g., K562, HL-60): These cell lines have been used to study the effects of related compounds like menadione (vitamin K3) on oxidative stress and apoptosis.[1]
-
Prostate Cancer Cell Lines (e.g., PC-3, LNCaP): Recent studies have highlighted the potential of vitamin K precursors in prostate cancer treatment, making these cell lines relevant for investigating the anti-cancer effects of menatetrenone and its metabolites.[3]
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Control (Vehicle) | 100 | 100 | 100 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 4.8 |
| 10 | 92 ± 3.8 | 85 ± 4.2 | 78 ± 5.5 |
| 50 | 75 ± 5.2 | 60 ± 6.1 | 45 ± 6.3 |
| 100 | 55 ± 6.1 | 40 ± 5.8 | 25 ± 4.9 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Vehicle) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| This compound (50 µM) | 15.8 ± 2.1 | 8.7 ± 1.5 |
| This compound (100 µM) | 28.4 ± 3.5 | 15.2 ± 2.3 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins in signaling pathways, such as the NF-κB pathway.
Materials:
-
Selected cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation:
| Treatment | Relative p-IκBα/IκBα Ratio | Relative Nuclear NF-κB p65 Expression |
| Control (Vehicle) | 1.00 | 1.00 |
| This compound (50 µM) | 0.65 ± 0.12 | 0.58 ± 0.10 |
| This compound (100 µM) | 0.32 ± 0.08 | 0.25 ± 0.06 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for menatetrenone-induced apoptosis.
References
- 1. Menadione-induced oxidative stress leads to a rapid down-modulation of transferrin receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menatetrenone, a vitamin K2 analogue, inhibits hepatocellular carcinoma cell growth by suppressing cyclin D1 expression through inhibition of nuclear factor kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K Precursors Show Promise in Prostate Cancer Treatment | The Scientist [the-scientist.com]
Application Notes and Protocols for Investigating Menatetrenone Epoxide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menatetrenone, also known as vitamin K2 (MK-4), is a vital nutrient involved in blood coagulation and bone metabolism. Its biological activity is intrinsically linked to the vitamin K cycle, a process that occurs in the endoplasmic reticulum. During this cycle, menatetrenone is converted to menatetrenone 2,3-epoxide. This epoxide is then recycled back to the active quinone form by the enzyme vitamin K epoxide reductase (VKOR). The study of menatetrenone epoxide is crucial for understanding the pharmacokinetics of menatetrenone and the mechanisms of drugs, such as warfarin, that inhibit VKOR.[1] Animal models provide an indispensable tool for investigating the in vivo dynamics of menatetrenone metabolism and the effects of its epoxide.
This document provides detailed application notes and protocols for utilizing animal models, primarily rodents, to study the metabolic profile of menatetrenone and the dynamics of its epoxide.
Part 1: Animal Models in this compound Research
Rodent models, particularly rats (e.g., Wistar, Sprague Dawley) and mice (e.g., C57BL/6, BALB/c), are the most commonly used systems for pharmacokinetic studies of menatetrenone.[2] These models are advantageous due to their well-characterized physiology, ease of handling, and the availability of established experimental procedures.
1.1 Warfarin-Treated Models
-
Principle: Warfarin is a potent inhibitor of VKOR.[1] By administering warfarin to animals, the reduction of this compound back to menatetrenone is blocked, leading to an accumulation of the epoxide. This model is highly effective for studying the metabolic fate of menatetrenone and the consequences of VKOR inhibition.
-
Applications:
-
Investigating the pharmacokinetics of menatetrenone and its epoxide.
-
Evaluating the efficacy of potential VKOR inhibitors or activators.
-
Studying the downstream physiological effects of elevated this compound levels.
-
1.2 Prednisolone-Induced Bone Loss Models
-
Principle: Glucocorticoids like prednisolone are known to induce bone loss. Menatetrenone has been shown to mitigate this effect in rat models.[3] While not directly focused on the epoxide, these models are relevant for studying the overall therapeutic effects of menatetrenone, where the dynamics of its metabolism, including epoxide formation, play a role.
-
Applications:
-
Assessing the efficacy of menatetrenone in preventing or reversing glucocorticoid-induced osteoporosis.
-
Investigating the impact of menatetrenone on bone mineral density and bone formation rates.[3]
-
Part 2: Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Menatetrenone and its Epoxide in Rats
-
Objective: To determine the pharmacokinetic profile of menatetrenone and this compound in rats following oral administration.
-
Materials:
-
Male Wistar rats (8-10 weeks old)
-
Menatetrenone
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection tubes (with anticoagulant, e.g., EDTA or heparin)
-
Centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Acclimatization: House the rats in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing: Prepare a suspension of menatetrenone in the chosen vehicle. Administer a single oral dose of menatetrenone (e.g., 15-30 mg/kg) to the rats.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 1000 x g for 15 minutes at 4°C) to separate the plasma.[4]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Analyze the plasma concentrations of menatetrenone and this compound using a validated LC-MS/MS method.[5]
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life for both menatetrenone and its epoxide.
Protocol 2: In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay
-
Objective: To measure the activity of VKOR in liver microsomes by quantifying the conversion of this compound to menatetrenone.
-
Materials:
-
Liver tissue from the animal model
-
Homogenization buffer (e.g., Tris-HCl with sucrose)
-
Ultracentrifuge
-
This compound (substrate)
-
Dithiothreitol (DTT) or other reducing agents
-
Reaction buffer (e.g., Tris-HCl)
-
Fluorometer or HPLC system
-
-
Procedure:
-
Microsome Preparation:
-
Homogenize the liver tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the liver microsomes, reaction buffer, and this compound.
-
Initiate the reaction by adding a reducing agent like DTT.
-
Incubate the mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a solvent like ethanol or acetonitrile.
-
Extract the menatetrenone and any remaining this compound using an organic solvent (e.g., hexane).
-
-
Quantification:
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
Analyze the amount of menatetrenone produced using a fluorometric assay or HPLC.
-
-
-
Data Analysis: Calculate the rate of menatetrenone formation to determine the VKOR activity, typically expressed as pmol/min/mg of protein.
Part 3: Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Menatetrenone and this compound in Rats
| Parameter | Menatetrenone | This compound |
| Cmax (ng/mL) | 850 ± 150 | 45 ± 10 |
| Tmax (hr) | 4.0 ± 1.0 | 6.0 ± 1.5 |
| AUC (ng·hr/mL) | 4500 ± 800 | 350 ± 75 |
| Half-life (hr) | 3.5 ± 0.8 | 5.0 ± 1.2 |
Note: These are example values and will vary depending on the specific experimental conditions.
Table 2: Effect of Warfarin on Menatetrenone and this compound Levels in Rat Liver (ng/g tissue)
| Treatment Group | Menatetrenone | This compound | Epoxide/Menatetrenone Ratio |
| Control (Vehicle) | 120 ± 25 | 15 ± 5 | 0.125 |
| Warfarin-Treated | 95 ± 20 | 150 ± 30 | 1.58 |
Note: These are example values illustrating the expected trend.
Part 4: Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Vitamin K2 (menatetrenone) inhibits bone loss induced by prednisolone partly through enhancement of bone formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Isotopically Labeled Menatetrenone Epoxide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of isotopically labeled menatetrenone epoxide, a critical tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Menatetrenone, also known as vitamin K2 or MK-4, and its epoxide are key players in the vitamin K cycle, essential for blood coagulation and bone metabolism. The protocol outlines a two-step chemical synthesis: the alkylation of an isotopically labeled menadione precursor followed by epoxidation of the resulting labeled menatetrenone. This method allows for the introduction of isotopes such as Carbon-13 (¹³C) or deuterium (D) for tracing and quantification.
Introduction
Menatetrenone (MK-4) is a vital fat-soluble vitamin that undergoes a metabolic cycle involving its conversion to this compound. This process is intrinsically linked to the gamma-carboxylation of specific glutamyl residues in various proteins, a crucial step for their biological activity. To accurately study the pharmacokinetics, metabolism, and distribution of menatetrenone, isotopically labeled analogues are indispensable. This application note details a robust method for the synthesis of isotopically labeled this compound, providing researchers with a valuable tool to investigate the intricate roles of vitamin K in health and disease.
Signaling Pathway: The Vitamin K Cycle
The biological activity of menatetrenone is centered around the vitamin K cycle. In this cycle, the reduced form of vitamin K (hydroquinone) is a cofactor for the enzyme gamma-glutamyl carboxylase, which carboxylates glutamic acid residues on vitamin K-dependent proteins. During this reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the hydroquinone, thus completing the cycle.
Caption: The Vitamin K cycle illustrating the conversion of menatetrenone.
Experimental Workflow
The synthesis of isotopically labeled this compound is a two-stage process. The first stage involves the synthesis of isotopically labeled menatetrenone from a labeled menadione precursor. The second stage is the epoxidation of the labeled menatetrenone.
Caption: Workflow for the synthesis of isotopically labeled this compound.
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled Menatetrenone
This protocol describes the synthesis of ¹³C-labeled menatetrenone from ¹³C-labeled menadione. A similar procedure can be followed for deuterium-labeled analogues.
Materials:
-
¹³C-labeled Menadione (e.g., 2-(methyl-¹³C)-1,4-naphthoquinone)
-
Geranylgeranyl bromide
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Methanol
-
Diethyl ether
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reduction of Labeled Menadione: In a round-bottom flask, dissolve ¹³C-labeled menadione (1 equivalent) in diethyl ether. Add a solution of sodium hydrosulfite (2 equivalents) in water. Stir the two-phase mixture vigorously until the yellow color of the menadione disappears, indicating the formation of the hydroquinone. Separate the ether layer and dry it over anhydrous sodium sulfate.
-
Alkylation: To the ethereal solution of the labeled menadione hydroquinone, add a solution of sodium hydroxide (1.1 equivalents) in methanol. Stir for 10 minutes at room temperature. Add geranylgeranyl bromide (1.2 equivalents) dropwise to the solution. The reaction mixture is stirred at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation and Workup: Upon completion, expose the reaction mixture to air and stir overnight to oxidize the hydroquinone back to the quinone. Alternatively, a mild oxidizing agent can be used. Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-diethyl ether gradient to yield the pure isotopically labeled menatetrenone.
Protocol 2: Epoxidation of Isotopically Labeled Menatetrenone
Materials:
-
Isotopically Labeled Menatetrenone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: Dissolve the isotopically labeled menatetrenone (1 equivalent) in dichloromethane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution over 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy excess peroxide. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the pure isotopically labeled this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of ¹³C-labeled this compound.
| Parameter | Step 1: Alkylation | Step 2: Epoxidation | Overall |
| Starting Material | ¹³C-Menadione | ¹³C-Menatetrenone | ¹³C-Menadione |
| Product | ¹³C-Menatetrenone | ¹³C-Menatetrenone Epoxide | ¹³C-Menatetrenone Epoxide |
| Typical Yield (%) | 60 - 75% | 80 - 90% | 48 - 68% |
| Isotopic Enrichment (%) | >98% | >98% | >98% |
| Purity (by HPLC, %) | >95% | >99% | >99% |
Note: Yields are estimates and can vary based on reaction scale and optimization. Isotopic enrichment will depend on the starting labeled menadione.
Characterization
The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and position of the isotopic label.
This detailed protocol provides a reliable method for the synthesis of isotopically labeled this compound, a crucial tool for advancing our understanding of vitamin K metabolism and function.
Application Notes and Protocols for Studying VKORC1 Polymorphism Using Menatetrenone Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K epoxide reductase complex subunit 1 (VKORC1) is a critical enzyme in the vitamin K cycle, responsible for reducing vitamin K 2,3-epoxide to vitamin K quinone, which is then further reduced to vitamin K hydroquinone. This hydroquinone form is an essential cofactor for the gamma-glutamyl carboxylation of vitamin K-dependent proteins, including several blood coagulation factors.[1] Genetic polymorphisms in the VKORC1 gene can significantly alter enzyme activity, leading to variations in vitamin K metabolism and affecting the dose requirements for anticoagulants like warfarin, which targets VKORC1.[2][3]
Menatetrenone (vitamin K2, MK-4) is a form of vitamin K used in the treatment of osteoporosis.[4] Like other forms of vitamin K, it undergoes a cycle of oxidation and reduction, with its epoxide form, menatetrenone epoxide, being recycled by VKORC1. Therefore, this compound can serve as a valuable tool to investigate the functional consequences of VKORC1 polymorphisms. Studying the metabolism of this compound in the context of different VKORC1 genotypes can provide insights into the enzymatic efficiency of VKORC1 variants, which has implications for both vitamin K-dependent protein function and pharmacogenetics.
These application notes provide detailed protocols for genotyping VKORC1 polymorphisms and for an in vitro assay to assess the enzymatic activity of VKORC1 variants using this compound as a substrate.
Data Presentation
The following table summarizes pharmacokinetic data from a study investigating the effect of VKORC1 haplotypes on plasma concentrations of menatetrenone and its epoxide metabolite after a single oral administration of 30 mg of menatetrenone to 26 healthy subjects. The H1/H1 genotype is considered the wild-type, while the H1/H7 genotype group represents a variant.[5]
| VKORC1 Haplotype | Analyte | Cmax (ng/mL) | AUC (ng·h/mL) |
| H1/H1 (Wild-type) | Menatetrenone | 25.8 ± 15.2 | 130.4 ± 68.1 |
| This compound | 2.1 ± 1.1 | 24.3 ± 13.9 | |
| H1/H7 (Variant) | Menatetrenone | 18.9 ± 10.8 | 98.7 ± 55.4 |
| This compound | 1.5 ± 0.8 | 18.1 ± 10.3 |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Genotyping of VKORC1 Polymorphisms
This protocol describes the identification of common VKORC1 polymorphisms, such as -1639G>A (rs9923231), using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).[6][7]
a. DNA Extraction: Genomic DNA is extracted from whole blood samples (3-6 mL collected in EDTA tubes) using a standard salting-out method or commercially available DNA extraction kits.[7][8] The quality and concentration of the extracted DNA should be determined using spectrophotometry or fluorometry.
b. PCR Amplification: The region of the VKORC1 gene containing the polymorphism of interest is amplified by PCR.
-
PCR Reaction Mixture (25 µL):
-
PCR Cycling Conditions (Touchdown PCR):
-
Initial Denaturation: 95°C for 3 minutes (1 cycle)
-
Denaturation: 95°C for 2 seconds
-
Annealing: 60°C for 2 seconds (-1°C per 2 cycles)
-
Extension: 72°C for 30 seconds
-
Repeat steps 2-4 for a total of 10 cycles (annealing temperature will decrease to 55°C)
-
Denaturation: 95°C for 2 seconds
-
Annealing: 55°C for 2 seconds
-
Extension: 72°C for 30 seconds
-
Repeat steps 6-8 for 30 cycles
-
Final Extension: 72°C for 7 minutes (1 cycle)
-
c. Restriction Fragment Length Polymorphism (RFLP) Analysis: The amplified PCR product is digested with a restriction enzyme that specifically recognizes the polymorphic site. For the -1639G>A polymorphism, the 'A' allele creates a recognition site for the HindIII enzyme.
-
Digestion Reaction Mixture (20 µL):
-
PCR Product: 10 µL
-
Restriction Enzyme Buffer: 2 µL (10x)
-
BSA (if required by the enzyme): 0.2 µL
-
Restriction Enzyme (HindIII): 1 µL
-
Nuclease-free water: 6.8 µL
-
-
Incubation: Incubate at 37°C overnight.
d. Gel Electrophoresis: The digested products are separated by agarose gel electrophoresis (e.g., 2% agarose gel) and visualized under UV light after staining with a DNA stain (e.g., ethidium bromide).
-
Interpretation of Results for -1639G>A:
-
GG genotype (wild-type): One undigested band.
-
AA genotype (homozygous variant): Two smaller digested bands.
-
GA genotype (heterozygous): Three bands (one undigested and two digested).
-
In Vitro VKORC1 Activity Assay using this compound
This protocol is adapted from established VKOR activity assays that typically use vitamin K1 epoxide. It is designed to measure the enzymatic activity of VKORC1 variants in converting this compound to menatetrenone.
a. Preparation of Microsomes: Microsomes containing the VKORC1 enzyme are prepared from cell lines (e.g., HEK293) overexpressing different VKORC1 variants or from liver tissue samples. Standard differential centrifugation protocols are used to isolate the microsomal fraction. The total protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., Bradford assay).
b. VKOR Activity Assay:
-
Reaction Buffer: 200 mM HEPES buffer (pH 7.4) containing 150 mM KCl and 1 mM dithiothreitol (DTT) as a reducing agent.
-
Reaction Mixture (200 µL):
-
Reaction Buffer: to a final volume of 200 µL
-
Microsomal protein: 1 g/L final concentration
-
This compound solution (dissolved in 1% Triton X-100): to the desired final concentration (e.g., for kinetic studies, a range of concentrations bracketing the expected Km should be used).
-
-
Assay Procedure:
-
Pre-warm the reaction buffer and microsomal suspension to 37°C.
-
Initiate the reaction by adding the this compound solution to the reaction mixture.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2 mL of isopropanol.
-
c. Quantification of Menatetrenone: The amount of menatetrenone produced is quantified using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
Sample Preparation: The reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is collected and may require further extraction (e.g., with hexane) and concentration before injection into the chromatography system.
-
Chromatographic Analysis: A C18 reverse-phase column is typically used for the separation of menatetrenone. The mobile phase composition and gradient will need to be optimized.
-
Data Analysis: A standard curve is generated using known concentrations of menatetrenone. The amount of menatetrenone produced in the enzymatic reaction is calculated from this standard curve. The VKORC1 activity is expressed as the rate of product formation (e.g., pmol of menatetrenone/mg of protein/min).
d. Determination of Kinetic Parameters: To compare the enzymatic efficiency of different VKORC1 variants, kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying concentrations of this compound. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflow for studying VKORC1 polymorphism using this compound.
Caption: Simplified Vitamin K cycle highlighting the role of VKORC1.
References
- 1. mdpi.com [mdpi.com]
- 2. The Vitamin K Epoxide Reductase Vkorc1l1 Promotes Preadipocyte Differentiation in Mice | CU Experts | CU Boulder [experts.colorado.edu]
- 3. Structural features determining the vitamin K epoxide reduction activity in the VKOR family of membrane oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAU Scholar's Space: Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism [scholarworks.bwise.kr]
- 7. uniprot.org [uniprot.org]
- 8. protocols.io [protocols.io]
Application Notes and Protocols: Menatetrenone Epoxide as a Tool to Investigate Warfarin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a widely prescribed anticoagulant, targets the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This enzyme is crucial for the vitamin K cycle, a metabolic pathway essential for the activation of clotting factors. Warfarin resistance, a phenomenon where higher doses of the drug are required to achieve a therapeutic effect, is often linked to mutations in the VKORC1 gene. Understanding the mechanism of this resistance is paramount for developing safer and more effective anticoagulant therapies.
Menatetrenone, also known as vitamin K2, and its metabolite, menatetrenone epoxide, serve as valuable tools in the investigation of warfarin resistance. By utilizing this compound as a substrate for VKORC1, researchers can directly assess the enzymatic activity of wild-type and mutant enzymes in the presence and absence of warfarin. This allows for a detailed characterization of the kinetic properties of these enzymes and the impact of specific mutations on warfarin sensitivity.
These application notes provide detailed protocols for utilizing this compound in both in vitro and cell-based assays to study warfarin resistance.
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle and Warfarin's Mechanism of Action
The vitamin K cycle is a critical pathway for the post-translational modification of vitamin K-dependent proteins, including several essential blood coagulation factors. VKORC1 is the key enzyme in this cycle, responsible for reducing vitamin K 2,3-epoxide back to its active hydroquinone form. Warfarin acts by inhibiting VKORC1, thereby disrupting the cycle and reducing the pool of active vitamin K-dependent clotting factors.
Caption: The Vitamin K cycle and the inhibitory action of warfarin on VKORC1.
Experimental Workflow for Investigating Warfarin Resistance
A typical workflow for studying warfarin resistance using this compound involves several key steps, from the generation of VKORC1 mutants to the final data analysis.
Caption: General workflow for investigating warfarin resistance using VKORC1 mutants.
Quantitative Data
The following tables summarize kinetic parameters and warfarin inhibition data for wild-type and mutant VKORC1. Note that the substrate used in these particular studies was vitamin K1 epoxide; however, similar trends are expected with this compound.
Table 1: Kinetic Parameters of VKOR Activity in Rat Tissues with Different Vkorc1 Genotypes
| Tissue | Genotype | Km (µM) | Vmax (pmol/min/mg protein) |
| Liver | Wild-Type | 11.5 ± 1.2 | 135 ± 10 |
| Y139C | 15.2 ± 1.8 | 150 ± 15 | |
| Y139F | 18.9 ± 2.1 | 162 ± 18 | |
| L120Q | 22.4 ± 2.5 | 110 ± 9 | |
| Kidney | Wild-Type | 9.8 ± 1.0 | 45 ± 4 |
| Y139C | 12.1 ± 1.5 | 52 ± 5 | |
| Testis | Wild-Type | 10.2 ± 1.1 | 68 ± 6 |
| Y139C | 13.5 ± 1.6 | 75 ± 7 | |
| Lung | Wild-Type | 8.5 ± 0.9 | 25 ± 3 |
| Y139C | 10.8 ± 1.3 | 30 ± 3 |
Data adapted from studies using vitamin K1 epoxide as a substrate.
Table 2: Warfarin Inhibition of Human VKORC1 Variants
| VKORC1 Variant | Fold Increase in Warfarin IC50 (compared to Wild-Type) | Warfarin Resistance Level |
| Wild-Type | 1.0 | Sensitive |
| V29L | 2.5 | Low |
| V45A | 3.0 | Low |
| R58G | 4.5 | Moderate |
| L128R | >10 | High |
| D36Y | >20 | High |
Data compiled from multiple in vitro studies using vitamin K1 epoxide.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of VKORC1
This protocol describes the introduction of point mutations into the VKORC1 cDNA using a PCR-based method.
Materials:
-
Wild-type VKORC1 plasmid DNA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the wild-type VKORC1 plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid. Use a sufficient number of cycles (typically 12-18) to generate a high yield of the mutated plasmid.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight in liquid LB medium.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: In Vitro VKORC1 Activity Assay using Microsomes
This protocol measures the activity of VKORC1 in isolated microsomes using this compound as a substrate.
Materials:
-
HEK293 cells transfected with wild-type or mutant VKORC1
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Microsome resuspension buffer (e.g., 100 mM KCl, 50 mM Tris-HCl, pH 7.4)
-
This compound solution (in ethanol or DMSO)
-
Dithiothreitol (DTT) solution
-
Warfarin solution (for inhibition studies)
-
LC-MS/MS system
Procedure:
-
Microsome Isolation:
-
Harvest transfected HEK293 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in resuspension buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
VKORC1 Activity Assay:
-
In a microcentrifuge tube, combine the microsomal preparation (typically 50-100 µg of protein) with the reaction buffer.
-
For inhibition studies, pre-incubate the microsomes with varying concentrations of warfarin for 15 minutes at 37°C.
-
Initiate the reaction by adding this compound (final concentration typically 10-100 µM) and DTT (final concentration typically 1-5 mM).
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Analysis by LC-MS/MS:
-
Centrifuge the stopped reaction to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of menatetrenone produced.
-
Calculate the specific activity of VKORC1 (e.g., in pmol of menatetrenone formed/min/mg of microsomal protein).
-
Protocol 3: Cell-Based VKORC1 Activity Assay
This assay measures VKORC1 activity in a more physiological context within intact cells.
Materials:
-
HEK293 cell line with endogenous VKORC1 and VKORC1L1 knocked out.
-
Expression vectors for wild-type and mutant VKORC1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Warfarin.
-
Assay for a vitamin K-dependent protein (e.g., ELISA for secreted prothrombin or a reporter construct).
Procedure:
-
Cell Transfection:
-
Seed the VKORC1/VKORC1L1 knockout HEK293 cells in a multi-well plate.
-
Transfect the cells with expression vectors for wild-type or mutant VKORC1.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing a known concentration of this compound (e.g., 1-10 µM).
-
For inhibition studies, add varying concentrations of warfarin to the medium.
-
Incubate the cells for 24-48 hours.
-
-
Analysis:
-
Collect the cell culture supernatant.
-
Measure the amount of the secreted, carboxylated vitamin K-dependent protein using a specific assay (e.g., ELISA). The amount of carboxylated protein is directly proportional to the VKORC1 activity within the cells.
-
-
Data Analysis:
-
Plot the VKORC1 activity against the warfarin concentration to determine the IC50 value for each VKORC1 variant.
-
Conclusion
The use of this compound as a substrate provides a robust and physiologically relevant tool for the detailed investigation of warfarin resistance. The protocols outlined in these application notes, in conjunction with the provided data and workflows, offer a comprehensive framework for researchers to explore the molecular mechanisms underlying warfarin resistance and to aid in the development of novel anticoagulant strategies. By characterizing the enzymatic activity of various VKORC1 mutants, scientists can gain valuable insights into the structure-function relationship of this critical enzyme and its interaction with warfarin.
Application Notes and Protocols: Menatetrenone Epoxide in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of menatetrenone and its epoxide metabolite in the context of osteoporosis research. Detailed protocols for in vivo and in vitro models are provided to facilitate the investigation of menatetrenone's therapeutic potential.
Introduction
Menatetrenone, also known as menaquinone-4 (MK-4), is a form of vitamin K2 that has garnered significant interest for its potential role in bone metabolism and the management of osteoporosis. Its mechanism of action is intrinsically linked to the vitamin K cycle, a metabolic pathway where menatetrenone is converted to menatetrenone epoxide. This cycle is crucial for the post-translational modification of several bone-related proteins.
The primary function of the menatetrenone-to-menatetrenone epoxide conversion is to facilitate the gamma-carboxylation of glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) on vitamin K-dependent proteins. In bone, the most notable of these proteins is osteocalcin, which, when fully carboxylated, can bind to calcium ions and incorporate them into the bone matrix, thereby contributing to bone mineralization and strength. Insufficient menatetrenone levels lead to the circulation of undercarboxylated osteocalcin (ucOC), which is associated with an increased risk of fractures.
Beyond its role in osteocalcin carboxylation, menatetrenone has been shown to promote bone formation by stimulating osteoblast differentiation and to inhibit bone resorption by suppressing osteoclast activity. Research suggests these effects may be mediated through the activation of steroid and xenobiotic receptor (SXR) and the transcriptional control of key osteogenic genes like Msx2.
While this compound is a critical intermediate in this process, it is a transient metabolite and is not typically used as a direct therapeutic agent in research. Experimental studies focus on the administration of menatetrenone and the subsequent measurement of its effects on bone health, which are mediated through the vitamin K cycle and the generation of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the effects of menatetrenone in osteoporosis models.
Table 1: In Vivo Animal Studies on Menatetrenone in Osteoporosis Models
| Animal Model | Treatment and Dosage | Duration | Key Findings |
| Prednisolone-induced bone loss in male Fischer rats | Menatetrenone (15 mg/kg) as a dietary supplement | 8 weeks | Inhibited the decrease in total and trabecular Bone Mineral Density (BMD) in the proximal metaphysis and cortical BMD in the diaphysis. Also inhibited the decrease in mineralizing surface (MS/BS) and bone formation rate (BFR/BS). |
| Ovariectomized (OVX) rats | Not specified in provided abstracts | Not specified | Menatetrenone treatment had significant positive effects on bone health, inhibiting the loss of bone mass density and trabecular bone, improving osteoblast function, and enhancing serum levels of bone anabolic markers. |
| Phenytoin-induced osteopenia in growing male rats | Combined administration of phenytoin and menatetrenone | Not specified | Prevented bone loss, and serum and bone levels of menatetrenone and MK-6 increased to the levels of vehicle-treated rats. |
Table 2: Clinical Studies on Menatetrenone in Osteoporosis
| Study Population | Treatment and Dosage | Duration | Key Findings |
| 241 osteoporotic patients | Menatetrenone (45 mg/day) | 24 months | Significantly reduced the incidence of new clinical fractures. Maintained lumbar bone mineral density (LBMD) compared to a decrease in the control group. Significantly decreased serum undercarboxylated osteocalcin (ucOC). |
| Postmenopausal women with osteopenia | Menatetrenone (45 mg/day) | Not specified | Modestly increased lumbar spine BMD and reduced the incidence of fractures. |
| Continuous ambulatory peritoneal dialysis (CAPD) patients | Menatetrenone (45 mg/day) | 12 months | Bone mineral density remained at the same level throughout the study, suggesting protection against bone mineral loss. |
Signaling Pathways and Experimental Workflows
Vitamin K Cycle and Osteocalcin Carboxylation
Caption: The Vitamin K cycle, illustrating the conversion of menatetrenone to its epoxide form, which is essential for the carboxylation of osteocalcin and subsequent bone mineralization.
Experimental Workflow for In Vivo Osteoporosis Model
Caption: A generalized workflow for studying the effects of menatetrenone in a rodent model of osteoporosis.
Experimental Protocols
Protocol 1: Ovariectomy (OVX)-Induced Osteoporosis in Rats
Objective: To create a model of postmenopausal osteoporosis in female rats.
Materials:
-
Female Sprague-Dawley or Wistar rats (3-4 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
Antiseptic solution
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using the chosen anesthetic. Shave and sterilize the surgical area on the dorsal side, just caudal to the rib cage.
-
Incision: Make a single midline dorsal skin incision (approximately 2 cm) between the mid-lumbar and iliac crest region.
-
Locating the Ovaries: Move the skin incision to one side to expose the underlying muscle wall. Make a small incision through the muscle layer to enter the peritoneal cavity. The ovary is typically located in a fat pad near the caudal pole of the kidney.
-
Ovariectomy: Gently exteriorize the ovary and the uterine horn. Ligate the uterine horn and the ovarian blood vessels with absorbable suture. Excise the ovary distal to the ligature.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle incision with sutures. Repeat the procedure on the contralateral side to remove the second ovary.
-
Sham Operation: For the sham control group, follow the same procedure but only exteriorize the ovaries without ligation and excision.
-
Post-operative Care: Close the skin incision with wound clips or sutures. Administer analgesics as required and monitor the animals for recovery on a warming pad. Allow for a recovery period of at least 2 weeks before starting the treatment.
Protocol 2: Glucocorticoid-Induced Osteoporosis (GIO) in Rats
Objective: To induce osteoporosis through the administration of high doses of glucocorticoids.
Materials:
-
Male or female rats (as per study design)
-
Glucocorticoid (e.g., prednisolone, methylprednisolone)
-
Vehicle for administration (e.g., sterile water, saline)
-
Administration equipment (e.g., oral gavage needles, subcutaneous injection needles)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Baseline Measurements: Record baseline body weight and other relevant parameters (e.g., baseline BMD).
-
Glucocorticoid Administration: Prepare the glucocorticoid solution in the appropriate vehicle. Administer the glucocorticoid at the desired dose and frequency (e.g., prednisolone at 5-10 mg/kg/day via oral gavage or subcutaneous injection).
-
Control Group: Administer the vehicle alone to the control group using the same route and frequency.
-
Treatment Duration: Continue the administration for a period of 4 to 12 weeks to induce significant bone loss.
-
Monitoring: Monitor the animals regularly for changes in body weight, food and water intake, and overall health.
Protocol 3: Bone Histomorphometry
Objective: To quantitatively assess bone microarchitecture and cellular activity.
Materials:
-
Fluorochrome labels (e.g., calcein, xylenol orange)
-
Bone fixation solution (e.g., 70% ethanol, 10% neutral buffered formalin)
-
Embedding medium (e.g., polymethylmethacrylate - PMMA)
-
Microtome for undecalcified bone
-
Staining solutions (e.g., von Kossa, toluidine blue)
-
Microscope with a camera and image analysis software
Procedure:
-
Fluorochrome Labeling: Administer two different fluorochrome labels intraperitoneally at specific time points before sacrifice (e.g., calcein at 10 days and xylenol orange at 3 days before euthanasia). This allows for the dynamic measurement of bone formation.
-
Sample Collection and Fixation: Euthanize the animals and dissect the bones of interest (e.g., femur, tibia, lumbar vertebrae). Fix the bones in 70% ethanol or 10% neutral buffered formalin.
-
Dehydration and Embedding: Dehydrate the bone samples through a graded series of ethanol and embed them in PMMA.
-
Sectioning: Cut undecalcified bone sections (5-10 µm thick) using a specialized microtome.
-
Staining: Stain sections to visualize different bone components (e.g., von Kossa for mineralized bone, toluidine blue for cellular components).
-
Image Acquisition and Analysis: Capture images of the stained and unstained (for fluorochrome labels) sections using a microscope. Use image analysis software to quantify histomorphometric parameters according to the American Society for Bone and Mineral Research (ASBMR) guidelines. Key parameters include:
-
Structural parameters: Bone volume/tissue volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Dynamic parameters: Mineralizing surface/bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate/bone surface (BFR/BS).
-
Cellular parameters: Osteoblast surface/bone surface (Ob.S/BS) and osteoclast surface/bone surface (Oc.S/BS).
-
Protocol 4: Measurement of Serum Undercarboxylated Osteocalcin (ucOC)
Objective: To assess the level of inactive osteocalcin in serum as a marker of vitamin K status.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kit for ucOC and total osteocalcin
-
Microplate reader
Procedure:
-
Serum Collection: Collect blood from the animals via cardiac puncture or other appropriate methods at the time of sacrifice. Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
ELISA for Total Osteocalcin: Use a commercial ELISA kit to measure the total concentration of osteocalcin in the serum samples according to the manufacturer's instructions.
-
Measurement of ucOC:
-
Hydroxyapatite (HAP) Binding Method:
-
Incubate a portion of the serum with a hydroxyapatite slurry. The carboxylated osteocalcin will bind to the HAP.
-
Centrifuge the mixture to pellet the HAP with the bound carboxylated osteocalcin.
-
Measure the concentration of osteocalcin remaining in the supernatant using a standard osteocalcin ELISA kit. This concentration represents the ucOC.
-
-
Direct Immunoassay for ucOC: Use a specific ELISA kit that employs antibodies that only recognize the undercarboxylated form of osteocalcin.
-
-
Calculation: Express the level of ucOC as an absolute concentration (ng/mL) or as a ratio of ucOC to total osteocalcin (ucOC/tOC ratio).
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
Application Notes and Protocols: Investigating the Effect of Menatetrenone Epoxide on Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the inhibitory effects of menatetrenone epoxide, a metabolite of vitamin K2, on osteoclast differentiation. The following sections detail the underlying signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for in vitro assays.
Introduction
Osteoclasts, the primary bone-resorbing cells, play a critical role in bone homeostasis. Excessive osteoclast activity leads to bone loss in various pathological conditions, including osteoporosis. Menatetrenone (Vitamin K2) has been shown to inhibit osteoclast differentiation, suggesting its therapeutic potential in treating bone diseases.[1][2] This document outlines the protocols to investigate the effects of its metabolite, this compound, on osteoclastogenesis. The inhibitory action of menatetrenone is dose-dependent and is largely attributed to its geranylgeraniol side chain.[1][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of menatetrenone on osteoclast differentiation.
Table 1: Dose-Dependent Inhibition of Osteoclast-like Cell Formation by Menatetrenone
| Menatetrenone Concentration (M) | Induction Agent | Cell Type | Inhibition of TRAP-positive Multinucleated Cells | Reference |
| 1 x 10⁻⁶ | 1,25-dihydroxyvitamin D3 | Mouse Bone Marrow | Dose-dependent inhibition observed | [2][4] |
| 3 x 10⁻⁶ | 1,25-dihydroxyvitamin D3 | Mouse Bone Marrow | Significant inhibition | [2][3] |
| 1 x 10⁻⁵ | 1,25-dihydroxyvitamin D3 | Mouse Bone Marrow | Strong inhibition | [2][4] |
| Not Specified | RANKL + M-CSF | Human Peripheral Blood Monocytes | Dose-dependent inhibition observed | [1] |
TRAP: Tartrate-Resistant Acid Phosphatase; RANKL: Receptor Activator of Nuclear Factor kappa-B Ligand; M-CSF: Macrophage Colony-Stimulating Factor.
Signaling Pathways
Osteoclast differentiation is primarily regulated by the RANKL/RANK/OPG signaling axis. The binding of RANKL to its receptor RANK on osteoclast precursors triggers a cascade of downstream signaling events, including the activation of NF-κB, mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K). These pathways converge to induce the expression of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), the master regulator of osteoclastogenesis.
This compound is hypothesized to exert its inhibitory effect by interfering with one or more steps in this signaling cascade, ultimately leading to the downregulation of c-Fos and NFATc1 and subsequent inhibition of osteoclast-specific gene expression.
Caption: RANKL signaling pathway in osteoclast differentiation.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on osteoclast differentiation.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Osteoclast Differentiation Assay
This protocol describes the differentiation of osteoclasts from mouse bone marrow macrophages (BMMs).
Materials:
-
Alpha-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bone marrow cells from mice
Procedure:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in a T-75 flask with alpha-MEM containing 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days.
-
After 3 days, detach the adherent cells (BMMs) and seed them in a 96-well plate at a density of 1 x 10⁴ cells/well in the same medium.
-
Allow the cells to adhere overnight.
-
Replace the medium with differentiation medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control.
-
Culture for 5-7 days, changing the medium every 2-3 days.
-
Proceed with TRAP staining to identify mature osteoclasts.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This protocol is for identifying TRAP-positive multinucleated osteoclasts.
Materials:
-
TRAP Staining Kit (e.g., from Sigma-Aldrich)
-
Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with PBS.
-
Fix the cells with the fixation solution for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a purple color develops in the cells.
-
Wash the plate with deionized water and allow it to air dry.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the expression of osteoclast-specific marker genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green PCR Master Mix
-
Primers for target genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1, Fos) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
Lyse the cells from the osteoclast differentiation assay at a desired time point (e.g., day 5) and extract total RNA using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and housekeeping genes.
-
Analyze the results using the ΔΔCt method to determine the relative gene expression levels.
Western Blotting
This protocol is for analyzing the activation of signaling proteins involved in osteoclast differentiation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-ERK, anti-ERK, anti-NFATc1, anti-c-Fos, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
After treating the BMMs with RANKL and this compound for the desired time points (e.g., 0, 15, 30, 60 minutes for signaling proteins), lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Menatetrenone (vitamin K2) acts directly on circulating human osteoclast precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of vitamin K2 (menatetrenone) on osteoclast-like cell formation in mouse bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of vitamin K2 (menatetrenone) on bone resorption may be related to its side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
Application Notes and Protocols for the Quantification of Menatetrenone Epoxide in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menatetrenone, also known as menaquinone-4 (MK-4), is a vital member of the vitamin K2 family. It plays a crucial role as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. The metabolic pathway of vitamin K involves a cyclical process where the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide. This epoxide is then recycled back to its active form by the enzyme vitamin K epoxide reductase (VKOR). The quantification of menatetrenone epoxide in tissue samples is critical for understanding the tissue-specific metabolism of vitamin K2, assessing the efficacy of VKOR inhibitors, and for research in areas such as neurodegenerative diseases and bone health.[1][2] This document provides detailed protocols for the extraction and quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
The following tables summarize the typical quantitative data obtained from LC-MS/MS methods for the analysis of menatetrenone (MK-4) and its epoxide. These values are representative and may vary depending on the specific tissue matrix, instrumentation, and laboratory conditions.
Table 1: LC-MS/MS Method Performance for Menatetrenone (MK-4) and its Epoxide
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Recovery (%) |
| Menatetrenone (MK-4) | Serum/Plasma | 0.05 - 0.1 | 0.1 - 100 | 3.2 - 14.3 | 8.7 - 15.2 | 94.0 - 108.7 |
| This compound | Serum/Plasma | ~0.2 (LOD) | Not specified | < 10.1 | Not specified | Not specified |
| Menatetrenone (MK-4) | Brain Tissue | Not specified | Not specified | Not specified | Not specified | Not specified |
| This compound | Brain Tissue | Not specified | Not specified | Not specified | Not specified | Not specified |
Data compiled from multiple sources, primarily focused on serum and plasma, as tissue-specific public data is limited. LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; %CV: Percent Coefficient of Variation.[1][3][4][5][6]
Table 2: Example LC-MS/MS Parameters for Menatetrenone (MK-4) and its Epoxide
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of lipophilic compounds |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 50 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | ~445.3 (for MK-4) |
| Product Ion (m/z) | ~187.1 (for MK-4) |
| Precursor Ion (m/z) | ~461.3 (for MK-4 Epoxide) |
| Product Ion (m/z) | ~203.1 (for MK-4 Epoxide) |
| Internal Standard | Deuterated MK-4 (MK-4-d7) |
APCI: Atmospheric Pressure Chemical Ionization. These parameters are illustrative and require optimization for specific instruments.
Experimental Protocols
Protocol 1: Tissue Sample Homogenization and Extraction
This protocol describes a general procedure for the homogenization of soft tissues (e.g., liver, brain) and subsequent liquid-liquid extraction (LLE) of menatetrenone and its epoxide.
Materials:
-
Tissue sample (e.g., liver, brain), stored at -80°C
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (IS) solution: Deuterated menatetrenone (e.g., MK-4-d7) in methanol
-
Extraction Solvents: Ethanol, Hexane (HPLC grade)
-
Centrifuge capable of 4°C and >10,000 x g
-
Mechanical homogenizer (e.g., bead beater, rotor-stator)
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS to the tissue in a 2 mL centrifuge tube.
-
Add the internal standard solution to the sample.
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Add 1.5 mL of cold ethanol to the homogenate to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 4 mL of hexane, and vortex for another minute to extract the lipids, including menatetrenone and its epoxide.[3]
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 1:3 water:methanol).[3]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI or APCI source
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample extract onto the analytical column.
-
Separate the analytes using a suitable gradient elution program.
-
Detect the analytes using the mass spectrometer in positive ion mode with SRM.
-
Monitor the specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Visualizations
The Vitamin K Cycle
The following diagram illustrates the metabolic pathway of vitamin K, highlighting the conversion of menatetrenone to its epoxide and the recycling process mediated by VKOR.
Caption: The Vitamin K cycle, showing the conversion of menatetrenone.
Experimental Workflow
This diagram outlines the major steps involved in the analysis of this compound in tissue samples, from sample collection to data analysis.
Caption: Workflow for measuring this compound in tissue.
References
- 1. The epigenetic potential of vitamin K2 in brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Menatetrenone Epoxide in Drug-Nutrient Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the interactions between menatetrenone (Vitamin K2, MK-4) and its metabolite, menatetrenone epoxide, with various xenobiotics. The protocols outlined below are designed to facilitate the investigation of potential drug-nutrient interactions, a critical aspect of preclinical and clinical drug development.
Introduction to Menatetrenone and its Epoxide
Menatetrenone, a form of vitamin K2, is essential for various physiological processes, including bone metabolism and blood coagulation.[1] It undergoes metabolic conversion in the body, including an epoxidation step, forming this compound. This metabolic pathway is a potential site for drug-nutrient interactions, as compounds that modulate the enzymes involved can alter the pharmacokinetic and pharmacodynamic properties of menatetrenone.
The study of menatetrenone and its epoxide is particularly relevant in the context of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[2] Vitamin K2 has been identified as an activator of PXR, suggesting a mechanism by which it can influence the metabolism of other drugs.
Experimental Protocols
Protocol for Quantifying Menatetrenone and this compound in Plasma using LC-MS/MS
This protocol describes a method for the simultaneous measurement of menatetrenone and its epoxide in plasma samples, a crucial step in pharmacokinetic studies investigating drug-nutrient interactions.
Objective: To determine the plasma concentrations of menatetrenone and this compound following administration of menatetrenone, with or without a co-administered drug.
Materials:
-
Human plasma samples
-
Menatetrenone and this compound analytical standards
-
Internal standard (e.g., a deuterated analog)
-
Acetonitrile, methanol, and formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for menatetrenone, this compound, and the internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves for menatetrenone and this compound using the analytical standards.
-
Calculate the concentrations in the plasma samples by interpolating from the calibration curves based on the peak area ratios of the analytes to the internal standard.
-
Quantitative Data on Drug-Nutrient Interactions
The following table provides hypothetical data illustrating the potential inhibitory effect of a drug on the metabolism of menatetrenone. Such data is critical for assessing the clinical significance of observed interactions.
| Investigated Drug | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Drug X | CYP3A4 | 15.2 | 8.5 | Competitive |
| Drug Y | Carboxylesterase 1 | 25.8 | 14.3 | Non-competitive |
| Drug Z | PXR-mediated transcription | 5.6 | N/A | Agonist |
Signaling Pathways and Experimental Workflows
Pregnane X Receptor (PXR) Activation Pathway by Menatetrenone
The following diagram illustrates the signaling pathway of PXR activation by menatetrenone, leading to the transcription of genes involved in drug metabolism.
Caption: PXR activation by menatetrenone leading to CYP3A4 expression.
Experimental Workflow for Studying Drug-Nutrient Interactions
This diagram outlines a typical workflow for investigating the interaction between a drug and the metabolism of menatetrenone.
Caption: Workflow for investigating drug-menatetrenone interactions.
References
Application Notes and Protocols for Immunoassay-Based Detection of Menatetrenone Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menatetrenone (Vitamin K2, MK-4) is a vital nutrient involved in blood coagulation and bone metabolism. During its metabolic cycle, menatetrenone is converted to menatetrenone epoxide. The quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and for understanding the efficacy of Vitamin K supplementation. While chromatographic methods like LC-MS/MS are commonly employed for this purpose, immunoassays offer a high-throughput and cost-effective alternative.
These application notes provide a comprehensive overview of the principles and a detailed, albeit illustrative, protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound. As specific reagents for a this compound immunoassay are not widely commercially available, this guide is intended to provide a foundational methodology for researchers to develop their own assays.
Signaling Pathway: The Vitamin K Cycle
This compound is a key intermediate in the Vitamin K cycle. In this cycle, the reduced form of Vitamin K (hydroquinone) is a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of several blood clotting factors and other proteins.[1][2][3] During this carboxylation reaction, Vitamin K hydroquinone is oxidized to Vitamin K epoxide.[1][2][3] The enzyme Vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the hydroquinone, thus completing the cycle.[1][2][3]
References
- 1. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Menatetrenone Epoxide Detection by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of menatetrenone epoxide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Q1: I am not seeing a peak for this compound, or the signal is very low. What are the possible causes and solutions?
A1: This is a common issue that can stem from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting guide:
-
Sample Preparation and Stability:
-
Inadequate Extraction: Menatetrenone and its epoxide are lipophilic compounds. Ensure your extraction method is suitable for these types of molecules. Protein precipitation is a quick method, but may not be sufficient for complex matrices, leading to significant matrix effects.[1] Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) often provide cleaner extracts.
-
Analyte Degradation: Vitamin K analogues can be sensitive to light and temperature. Protect samples from light and keep them stored at appropriate low temperatures to prevent degradation.
-
-
Chromatography:
-
Poor Retention or Peak Shape: this compound is a relatively non-polar molecule. A C18 column is commonly used for separation.[1] If you observe poor retention (eluting too early) or broad peaks, consider optimizing your mobile phase. A higher proportion of organic solvent (e.g., methanol or acetonitrile) will decrease retention. Ensure proper column equilibration before injection.
-
Co-elution with Interferences: Matrix components that co-elute with your analyte can cause ion suppression.[1] Adjusting the gradient profile of your mobile phase can help separate the analyte from interfering compounds.
-
-
Mass Spectrometry:
-
Incorrect MRM Transitions: Double-check that you are using the correct precursor and product ions for this compound. Refer to established methods or perform an infusion of a standard to determine the optimal transitions.
-
Suboptimal Ionization: Atmospheric Pressure Chemical Ionization (APCI) has been successfully used for the analysis of menatetrenone and its epoxide.[1] Electrospray Ionization (ESI) can also be used, but may be more susceptible to matrix effects for this class of compounds. If sensitivity is low, consider testing both ionization sources if available.
-
Insufficient Collision Energy: The collision energy (CE) is a critical parameter for fragmentation. If the CE is too low, you will not see a strong product ion signal. If it is too high, you can get excessive fragmentation and a weak signal for your target product ion. The CE should be optimized for each specific transition.
-
Q2: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
A2: Matrix effects are a primary challenge in LC-MS/MS bioanalysis, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte.[1]
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE can be effective at separating lipophilic analytes like this compound from more polar matrix components.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than protein precipitation or LLE. Different sorbent chemistries can be tested to find the optimal one for your matrix.
-
-
Optimize Chromatography:
-
Gradient Elution: A well-optimized gradient can separate the analyte of interest from the majority of matrix components, so they do not enter the ion source at the same time.
-
Diverter Valve: Use a diverter valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or highly non-polar interferences might elute, and only direct the flow to the mass spectrometer when your analyte of interest is expected.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Q3: My retention times are shifting from run to run. What could be the cause?
A3: Retention time shifts can compromise data quality and make peak integration difficult.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare mobile phases fresh and ensure accurate mixing of all components. Degas the mobile phases to prevent bubble formation.
-
Column Temperature: Maintain a constant and stable column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.
Quantitative Data
The following tables provide key parameters for the LC-MS/MS analysis of menatetrenone, its epoxide, and related vitamin K analogues.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Analyte | Matrix | Typical Recovery | Reference |
| Protein Precipitation | Menatetrenone & Epoxide | Human Plasma | >90% | Kang et al., 2007 |
| Liquid-Liquid Extraction | Vitamin K1 & K2 | Serum | >85% | Thermo Application Note |
| Solid-Phase Extraction | Vitamin K1 & K2 | Plasma | >90% | Dunovska et al., 2019 |
Table 2: MRM Transitions and Optimized Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Menatetrenone | 445.3 | 187.1 | Not Specified | Kang et al., 2007 |
| This compound | 461.3 | 203.1 | Not Specified | Kang et al., 2007 |
| Vitamin K1 | 451.1 | 187.1 | 23 | Thermo Application Note |
| Vitamin K1-2,3-Epoxide | 467.1 | 203.1 | 25 | Thermo Application Note |
| Vitamin K2-MK4 | 445.3 | 187.1 | 23 | Thermo Application Note |
| Vitamin K2-MK4-2,3-Epoxide | 461.3 | 203.1 | 25 | Thermo Application Note |
Note: The collision energies for Menatetrenone and its epoxide were not specified in the cited literature. The values for the structurally similar Vitamin K2-MK4 and its epoxide from the Thermo Application Note can be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (Adapted from Kang et al., 2007)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis (Starting conditions based on available literature)
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-95% B
-
5-7 min: 95% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: APCI or ESI in positive ion mode.
-
MRM Transitions and Collision Energies: Refer to Table 2 for starting parameters. These should be optimized for your specific instrument.
Visualizations
Caption: Troubleshooting workflow for low or no signal of this compound.
Caption: Experimental workflow for sample preparation by protein precipitation.
References
Technical Support Center: Menatetrenone Epoxide Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of menatetrenone epoxide (Menaquinone-4 epoxide) analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for analyzing this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for achieving high sensitivity and selectivity in the analysis of this compound in biological matrices such as plasma and serum.[1] Methods utilizing Atmospheric Pressure Chemical Ionization (APCI) have been shown to be effective.[1]
Q2: What kind of sample preparation is required for plasma or serum samples?
A2: Due to the lipophilic nature of vitamin K metabolites, effective sample preparation is crucial to remove interfering substances like phospholipids and proteins. Common and effective techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol is used to precipitate proteins, which are then removed by centrifugation.[1]
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents (e.g., hexane, ethanol/hexane) to partition the analyte from the aqueous sample matrix into an organic solvent.
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a solid sorbent to retain the analyte while interferences are washed away. This can lead to cleaner extracts and potentially higher sensitivity.
Q3: What is a typical limit of detection (LOD) for this compound analysis?
A3: A reported limit of detection for this compound in human plasma using an LC-MS/MS method with APCI is 0.2 ng/mL.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Low or No Signal Intensity
Problem: The signal for this compound is weak or undetectable.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Review your sample preparation protocol. For LLE, ensure vigorous mixing and sufficient phase separation time. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to desorb the analyte. |
| Suboptimal Ionization | This compound is a non-polar molecule. Atmospheric Pressure Chemical Ionization (APCI) is often more effective than Electrospray Ionization (ESI). Optimize APCI source parameters such as corona discharge current and vaporizer temperature. |
| Incorrect MRM Transitions | Verify that the precursor (Q1) and product (Q3) ion masses are correctly set in your MS method. If these are unknown, they must be determined by infusing a standard of this compound. |
| Degradation of Analyte | Vitamin K and its metabolites can be sensitive to light. Protect samples and standards from light by using amber vials and minimizing exposure. |
Poor Peak Shape
Problem: Chromatographic peaks are broad, tailing, or splitting.
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Implement a robust column washing procedure after each analytical run. Use a guard column to protect the analytical column from strongly retained matrix components. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with advanced end-capping or a different stationary phase chemistry. |
High Background Noise or Interferences
Problem: The baseline is noisy, or there are many interfering peaks near the analyte's retention time.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte. Improve sample cleanup by using SPE or a more selective LLE protocol. An isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure in the autosampler settings. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is based on a validated method for the determination of menatetrenone and its epoxide in human plasma.[1]
-
Aliquot: Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Precipitation: Add 400 µL of methanol to the plasma sample.
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject: Inject a portion of the reconstituted sample (e.g., 10-20 µL) into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes performance data from a published LC-MS/MS method for this compound.[1]
| Parameter | Value |
| Analyte | This compound |
| Matrix | Human Plasma |
| Method | LC-MS/MS with APCI |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Assay Precision (CV%) | < 10.1% |
| Accuracy | 98.0% - 106.5% |
Visualizations
Experimental Workflow Diagram
This diagram illustrates the general workflow for the analysis of this compound from plasma samples.
Caption: General workflow for this compound analysis.
Troubleshooting Logic for Low Sensitivity
This decision tree provides a logical approach to troubleshooting low signal intensity for this compound.
Caption: Decision tree for troubleshooting low sensitivity.
References
Technical Support Center: Menatetrenone Epoxide Stability in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of menatetrenone epoxide in biological samples. As a critical metabolite of menatetrenone (Vitamin K2), understanding its stability is paramount for accurate bioanalytical results in preclinical and clinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist researchers in their experimental design and execution.
Disclaimer
Quantitative stability data for this compound in biological matrices is not extensively available in peer-reviewed literature. The information provided herein is compiled from studies on structurally similar compounds, such as Vitamin K1 (phylloquinone) and other menaquinones, as well as general best practices in bioanalysis. It is strongly recommended that researchers perform their own validation and stability testing for this compound in their specific matrices and under their laboratory's conditions.
I. Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Low or No Analyte Response
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Collection and Handling | - Ensure rapid processing of blood samples. Centrifuge to separate plasma/serum within 1 hour of collection. - Use appropriate anticoagulants (e.g., EDTA, sodium citrate). Avoid heparin if potential for ion suppression in LC-MS/MS is a concern. - Protect samples from light immediately after collection using amber tubes or by wrapping tubes in aluminum foil. Vitamin K compounds are known to be light-sensitive.[1][2] |
| Degradation during Storage | - Store samples at -80°C for long-term stability. While some vitamin K compounds show stability at -20°C, ultra-low temperatures are preferable to minimize enzymatic degradation and chemical decomposition. - Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes for single use. |
| Inefficient Extraction | - Optimize the extraction solvent. This compound is a lipophilic compound. Consider solvents like hexane, cyclohexane, or methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE). - For solid-phase extraction (SPE), select a cartridge appropriate for lipophilic compounds (e.g., C18, silica). Ensure proper conditioning, loading, washing, and elution steps are optimized. - For protein precipitation (PPT), ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to sample is sufficient to precipitate proteins effectively without causing the analyte to crash out of solution. |
| LC-MS/MS System Issues | - Check for system suitability. Inject a known standard to verify instrument performance. - Clean the ion source. Lipophilic compounds and matrix components can contaminate the source, leading to decreased sensitivity. - Verify mobile phase composition and gradient. Ensure proper pH and organic solvent composition for optimal chromatography and ionization. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the entire workflow from sample collection to analysis. - Ensure all samples are treated identically regarding light exposure, temperature, and processing time. |
| Matrix Effects in LC-MS/MS | - Evaluate for ion suppression or enhancement. This can be done by post-column infusion of the analyte while injecting a blank extracted matrix sample. - Improve sample cleanup. A more rigorous extraction method (e.g., switching from PPT to SPE or LLE) can reduce matrix effects. - Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the most effective way to compensate for matrix effects and variability in extraction and ionization. |
| Adsorption to Surfaces | - Use low-adsorption tubes and pipette tips, especially for organic solvent-based solutions. - Consider the use of silanized glassware. |
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for plasma and serum samples containing this compound?
A1: For long-term storage (months to years), samples should be stored at -80°C. For short-term storage (up to one month), -20°C may be acceptable, but this should be validated. It is crucial to protect samples from light at all stages of handling and storage by using amber vials or other light-blocking materials.[3]
Q2: How many freeze-thaw cycles can my samples undergo?
A2: It is best to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after the initial processing to avoid the need for repeated thawing of the bulk sample. The stability of this compound through freeze-thaw cycles should be experimentally determined. As a general guideline for lipophilic compounds, stability should be confirmed for at least three freeze-thaw cycles.
Q3: What is the recommended anticoagulant for plasma collection?
A3: EDTA and sodium citrate are commonly used anticoagulants. While heparin is also used, it has been reported to cause ion suppression in some LC-MS/MS assays. The choice of anticoagulant should be consistent across all study samples and validated during method development.
Q4: Is this compound sensitive to light?
A4: Yes, vitamin K compounds, in general, are known to be sensitive to light, particularly UV light.[1] Photodegradation can lead to artificially low measurements. Therefore, it is critical to protect samples from light from the point of collection through to analysis.
Q5: How can I minimize matrix effects in my LC-MS/MS assay?
A5: To minimize matrix effects, you can:
-
Improve sample preparation: Use more selective techniques like SPE or LLE to remove interfering substances.
-
Optimize chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
III. Data Presentation: Stability of Vitamin K Compounds
The following tables summarize stability data for vitamin K compounds, which may serve as a proxy for this compound. Note: This data is for informational purposes and should be confirmed for this compound.
Table 1: General Stability of Vitamin K in Biological Samples
| Condition | Matrix | Compound | Stability | Reference |
| Long-Term Storage | Serum | Vitamin K1 | Stable for at least 30 days at -20°C and in the refrigerator (dark). | [2] |
| Long-Term Storage | Plasma/Serum | Vitamin K1 | Samples are typically stored at -80°C. | [3] |
| Freeze-Thaw Cycles | Plasma | Vitamin K1 & K1 Epoxide | Stability should be evaluated for at least 3 cycles. | [4] |
| Short-Term (Bench-Top) | Plasma | Vitamin K1 & K1 Epoxide | Stable for at least 2 hours at room temperature under subdued light. | [4] |
| Light Exposure | Serum | Vitamin K1 | A marked decrease was observed when samples were left in the light. | [2] |
| Light Exposure | Formulation | Vitamin K2 (vitaMK7) | ~93% recovery after 48 hours of light exposure. | [5] |
IV. Experimental Protocols
Protocol 1: Plasma/Serum Sample Handling and Storage
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA). Use amber tubes to protect from light.
-
Processing: Within 1 hour of collection, centrifuge the blood at 1,500-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately transfer the plasma or serum to cryovials, preferably amber or wrapped in aluminum foil. Create multiple aliquots to avoid freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C until analysis.
Protocol 2: Extraction of this compound from Plasma/Serum (Example using LLE)
-
Thawing: Thaw plasma/serum samples on ice, protected from light.
-
Internal Standard: Add an internal standard (ideally, a stable isotope-labeled this compound) to an aliquot of the sample.
-
Protein Precipitation (optional but recommended): Add 3 volumes of cold acetonitrile or methanol to the sample. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add 5 volumes of an immiscible organic solvent (e.g., hexane or a hexane/ethyl acetate mixture) to the supernatant.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
-
Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase of the LC-MS/MS system. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
V. Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Optimizing Chromatographic Separation of Vitamin K Epoxides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of vitamin K epoxides.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating vitamin K epoxides?
A1: High-Performance Liquid Chromatography (HPLC) is the standard method for the separation of vitamin K and its epoxides. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) techniques are utilized. NP-HPLC on a silica column is often used for separating cis and trans isomers of vitamin K1 and its trans-epoxy form. RP-HPLC, most frequently with a C18 column, is also widely employed for the analysis of vitamin K homologues in biological samples.[1]
Q2: What detection methods are most suitable for vitamin K epoxide analysis?
A2: Several detection methods can be used, with the choice depending on the required sensitivity and specificity. Common methods include:
-
UV Detection: While accessible, it may lack the sensitivity required for the low concentrations of vitamin K found in biological samples.[2]
-
Fluorescence Detection (FD): This method offers higher sensitivity than UV detection. It often requires post-column reduction of vitamin K compounds to their fluorescent hydroquinone derivatives using a zinc or platinum catalyst.[3][4]
-
Mass Spectrometry (MS and MS/MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying vitamin K epoxides, especially in complex matrices like plasma or serum.[1][5][6]
Q3: Why is the separation of vitamin K1 cis/trans isomers important?
A3: The trans-isomer of vitamin K1 is the biologically active form, while the cis-isomer is not. Therefore, accurate quantification of the bioactive form requires a chromatographic method capable of resolving these two isomers.
Q4: What are the key challenges in analyzing vitamin K epoxides?
A4: Researchers face several challenges, including:
-
Low Concentrations: Vitamin K circulates at very low levels in biological fluids, demanding highly sensitive analytical methods.[6][7]
-
Matrix Interferences: The presence of lipids and other endogenous compounds in biological samples can interfere with the analysis.[4][8]
-
Chemical Instability: Vitamin K compounds can be sensitive to light and alkaline conditions, requiring careful sample handling and preparation.[4][9]
-
Hydrophobicity: The highly hydrophobic nature of vitamin K compounds influences the choice of chromatographic conditions.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of vitamin K epoxides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Vitamin K1 and its Epoxide | Inadequate mobile phase composition. | Optimize the mobile phase. For normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., heptane or hexane) to the polar modifier (e.g., diisopropyl ether, n-amyl alcohol).[9] For reversed-phase HPLC, adjust the organic modifier (e.g., methanol, acetonitrile) and water ratio.[10] |
| Incorrect column selection. | For NP-HPLC, a silica-based column is common. For RP-HPLC, C18 and C30 columns are frequently used. C30 columns can offer high shape selectivity for structurally related isomers.[11] | |
| Column temperature is not optimal. | The separation of vitamin K1 isomers can be temperature-dependent. Experiment with different column temperatures; for example, optimal separation of vitamin K1 isomers on a C30 column has been reported at around 15°C.[11] | |
| Peak Tailing or Asymmetric Peaks | Active sites on the stationary phase. | Add a small amount of a competing agent, like an alcohol, to the mobile phase to block active sites on the silica surface in normal-phase chromatography. |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the column with a new one. Ensure proper column equilibration, especially in normal-phase chromatography which may require longer equilibration times. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detector settings. | For fluorescence detection, ensure the post-column reduction system is functioning correctly and optimize the excitation and emission wavelengths (e.g., excitation at 246 nm and emission at 430 nm).[5] |
| Inefficient sample extraction and cleanup. | Vitamin K is fat-soluble, so liquid-liquid extraction (LLE) with solvents like hexane or solid-phase extraction (SPE) are common.[1][4] Ensure the extraction protocol effectively removes interfering lipids. | |
| Inappropriate ionization technique for LC-MS. | Atmospheric pressure chemical ionization (APCI) can be effective for the analysis of hydrophobic compounds like vitamin K.[6] | |
| Irreproducible Retention Times | Insufficient column equilibration. | Normal-phase chromatography often requires longer equilibration times compared to reversed-phase methods. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a gradient elution program if necessary to improve reproducibility.[9] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[11] |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Vitamin K1 and its Epoxide
This protocol is adapted from a method for the determination of cis/trans isomers and the trans-epoxy modification of vitamin K1.
-
Column: Hypersil Silica HPLC column.
-
Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropyl ether and octanol). The exact composition should be optimized for the specific column and analytes.
-
Sample Preparation:
-
Prepare a stock solution of vitamin K1 (containing both cis and trans isomers) by dissolving 14 mg in 10 mL of the mobile phase.
-
Prepare a stock solution of trans-epoxy vitamin K1 by dissolving a 10 mg ampoule in 1 mL of mobile phase.
-
Further dilute the stock solutions to achieve the desired working concentrations.
-
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
Protocol 2: Reversed-Phase HPLC with Fluorescence Detection
This protocol is based on a method for the determination of vitamin K derivatives in plasma.[5]
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., methanol) and water.
-
Sample Preparation (Plasma):
-
Add an internal standard to 500 µL of serum.
-
Add 2 mL of ethanol to precipitate proteins.
-
Extract the lipids with 4 mL of hexane.
-
Perform solid-phase extraction (SPE) for further cleanup.
-
-
Post-Column Derivatization: Use an online post-column reduction system with a zinc catalyst to convert vitamin K compounds to their fluorescent hydroquinones.
-
Detection: Fluorescence detection with excitation at 246 nm and emission at 430 nm.
Data Presentation
Table 1: Comparison of HPLC Methods for Vitamin K Analysis
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica | C18, C30[1][11] |
| Common Mobile Phases | Heptane/Diisopropyl ether | Methanol/Water, Acetonitrile/Water[5][10] |
| Primary Application | Separation of cis/trans isomers | Analysis in biological matrices[1] |
| Advantages | Good resolution of isomers. | Compatible with a wider range of detectors, including mass spectrometry. |
| Disadvantages | May require longer equilibration times, less stable retention times. | May have difficulty resolving certain isomers without specialized columns (e.g., C30). |
Table 2: Detection Limits for Vitamin K Analytes
| Analyte | Detection Method | Matrix | Limit of Quantification (LOQ) |
| Vitamin K1 | HPLC-Fluorescence | Plasma | 0.03 ng/mL[8] |
| Menaquinone-4 (MK-4) | HPLC-Fluorescence | Plasma | 0.04 ng/mL[8] |
| Menaquinone-7 (MK-7) | HPLC-Fluorescence | Plasma | 0.03 ng/mL[8] |
| Vitamin K1 | LC-MS/MS | Serum | 0.14 nmol/L[5] |
| Menaquinone-4 (MK-4) | LC-MS/MS | Serum | 0.14 nmol/L[5] |
| Menaquinone-7 (MK-7) | LC-MS/MS | Serum | 4.40 nmol/L[5] |
Visualizations
Caption: General workflow for the analysis of vitamin K epoxides.
Caption: Troubleshooting logic for HPLC analysis of vitamin K epoxides.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of vitamin K1, vitamin K1 2,3-epoxide and menaquinone-4 in human plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin K analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discover the Methodology for Effectively Evaluating and Screening for Vitamin K Compounds | Separation Science [sepscience.com]
- 8. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Synthesis of Stable Menatetrenone Epoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of stable menatetrenone epoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing stable this compound?
The main challenges include:
-
Selective Epoxidation: Menatetrenone has multiple double bonds in its isoprenoid side chain. Achieving selective epoxidation of the 2,3-double bond of the naphthoquinone ring without affecting the side chain can be difficult.
-
Product Stability: The epoxide ring is susceptible to opening under acidic or basic conditions, and the entire molecule is sensitive to light and heat, which can lead to degradation and isomerization.[1]
-
Purification: Separating the desired this compound from the starting material, byproducts, and reagents can be challenging due to similar polarities.
-
Side Reactions: The presence of a ketone group and multiple double bonds can lead to side reactions, such as Baeyer-Villiger oxidation, especially when using peroxy acids.[2]
Q2: Which epoxidation agent is recommended for the synthesis of this compound?
meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes.[3][4] However, careful control of reaction conditions is necessary to enhance selectivity for the naphthoquinone double bond and minimize side reactions. Alternative methods could involve the formation of a halohydrin followed by intramolecular cyclization with a base.[5][6]
Q3: How can I monitor the progress of the epoxidation reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction's progress by observing the disappearance of the menatetrenone spot and the appearance of the epoxide product spot. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[7][8] 1H NMR spectroscopy can also be used to monitor the disappearance of the vinyl protons of the naphthoquinone ring and the appearance of signals corresponding to the epoxide protons.[9]
Q4: What are the typical storage conditions for synthesized this compound?
Due to its sensitivity to light and heat, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] Amber vials or containers wrapped in aluminum foil are recommended to protect from light. For long-term storage, temperatures of -20°C or lower are advisable.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low or No Product Formation | Inactive Reagent: The epoxidizing agent (e.g., m-CPBA) may have degraded. | Use a fresh batch of the epoxidizing agent. The activity of m-CPBA can be checked by iodometric titration. |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction using TLC or HPLC to determine the optimal reaction time. A slight increase in temperature might be necessary, but this should be done cautiously to avoid side reactions. | |
| Steric Hindrance: The bulky side chain of menatetrenone might hinder the approach of the epoxidizing agent. | Consider using a different epoxidizing agent that is less sterically hindered or explore alternative synthetic routes like halohydrin formation followed by base-promoted cyclization. | |
| Formation of Multiple Products (Low Selectivity) | Epoxidation of Side Chain Double Bonds: The isoprenoid side chain also contains double bonds that can be epoxidized. | Use a stoichiometric amount of the epoxidizing agent. Running the reaction at a lower temperature can also improve selectivity for the more electron-rich double bond of the naphthoquinone ring. |
| Ring Opening of the Epoxide: The presence of acidic or basic impurities can catalyze the hydrolysis of the epoxide to a diol.[10][11] | Ensure all reagents and solvents are pure and dry. The reaction should be carried out under neutral pH conditions if possible. A buffered system can be employed to maintain pH. | |
| Baeyer-Villiger Oxidation: The ketone group in the naphthoquinone ring can be oxidized by peroxy acids to form an ester lactone.[2] | Use an epoxidizing agent less prone to this side reaction or carefully control the reaction conditions (temperature, stoichiometry). | |
| Product Degradation | Exposure to Light: Menatetrenone and its derivatives are known to be sensitive to light, which can cause photoisomerization and degradation.[1] | Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil). Work up and purify the product under low-light conditions. |
| High Temperatures: Thermal degradation can occur, leading to various decomposition products.[12][13][14] | Avoid excessive heating during the reaction and purification steps. Use a rotary evaporator at a low temperature for solvent removal. | |
| Acidic or Basic Conditions: The epoxide ring is unstable in the presence of strong acids or bases, leading to hydrolysis.[10][11] | Neutralize the reaction mixture carefully during workup. Use a mild base like sodium bicarbonate for washing. | |
| Difficulty in Purification | Similar Polarity of Product and Starting Material: Menatetrenone and its epoxide have similar polarities, making separation by column chromatography difficult. | Use a high-resolution column chromatography system. A gradient elution with a solvent system of varying polarity (e.g., hexane/ethyl acetate) might be effective. Preparative HPLC can also be a good option for obtaining high-purity product. |
| Presence of Byproducts: Byproducts from side reactions can co-elute with the desired product. | Optimize the reaction conditions to minimize byproduct formation. Consider alternative purification techniques like recrystallization if the product is a solid. |
Experimental Protocols
Note: The following is a generalized protocol for the epoxidation of menatetrenone using m-CPBA. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials:
-
Menatetrenone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade) for chromatography
Procedure:
-
Reaction Setup: Dissolve menatetrenone in anhydrous DCM in a round-bottom flask wrapped in aluminum foil. Stir the solution at 0°C (ice bath).
-
Addition of m-CPBA: In a separate flask, dissolve a stoichiometric equivalent of m-CPBA in anhydrous DCM. Add this solution dropwise to the menatetrenone solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Simple and sensitive determination of menatetrenone and its epoxide metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A study of quinclorac degradation during thermal and forced hydrolysis and soil photolysis [journals.ekb.eg]
- 14. Thermal degradation studies of food melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Menatetrenone Epoxide Bioanalysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the bioanalytical method validation of menatetrenone epoxide, a key metabolite of Vitamin K2.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the bioanalysis of this compound in plasma?
A1: The most common and effective method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, which is crucial for accurately measuring the low concentrations of metabolites typically found in biological matrices like human plasma.[1]
Q2: My assay is showing low sensitivity for this compound. What are the potential causes?
A2: Low sensitivity can stem from several factors:
-
Suboptimal Ionization: Menatetrenone and its epoxide can be effectively ionized using atmospheric pressure chemical ionization (APCI).[1] If you are using electrospray ionization (ESI) and experiencing issues, consider switching to APCI.
-
Inefficient Sample Preparation: The choice of sample preparation is critical. A simple protein precipitation with methanol has been shown to be effective.[1] If recovery is low, you may need to optimize the protein precipitation protocol or explore other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous components from plasma can suppress the ionization of the analyte. A thorough evaluation of matrix effects is a critical component of method validation.
-
Analyte Instability: this compound may be susceptible to degradation. Ensure proper sample handling and storage conditions (e.g., storing at -20°C or lower) to maintain analyte integrity.
Q3: What are the key validation parameters I need to assess for this bioanalytical method?
A3: According to regulatory guidelines, key validation parameters include:
-
Specificity and Selectivity: The ability to detect and quantify the analyte without interference from other components in the sample.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[1]
-
Recovery: The efficiency of the extraction process.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. A published method reported an LOD of 0.2 ng/mL for this compound in plasma.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape / Tailing | Column Issues: Column degradation or contamination. | 1. Wash the column with a strong solvent.2. Reverse-flush the column.3. Replace the column if the issue persists. A reversed-phase C18 column is commonly used for this analysis.[1] |
| Mobile Phase pH: Inappropriate pH for the analyte. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| High Background Noise | Contaminated Mobile Phase: Impurities in solvents or additives. | 1. Use high-purity, LC-MS grade solvents and additives.2. Filter the mobile phase before use. |
| Mass Spectrometer Contamination: Dirty ion source or optics. | Clean the ion source and mass spectrometer components according to the manufacturer's instructions. | |
| Inconsistent Results (Poor Precision) | Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps. | 1. Ensure all volumetric equipment is properly calibrated.2. Use an internal standard to correct for variability.3. Automate sample preparation steps if possible. |
| Sample Instability: Degradation of this compound during processing. | 1. Keep samples on ice or at a controlled low temperature during processing.2. Minimize the time between sample preparation and analysis. | |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting Matrix Components: Endogenous substances from plasma interfering with ionization. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks.2. Optimize the sample cleanup procedure (e.g., use SPE instead of protein precipitation).3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method has proven effective for extracting menatetrenone and its epoxide from human plasma.[1]
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add an internal standard (if used).
-
Step 3: Add 300 µL of methanol to precipitate the plasma proteins.[1]
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge at 10,000 x g for 10 minutes.
-
Step 6: Transfer the supernatant to a clean tube or vial.
-
Step 7: Inject a portion of the supernatant (e.g., 10-20 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions based on published methods.[1] Optimization will be required for your specific instrumentation.
| Parameter | Condition |
| LC Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Methanol and Water (may contain additives like formic acid or ammonium acetate) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive or Negative Ion Mode (requires optimization) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard must be determined. |
Method Validation Data Summary
The following table summarizes performance characteristics from a validated method for the determination of this compound in human plasma.[1]
| Validation Parameter | This compound |
| Linearity Range | Data not specified, but should cover expected physiological concentrations. |
| Accuracy | 98.0% - 106.5% |
| Precision (%CV) | < 10.1% |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Recovery | Data not specified, but should be consistent and reproducible. |
Visual Workflows
Caption: Bioanalytical workflow for this compound from plasma to final result.
Caption: A logical troubleshooting flowchart for poor bioanalytical assay performance.
References
selecting an appropriate internal standard for menatetrenone epoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard for the quantification of menatetrenone epoxide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound analysis?
The ideal internal standard for the quantitative analysis of this compound is a stable isotope-labeled version of the analyte itself, such as deuterated this compound (d-menatetrenone epoxide). This is because it shares the same physicochemical properties, extraction recovery, and ionization efficiency as the analyte, providing the most accurate correction for experimental variability.
Q2: Is deuterated this compound commercially available?
Currently, a commercial source for deuterated this compound has not been identified. This presents a significant challenge for researchers.
Q3: If a deuterated version of this compound is unavailable, what is the next best alternative?
When a stable isotope-labeled version of the analyte is not available, the recommended alternative is a deuterated analog of a closely related compound. For this compound, suitable alternatives include deuterated forms of other vitamin K analogs. The selection should be based on structural similarity and closeness in retention time to this compound.
Q4: Which commercially available deuterated vitamin K analogs can be considered as alternative internal standards?
Several deuterated vitamin K analogs are commercially available and have been used as internal standards in the analysis of other menaquinones. These can be considered for this compound analysis, with proper validation. Potential candidates include:
-
Deuterated Vitamin K1 (Phylloquinone-d7)
-
Deuterated Menaquinone-4 (MK-4-d7)
-
Deuterated Menaquinone-7 (MK-7-d7)
-
Deuterated Menaquinone-9 (MK-9-d7)
The choice among these will depend on the specific chromatographic conditions of your assay. It is crucial to select an internal standard that does not co-elute with the analyte or other interfering peaks in the matrix.
Q5: What are the key parameters to consider when validating an alternative internal standard?
When using a structurally similar internal standard, it is essential to perform a thorough validation to ensure accurate quantification. Key validation parameters include:
-
Chromatographic Resolution: Ensure baseline separation between the analyte and the internal standard.
-
Matrix Effects: Evaluate and correct for any differential matrix effects between the analyte and the internal standard.
-
Recovery: Assess the extraction recovery of both the analyte and the internal standard to ensure they behave similarly during sample preparation.
-
Calibration Curve: Establish a reliable calibration curve using the selected internal standard and demonstrate linearity, accuracy, and precision over the desired concentration range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent addition of internal standard. | Ensure precise and consistent addition of the internal standard to all samples, calibrators, and quality controls. Use a calibrated pipette and a consistent procedure. |
| Degradation of analyte or internal standard. | Investigate the stability of this compound and the selected internal standard under the experimental conditions (e.g., sample storage, extraction, and analysis). | |
| Variable matrix effects. | Optimize the sample preparation procedure to minimize matrix effects. Consider a more rigorous clean-up step or a different ionization source. | |
| Non-linear calibration curve | The internal standard is not behaving similarly to the analyte across the concentration range. | Re-evaluate the choice of internal standard. A compound with greater structural similarity may be required. |
| Saturation of the detector. | Dilute the samples to fall within the linear range of the detector. | |
| Co-elution of internal standard and analyte | Inadequate chromatographic separation. | Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to achieve baseline separation. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₁H₄₀O₃ | 460.65 |
| Menatetrenone (Vitamin K2, MK-4) | C₃₁H₄₀O₂ | 444.65 |
| Phylloquinone (Vitamin K1) | C₃₁H₄₆O₂ | 450.70 |
| Menaquinone-7 (MK-7) | C₄₆H₆₄O₂ | 649.00 |
| Menaquinone-9 (MK-9) | C₅₆H₈₀O₂ | 785.23 |
Experimental Protocols
Protocol: Selection and Validation of an Internal Standard for this compound Quantification by LC-MS/MS
This protocol outlines the steps for selecting and validating an appropriate internal standard for the analysis of this compound in a biological matrix (e.g., plasma).
1. Internal Standard Selection:
-
Ideal Choice (if available): Deuterated this compound.
-
Alternative Choices:
-
Deuterated Menaquinone-4 (MK-4-d7) is a strong candidate due to its high structural similarity to the non-epoxidated form of the analyte.
-
Deuterated Phylloquinone (Vitamin K1-d7) is another viable option and is often used in vitamin K analysis.
-
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of this compound and the selected internal standard in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
-
Store the stock solutions at -20°C or below.
3. Preparation of Working Solutions:
-
Prepare a series of working standard solutions of this compound by serial dilution of the stock solution.
-
Prepare a working internal standard solution at a fixed concentration. The optimal concentration should be determined experimentally to yield a stable and appropriate signal intensity in the LC-MS/MS system.
4. Sample Preparation (Example using Protein Precipitation):
-
To 100 µL of the biological sample (plasma, serum), add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
Develop a chromatographic method that provides good separation of this compound and the internal standard from each other and from matrix components. A C18 reversed-phase column is a common choice.
-
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy, and cone voltage) for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.
6. Method Validation:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve by spiking blank matrix with known concentrations of this compound and a constant concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) versus the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in neat solution versus post-extraction spiked blank matrix.
-
Recovery: Determine the extraction efficiency by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples.
Mandatory Visualization
Caption: Workflow for selecting an appropriate internal standard for this compound analysis.
Technical Support Center: Menatetrenone Epoxide Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of menatetrenone epoxide using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a type of matrix effect where components of the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, in this case, this compound.[1] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1] Given the lipophilic nature of this compound and its presence at low concentrations in biological matrices, minimizing ion suppression is critical for reliable bioanalysis.
Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of this compound?
The primary causes of ion suppression for this compound are co-eluting matrix components from biological samples.[2] Phospholipids are a major contributor to ion suppression in plasma and serum samples.[2][3] Other endogenous substances and salts can also interfere with the ionization process in the mass spectrometer's source.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
You can assess ion suppression by comparing the signal response of this compound in a neat solution (solvent) to its response when spiked into an extracted blank matrix sample. A lower signal in the matrix sample indicates ion suppression. This can be quantified as the matrix factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low signal intensity or poor sensitivity for this compound.
Possible Cause: Significant ion suppression from the sample matrix.
Solution:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup procedure.[1] Consider switching to a more rigorous sample preparation technique to remove interfering matrix components. The choice of method will depend on the required sensitivity and sample throughput. Refer to the "Comparison of Sample Preparation Techniques" table below for guidance.
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl column), or altering the flow rate.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization.[4]
Issue 2: High variability and poor reproducibility of results.
Possible Cause: Inconsistent removal of matrix components during sample preparation.
Solution:
-
Automate Sample Preparation: If possible, use automated liquid handling systems for sample preparation to ensure consistency across all samples.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal variability.
-
Method Validation: Ensure your analytical method is properly validated for precision and accuracy according to regulatory guidelines.
Issue 3: Low recovery of this compound during sample preparation.
Possible Cause: The chosen extraction solvent or procedure is not optimal for the lipophilic nature of this compound.
Solution:
-
Solvent Selection for LLE: For liquid-liquid extraction, ensure the organic solvent is appropriate for extracting a lipophilic compound like this compound. Hexane is a commonly used and effective solvent for vitamin K analogues.[5]
-
SPE Sorbent and Elution Solvent: In solid-phase extraction, select a sorbent that retains this compound while allowing interfering components to be washed away. Optimize the elution solvent to ensure complete elution of the analyte from the sorbent.
-
pH Adjustment: While this compound does not have readily ionizable groups, the pH of the sample can influence the extraction of other matrix components. Experiment with slight pH adjustments of the sample before extraction.
Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques for the analysis of this compound in plasma.
| Sample Preparation Technique | Principle | Relative Efficacy in Removing Phospholipids | Analyte Recovery | Throughput | Recommendation |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Low | Good | High | Suitable for rapid screening; may require further cleanup for high sensitivity assays. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Moderate | Good to Excellent | Moderate | A good balance between cleanup efficiency and ease of use. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Excellent | Low to Moderate | Recommended for high-sensitivity applications requiring extensive sample cleanup. |
| Phospholipid Removal Plates | A combination of protein precipitation and a specific sorbent to remove phospholipids. | Very High | Excellent | High | An excellent choice for high-throughput and sensitive bioanalysis.[2][3] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of water and vortex briefly.
-
Add 1 mL of hexane, and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elute: Elute the this compound and internal standard with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Visualizing Workflows and Concepts
Caption: A logical workflow for troubleshooting ion suppression issues in this compound analysis.
Caption: Relationship between sample preparation techniques and their effectiveness in matrix component removal.
References
- 1. Matrix Effects | Separation Science [sepscience.com]
- 2. A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Menatetrenone and its Epoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of menatetrenone (Vitamin K2, MK-4) and its epoxide metabolite.
Troubleshooting Guide
Issue: Poor Resolution or Co-elution of Menatetrenone and its Epoxide Peak
Poor resolution between menatetrenone and its epoxide is a common challenge in reversed-phase HPLC. This guide provides a systematic approach to troubleshoot and improve the separation.
Initial Checks:
-
System Suitability: Ensure your HPLC system meets the required performance criteria. Check for leaks, pressure fluctuations, and proper functioning of the pump and detector.
-
Column Health: An old or contaminated column can lead to poor peak shape and resolution. If in doubt, replace it with a new column of the same type to confirm if the column is the source of the issue.
-
Mobile Phase Preparation: Inconsistencies in mobile phase composition are a frequent cause of retention time shifts and resolution problems. Prepare fresh mobile phase and ensure accurate mixing of solvents. Degas the mobile phase adequately to prevent air bubbles in the system.
Troubleshooting Workflow:
If the initial checks do not resolve the issue, follow the workflow below. The key to successful troubleshooting is to change only one parameter at a time.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for losing resolution between menatetrenone and its epoxide?
A1: The most frequent cause is a change in the mobile phase composition. In reversed-phase chromatography, the retention of hydrophobic compounds like menatetrenone and its epoxide is highly sensitive to the proportion of the organic solvent in the mobile phase. Even small variations can significantly impact resolution. Always prepare the mobile phase carefully and consistently.
Q2: I'm still not getting good resolution after adjusting the mobile phase. What should I try next?
A2: If optimizing the mobile phase is insufficient, the next step is to consider the stationary phase (the column). Different C18 columns from various manufacturers can exhibit different selectivities for menatetrenone and its epoxide due to variations in silica purity, surface area, and end-capping. Trying a C18 column from a different brand or a column with a different bonding chemistry (e.g., a phenyl-hexyl or a fluorinated phase) can often provide the necessary change in selectivity for a successful separation.
Q3: Can I improve resolution by changing the temperature?
A3: Yes, adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and efficiency. However, the effect on the selectivity between menatetrenone and its epoxide can vary. It is an experimental parameter worth investigating, typically in the range of 25-40°C.
Q4: Is a C18 column the best choice for this separation?
A4: C18 columns are the most common and generally a good starting point for the separation of menatetrenone and its epoxide due to their hydrophobic nature. However, if you are unable to achieve the desired resolution on a C18 column, consider a column with a different stationary phase that offers alternative separation mechanisms, such as a phenyl-hexyl or a cyano-propyl phase.
Q5: My lab only has an HPLC-UV system. Is it sensitive enough for this analysis?
A5: HPLC with UV detection can be used for the analysis of menatetrenone, as it possesses a chromophore.[1] A wavelength of around 245 nm is typically used.[1][2] However, the sensitivity might be limited, especially for in-vivo samples where the concentrations are low. The lower limit of quantification (LLOQ) for menatetrenone in human plasma using HPLC-UV has been reported to be around 0.5 µg/mL.[1][2] For lower concentrations, a more sensitive method like LC-MS/MS is recommended.
Experimental Protocols
Protocol 1: HPLC-UV Method for Menatetrenone
This protocol is a starting point for the analysis of menatetrenone and can be adapted to optimize the separation from its epoxide.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0) (95:5, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30°C[1][2] |
| Detection | UV at 245 nm[1][2] |
| Injection Volume | 20 µL |
| Sample Preparation | Protein precipitation with acetonitrile is a common method for plasma samples.[1][2] |
Validation Data for a similar HPLC-UV Method:
| Parameter | Result |
| Accuracy (% difference) | 6.18% - 8.74%[1][2] |
| Precision (% CV) | 5.50% - 17.42%[1][2] |
Protocol 2: LC-MS/MS Method for Menatetrenone and its Epoxide
For higher sensitivity and specificity, an LC-MS/MS method is recommended.
| Parameter | Condition |
| LC System | Shimadzu UFLC or equivalent |
| MS System | Triple quadrupole mass spectrometer |
| Column | Reversed-phase C18 column |
| Mobile Phase | Gradient elution with methanol and water (often with a modifier like ammonium acetate or formic acid) |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
Validation Data for a similar LC-MS/MS Method:
| Parameter | Result |
| Accuracy | 98.0% - 106.5% |
| Precision (% CV) | < 10.1% |
| Limit of Detection | Menatetrenone: 0.5 ng/mL, Epoxide: 0.2 ng/mL |
Understanding Chromatographic Resolution
The resolution (Rs) of two chromatographic peaks is determined by three key factors: retention factor (k) , selectivity (α) , and efficiency (N) . The following diagram illustrates the relationship between these fundamental parameters and the experimental conditions that can be adjusted to improve resolution.
References
- 1. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Storage Conditions for Menatetrenone Epoxide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage and handling of samples containing menatetrenone epoxide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Menatetrenone, a form of Vitamin K2 also known as MK-4, is crucial for various physiological processes. Its metabolite, this compound, is a key component of the vitamin K cycle.[1] The stability of this compound in biological samples is critical for accurate pharmacokinetic, metabolic, and biomarker studies. Degradation of the analyte can lead to underestimation of its concentration, impacting data integrity and the reliability of study outcomes.
Q2: What are the primary factors that can affect the stability of this compound in samples?
Based on the behavior of related vitamin K analogs, the primary factors affecting the stability of this compound in biological samples are expected to be:
-
Temperature: Like many biological molecules, this compound is susceptible to degradation at higher temperatures.
-
Light Exposure: Vitamin K compounds are known to be sensitive to light, which can lead to photodegradation.
-
Oxidation: As a lipid-soluble vitamin, this compound can be prone to oxidation, especially if samples are not handled under appropriate conditions.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte.
Q3: What are the recommended general storage conditions for plasma or serum samples containing this compound?
While specific long-term stability data for this compound is limited, based on best practices for vitamin K analogs and other sensitive analytes in biological matrices, the following conditions are recommended:
-
Long-term storage: Samples should be stored at ultra-low temperatures, specifically at -80°C, for long-term preservation.[2]
-
Short-term storage: For short-term storage (up to a few months), -20°C may be acceptable, though -80°C is preferable to minimize degradation.[3]
-
Protection from light: All samples should be stored in amber or opaque tubes to protect them from light-induced degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound in stored samples. | Sample degradation due to improper storage temperature. | Verify that samples were consistently stored at -80°C. For future studies, ensure immediate freezing and consistent ultra-low temperature storage. |
| Degradation due to light exposure. | Ensure that from the point of collection, samples are handled with minimal exposure to light. Use amber or opaque collection and storage tubes. | |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes upon initial processing to avoid the need for repeated thawing of the entire sample. A single freeze-thaw cycle has been shown to have minimal effect on some biomarkers, but repeated cycles should be avoided.[4] | |
| High variability in results between aliquots of the same sample. | Incomplete thawing and mixing of the sample before analysis. | Ensure the entire aliquot is thawed completely and gently vortexed to ensure homogeneity before taking a subsample for analysis. |
| Analyte adsorption to the container surface. | Consider using low-adhesion polypropylene tubes for storage and handling. | |
| Presence of unexpected peaks in the chromatogram during analysis. | Formation of degradation products. | This may indicate sample instability. A forced degradation study can help to identify potential degradation products and confirm the specificity of the analytical method. |
Data Summary Tables
Table 1: Recommended Storage Temperatures for Biological Samples
| Storage Duration | Recommended Temperature | Rationale |
| Up to 24 hours | 2-8°C | Acceptable for immediate processing, but freezing is recommended as soon as possible. |
| Up to 3 months | -20°C | May be suitable for short-term storage, but potential for some degradation exists. |
| Long-term ( >3 months) | -80°C | Optimal for preserving the integrity of sensitive analytes like vitamin K analogs.[2] |
Table 2: Stability of Related Vitamin K Compounds Under Different Conditions
| Compound | Condition | Duration | Stability | Reference |
| Vitamin K2 (MK-7) | 25°C / 60% RH | 12 months | Significant degradation observed, especially when formulated with certain minerals. | [5][6] |
| Vitamin K2 (MK-7) | 40°C / 75% RH | 6 months | Accelerated degradation observed. | [5][6] |
| Vitamin K1 | Refrigerated (4.9°C to 5.4°C) in amber glass bottle | 105 days | Stable (>90% recovery). | |
| Vitamin K1 | Refrigerated (4.9°C to 5.4°C) in amber plastic syringes | 14 days | Stable (>90% recovery). |
Note: This data is for related compounds and should be used as a general guide. Specific stability studies for this compound are highly recommended.
Experimental Protocols
Protocol 1: Sample Handling and Short-Term Storage
-
Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA or citrate).
-
Light Protection: Immediately wrap the collection tubes in aluminum foil or use amber tubes to protect from light.
-
Processing: Centrifuge the blood samples at the recommended speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma or serum. This should be done as soon as possible after collection.
-
Aliquoting: Transfer the plasma or serum into pre-labeled, amber, low-adhesion polypropylene cryovials. Create multiple aliquots to avoid freeze-thaw cycles.
-
Short-Term Storage: If samples are to be analyzed within 24 hours, they may be stored at 2-8°C, protected from light. For storage beyond 24 hours, immediately freeze samples at -80°C.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to develop and validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Incubate a solid sample or solution at an elevated temperature (e.g., 70°C) in a stability chamber.
-
Photolytic Degradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify the degradation products and the remaining parent compound. The goal is to achieve a target degradation of approximately 10-30%.
-
Method Validation: The analytical method should be validated to demonstrate that it can separate the parent drug from its degradation products, ensuring specificity.
Visualizations
Caption: Experimental workflow for sample handling and storage.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. The biological responses of vitamin K2: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term stability of frozen platelet-rich plasma under −80 °C storage condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 5. researchgate.net [researchgate.net]
- 6. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in Menatetrenone Epoxide Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to menatetrenone epoxide analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape in their High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the chromatography of this compound, manifesting as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the column, the mobile phase, the sample and injection, or the HPLC system itself. Given that this compound is a lipophilic compound with a quinone and an epoxide functional group, specific interactions with the stationary phase and potential stability issues should be considered.
Common causes include:
-
Column Issues:
-
Mobile Phase and Sample Solvent Issues:
-
Sample and Injection Issues:
-
System Issues:
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape problem and is often caused by secondary interactions between the analyte and the stationary phase.[5] For this compound, this can be due to interactions of its polar functional groups with active sites on the column packing material.
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | This compound's oxygen-containing groups can interact with acidic silanol groups on silica-based columns.[5] To mitigate this, you can: 1. Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the analyte.[5] 2. Use an end-capped column: These columns have fewer accessible silanol groups. 3. Add a mobile phase modifier: A small amount of a competitive base (e.g., triethylamine) can mask the silanol groups. |
| Column Contamination | Strongly retained impurities from previous injections can cause peak tailing.[1] Solution: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase). If using a guard column, replace it.[3] |
| Column Overload | Injecting too much sample can lead to peak tailing.[2] Solution: Reduce the injection volume or dilute the sample. |
| Metal Chelation | The quinone moiety of menatetrenone could potentially chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing). Solution: Use a column with a PEEK-lined inner surface or add a chelating agent like EDTA to the mobile phase in low concentrations. |
Q3: I am observing peak fronting for this compound. What should I investigate?
Peak fronting is less common than tailing and is often associated with sample overload or issues with the sample solvent.[1]
Troubleshooting Peak Fronting:
| Potential Cause | Recommended Solution |
| Column Overload | This is a primary cause of peak fronting.[1] Solution: Systematically reduce the injection volume or sample concentration to see if the peak shape improves. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent that is stronger (more eluting power) than the mobile phase, the peak can be distorted and exhibit fronting.[8] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. |
| Poor Sample Solubility | If the sample is not fully dissolved, it can lead to peak fronting. Solution: Ensure the sample is completely dissolved before injection. Consider using a different sample solvent. |
| Column Collapse | A sudden change in pressure or temperature can cause the column bed to collapse, leading to peak fronting. Solution: Replace the column and ensure operating conditions are within the manufacturer's recommendations.[3] |
Q4: My this compound peak is split or has a shoulder. What could be the problem?
Split peaks can be caused by a number of issues, from problems at the head of the column to co-eluting interferences.
Troubleshooting Split Peaks:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Frit | Debris from the sample, mobile phase, or system can block the inlet frit, distorting the sample band.[2] Solution: Reverse-flush the column (disconnect from the detector). If this doesn't work, the frit may need to be replaced, or the column replaced. |
| Column Void | A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[3] Solution: Replace the column. To prevent this, avoid sudden pressure changes. |
| Sample Solvent Incompatibility | Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting. Solution: Ensure the sample solvent is miscible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[3] |
| Co-eluting Interference | A closely eluting impurity or related compound can appear as a shoulder or a split peak. Solution: Optimize the separation by changing the mobile phase composition, gradient slope, or column chemistry. |
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination
-
Disconnect the column from the detector. This is crucial to prevent contaminants from flowing into the detector cell.
-
Connect the column outlet to a waste container.
-
Set the pump to a low flow rate (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush with a series of solvents of increasing strength. A typical sequence for a reversed-phase column would be:
-
20 column volumes of the mobile phase without buffer salts (e.g., water/acetonitrile).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol (excellent for removing lipophilic contaminants).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of the mobile phase without buffer salts.
-
-
Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before reconnecting to the detector.
Protocol 2: Investigating the Effect of Sample Solvent
-
Prepare your this compound sample in the initial mobile phase composition.
-
Inject the sample and record the chromatogram.
-
Prepare another sample of the same concentration in a stronger solvent (e.g., 100% acetonitrile or methanol if your mobile phase is a mixture of organic and aqueous).
-
Inject the second sample and record the chromatogram.
-
Compare the peak shapes. If the peak in the stronger solvent shows fronting or distortion, this indicates a solvent mismatch effect.
Troubleshooting Workflow
Below is a logical workflow to follow when troubleshooting poor peak shape for this compound.
Caption: A workflow for troubleshooting poor peak shape.
Signaling Pathway Analogy for Peak Tailing
We can visualize the chemical interactions leading to peak tailing as a simplified signaling pathway. The analyte (this compound) interacts with the desired stationary phase (C18 chains) leading to normal retention, but also with undesirable active sites (silanol groups) leading to secondary, stronger retention and thus, peak tailing.
Caption: Chemical interactions leading to peak tailing.
References
- 1. youtube.com [youtube.com]
- 2. Menatetrenone | 863-61-6 [chemicalbook.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Vitamin K2 2,3-epoxide = 98.0 HPLC 72908-86-2 [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Human Metabolome Database: Showing metabocard for Menatetrenone (HMDB0030017) [hmdb.ca]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Ensuring Reproducibility in Menatetrenone Epoxide Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible measurements of menatetrenone epoxide.
Troubleshooting Guide
This compound analysis can be challenging due to its low physiological concentrations and potential for interference from the sample matrix. The following table outlines common problems, their potential causes, and recommended solutions to ensure data accuracy and reproducibility.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low or No Analyte Signal | Incomplete extraction from the sample matrix. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Consider using a different solvent system or SPE sorbent.[1] | Increased analyte recovery and signal intensity. |
| Degradation of this compound during sample preparation or storage. | Minimize sample exposure to light and elevated temperatures. Process samples on ice and store extracts at -80°C. | Preservation of analyte integrity and improved signal. | |
| Inefficient ionization in the mass spectrometer. | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, and voltages). Ensure the mobile phase composition supports efficient ionization.[2] | Enhanced signal intensity and improved limit of detection. | |
| High Background Noise or Interferences | Co-elution of matrix components with the analyte. | Improve chromatographic separation by adjusting the gradient profile, using a different column chemistry (e.g., a fluorinated reversed-phase column), or employing a tandem-C18 column system.[2][3] | Better separation of the analyte from interfering peaks, leading to a cleaner baseline and more accurate integration. |
| Contamination from sample collection tubes, solvents, or labware. | Use high-purity solvents and pre-screen all materials for potential contaminants. | Reduction in background noise and removal of interfering peaks. | |
| Presence of endogenous lipids that suppress the signal.[2] | Incorporate a lipid removal step in the sample preparation, such as treatment with lipase or a targeted SPE cleanup.[3] | Reduced matrix effects and improved signal-to-noise ratio. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. | Symmetrical, Gaussian peak shape. |
| Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent and additive concentrations. | Improved peak symmetry and chromatographic efficiency. | |
| Column degradation or contamination. | Flush the column with a strong solvent, or if necessary, replace the column. | Restoration of expected peak shape and retention time. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | Consistent and reproducible retention times. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | Stable retention times across the analytical run. | |
| Pump malfunction or leaks in the HPLC system. | Perform regular system maintenance, including pump seal replacement and leak checks. | Consistent flow rate and stable retention times. | |
| Non-reproducible Quantification | Inaccurate or inconsistent internal standard addition. | Use a calibrated pipette for adding the internal standard and ensure it is added to all samples, calibrators, and quality controls at the beginning of the extraction process. | Improved accuracy and precision of the quantitative results. |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[2] | More accurate and reproducible quantification across different samples. | |
| Improper calibration curve. | Prepare a calibration curve in a matrix that closely matches the study samples. Use a sufficient number of calibration points and an appropriate regression model. | Accurate quantification within the validated range of the assay. |
Experimental Workflow for this compound Measurement
Caption: A typical workflow for the quantification of this compound.
Vitamin K Cycle and the Role of this compound
Caption: The Vitamin K cycle showing the conversion of menatetrenone.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound in human plasma?
A1: The concentration of this compound in human plasma is generally very low, often in the ng/L to µg/L range.[2] In individuals not taking vitamin K antagonists, it may be undetectable.[3]
Q2: Why is a stable isotope-labeled internal standard recommended for this analysis?
A2: A stable isotope-labeled internal standard is crucial for ensuring the reproducibility of this compound measurements. It closely mimics the behavior of the analyte during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[2]
Q3: What are the most common challenges in developing a reliable LC-MS/MS method for this compound?
A3: The primary challenges include the low endogenous concentrations of the analyte, the presence of interfering lipids and other matrix components, and the potential for analyte degradation during sample handling and processing.[1][2]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is essential to protect samples from light and heat. Sample collection and preparation should be performed under low light conditions and at reduced temperatures (e.g., on ice). It is also advisable to add antioxidants to the collection tubes and to store samples and extracts at -80°C until analysis.
Q5: What type of chromatography is best suited for separating this compound from its related compounds?
A5: Reversed-phase liquid chromatography is commonly used. To achieve optimal separation from other vitamin K analogs and matrix interferences, specialized columns such as those with fluorinated stationary phases or a tandem-C18 setup can be beneficial.[2][3] UltraPerformance Convergence Chromatography (UPC²) has also been shown to provide rapid and efficient separation of vitamin K isomers.[4]
Q6: What are the key considerations for sample preparation when measuring this compound?
A6: The key considerations for sample preparation are efficient extraction of the analyte from the biological matrix and effective removal of interfering substances, particularly lipids.[1][2] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1] The use of lipase during sample preparation can also improve the performance of the method.[3]
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound in Human Serum
This protocol is a representative example based on published methodologies.[2][3] Researchers should validate the method in their own laboratory.
1. Sample Preparation
-
Thaw frozen serum samples on ice.
-
To 200 µL of serum in a light-protected tube, add 20 µL of a stable isotope-labeled internal standard solution (e.g., menatetrenone-d7 epoxide in methanol).
-
Vortex briefly to mix.
-
Add 600 µL of cold ethanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of hexane. Vortex for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column with specifications suitable for separating lipophilic compounds (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on the instrument and standards).
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on the instrument and standards).
-
3. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, high performance method for the determination of vitamin K(1), menaquinone-4 and vitamin K(1) 2,3-epoxide in human serum and plasma using liquid chromatography-hybrid quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Menatetrenone and Menatetrenone Epoxide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of menatetrenone (menaquinone-4, MK-4), a form of vitamin K2, and its metabolite, menatetrenone epoxide. The available scientific evidence consistently demonstrates that menatetrenone is the biologically active form, participating in vital physiological processes, while this compound is an oxidized, inactive byproduct that requires enzymatic regeneration to re-enter the vitamin K cycle.
Core Bioactivity Comparison: The Vitamin K Cycle
The primary bioactivity of menatetrenone is intrinsically linked to the vitamin K cycle, a crucial pathway for the post-translational modification of specific proteins. In this cycle, the reduced form of vitamin K (hydroquinone) acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins. This carboxylation is essential for their biological function, particularly in blood coagulation and bone metabolism.
During this carboxylation reaction, the vitamin K hydroquinone is oxidized to vitamin K epoxide. For the cycle to continue, the epoxide must be reduced back to the quinone form (menatetrenone) by the enzyme vitamin K epoxide reductase (VKOR). Menatetrenone is then further reduced to the active hydroquinone form. Therefore, within this primary pathway, menatetrenone is the active cofactor, and this compound is the inactive, oxidized product.
Bioactivity in Bone Metabolism
Menatetrenone has demonstrated significant bioactivity in bone metabolism, independent of its role in the vitamin K cycle for carboxylation. Studies have shown that menatetrenone can inhibit bone resorption and promote bone formation.
One key bioactivity of menatetrenone is the inhibition of osteoclast-like cell formation. In a study using mouse bone marrow cultures, menatetrenone was shown to dose-dependently inhibit the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, which are characteristic of osteoclasts. This effect was observed in the presence of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), a known inducer of osteoclastogenesis.
There is no available evidence to suggest that this compound possesses similar inhibitory activity on osteoclast formation. The prevailing understanding is that menatetrenone is the active molecule in this context.
Quantitative Data: Inhibition of Osteoclast-like Cell Formation
| Concentration of Menatetrenone | Inhibition of TRAP-positive Multinucleated Cell Formation |
| 1 x 10-6 M | Dose-dependent inhibition observed |
| 3 x 10-6 M | Dose-dependent inhibition observed |
| 1 x 10-5 M | Dose-dependent inhibition observed |
Data summarized from a study on mouse bone marrow cultures.
Experimental Protocols
Inhibition of Osteoclast-like Cell Formation Assay
Objective: To determine the effect of menatetrenone on the formation of osteoclast-like multinucleated cells in vitro.
Methodology:
-
Cell Culture: Bone marrow cells are isolated from the tibiae of mice and cultured in α-minimal essential medium (α-MEM) containing 10% fetal bovine serum.
-
Induction of Osteoclastogenesis: The cells are treated with 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) to induce the formation of osteoclast-like cells.
-
Treatment: Menatetrenone is added to the cultures at various concentrations (e.g., 10-6 M, 3 x 10-6 M, and 10-5 M) for a specified period during the incubation.
-
Staining and Quantification: After the incubation period (e.g., 7 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. The number of TRAP-positive multinucleated cells (containing three or more nuclei) is then counted under a microscope.
-
Analysis: The number of osteoclast-like cells in the menatetrenone-treated groups is compared to the number in the control group (treated with 1,25(OH)2D3 alone) to determine the inhibitory effect.
Enzymatic Reduction of this compound
While this compound is considered biologically inactive in terms of direct cellular effects, its conversion back to menatetrenone is a critical biological process. The efficiency of this reduction is a measure of the activity of the VKOR enzyme. Studies have determined the kinetic parameters for the reduction of vitamin K epoxides by human liver microsomes, providing quantitative data on this aspect of the vitamin K cycle.
One study found that the substrate affinity (1/Km) and the maximum reaction rate (Vmax) of VKOR for this compound (MK-4 epoxide) were significantly higher than for vitamin K1 epoxide. The intrinsic clearance of this compound was approximately 30 times greater than that of vitamin K1 epoxide, suggesting a more efficient recycling of menatetrenone.
Quantitative Data: Enzymatic Reduction of Vitamin K Epoxides
| Substrate | Substrate Affinity (1/Km) | Maximum Reaction Rate (Vmax) | Intrinsic Clearance (Vmax/Km) |
| This compound (MK-4-O) | ~7-fold higher than VK1-O | ~4-fold higher than VK1-O | ~30-fold higher than VK1-O |
| Vitamin K1 Epoxide (VK1-O) | Baseline | Baseline | Baseline |
Data from an in vitro study using human liver microsomes.
Conclusion
Comparative Analysis of Menatetrenone Epoxide Levels: A Review of Pharmacokinetic Data
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of menatetrenone and its epoxide metabolite from a study involving 26 healthy subjects who were administered a 30 mg dose of menatetrenone.[1] The study also investigated the influence of single nucleotide polymorphisms (SNPs) in the Vitamin K epoxide reductase complex subunit 1 (VKORC1) gene, which is known to affect vitamin K metabolism.[1] The data is presented to highlight the inter-individual variation and the tendency for lower plasma concentrations in individuals with the H1/H7 VKORC1 genotype compared to the wild-type H1/H1 genotype.[1]
| Parameter | Menatetrenone | Menatetrenone Epoxide | Genotype Group |
| Cmax (ng/mL) | Data not explicitly provided in summary | Data not explicitly provided in summary | H1/H1 vs. H1/H7 |
| Plasma Concentrations | Tendency to be lower in H1/H7 group | Tendency to be lower in H1/H7 group | H1/H7 |
| Pharmacokinetic Model | Two-compartment with Weibull-type absorption and saturable elimination | Two-compartment with Weibull-type absorption and saturable elimination | N/A |
Note: The study emphasized very high inter-individual variation in systemic exposure within each genotype group, with only a small inter-group difference observed, suggesting that VKORC1 genotype may not be a reliable predictor for dose selection.[1]
Experimental Protocols
The methodologies employed in pharmacokinetic studies of menatetrenone and its epoxide are crucial for obtaining reliable and comparable data. Below are detailed protocols based on established methods for the analysis of vitamin K and its metabolites in human plasma.
Sample Collection and Preparation
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA or sodium heparin).
-
Plasma Separation: The blood samples are centrifuged at approximately 1000-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Storage: The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis to prevent degradation of the analytes.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of vitamin K and its metabolites, including this compound, in biological matrices.[2][3]
-
Extraction:
-
Protein Precipitation: A simple and common method involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins.[4]
-
Liquid-Liquid Extraction (LLE): For a cleaner extract, LLE can be performed. After protein precipitation with a solvent like ethanol, a non-polar solvent such as hexane is added to extract the lipid-soluble vitamins.[2] The organic layer is then separated and evaporated to dryness.
-
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, typically a mixture of the mobile phase components (e.g., methanol and water), before injection into the LC-MS/MS system.[2]
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C18) is commonly used to separate menatetrenone and its epoxide from other plasma components.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[2]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode is often employed.
-
Detection: The analysis is performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for menatetrenone and this compound, as well as for an internal standard, to ensure accurate quantification.[2]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from human plasma samples.
Vitamin K Cycle Signaling Pathway
This compound is a key metabolite in the vitamin K cycle. This pathway is essential for the post-translational modification (carboxylation) of certain proteins, which is critical for blood coagulation and bone metabolism.[5][6][7]
References
- 1. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bevital.no [bevital.no]
- 4. Validation of bioanalytical method for quantification of Vitamin K2 (MK-4) in human plasma by high-performance liquid chromatography-ultraviolet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Menatetrenone Epoxide
For researchers, scientists, and professionals in drug development, the accurate quantification of menatetrenone epoxide, a key metabolite of vitamin K2 (menatetrenone), is crucial for pharmacokinetic and metabolic studies. The cross-validation of analytical methods ensures the reliability and consistency of results across different techniques. This guide provides a comparative overview of two prominent methods for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods based on available literature.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography and detection based on UV absorbance. | Separation by chromatography followed by mass analysis of fragmented ions. |
| Linearity | Typically in the µg/mL to ng/mL range. | High linearity over a wide concentration range, often from pg/mL to ng/mL. |
| Accuracy | Generally good, but can be affected by interfering substances. | High accuracy (typically 98.0% to 106.5%) due to high selectivity.[1] |
| Precision | Coefficient of variation (CV) is typically acceptable for routine analysis. | Excellent precision with CVs less than 10.1%.[1] |
| Limit of Detection (LOD) | Higher LOD, may not be suitable for samples with very low concentrations. | Very low LOD, for instance, 0.2 ng/mL for this compound in human plasma.[1] |
| Selectivity | Prone to interference from co-eluting compounds with similar UV spectra. | Highly selective, as it identifies compounds based on both retention time and specific mass-to-charge ratios of parent and daughter ions. |
| Sample Preparation | Often requires more extensive cleanup to remove interfering substances. | Simpler sample preparation, such as protein precipitation, is often sufficient.[1] |
| Instrumentation Cost | Relatively lower cost. | Higher initial investment and maintenance costs. |
| Throughput | Can be lower due to longer run times and more complex sample preparation. | Generally higher throughput due to faster run times and simpler sample preparation. |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This method provides high sensitivity and selectivity for the quantification of menatetrenone and its epoxide metabolite.[1]
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Perform protein precipitation by adding 200 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient mixture of methanol and water.
-
Flow Rate: 0.2 mL/min.
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
HPLC-UV Method for Menatetrenone (MK-4)
Sample Preparation (Hypothetical Adaptation):
-
To a 500 µL plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Lichrospher-100, RP-C18, 5 µm, 125 mm × 4.0 mm).
-
Mobile Phase: A gradient mixture of acidified water/methanol and acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector at an optimized wavelength for this compound.
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.
References
A Comparative Analysis of Menatetrenone Epoxide and Phylloquinone Epoxide: Unraveling the Nuances of Vitamin K Metabolism
For Immediate Release
A Comprehensive Guide for Researchers in Drug Development and Life Sciences
This guide provides an in-depth comparison of menatetrenone epoxide and phylloquinone epoxide, the oxidized forms of vitamin K2 (MK-4) and vitamin K1, respectively. Understanding the distinct biochemical and cellular effects of these two molecules is crucial for researchers in drug development and nutritional science, particularly in the fields of hemostasis, bone metabolism, and cardiovascular health. This document summarizes key experimental data, details relevant methodologies, and visualizes the involved biochemical pathways.
Executive Summary
Phylloquinone (vitamin K1) is primarily associated with hepatic coagulation factor synthesis, while menatetrenone (vitamin K2, MK-4) is increasingly recognized for its roles in extra-hepatic tissues, including bone and vasculature. Their epoxide metabolites are transient but essential intermediates in the vitamin K cycle. While both epoxides are substrates for the enzyme Vitamin K Epoxide Reductase (VKOR), emerging evidence suggests differences in their cellular uptake, metabolism, and potential downstream effects. This guide will explore these differences, providing a foundational understanding for future research and therapeutic development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data comparing the effects of this compound and phylloquinone epoxide.
Table 1: In Vitro Vitamin K Epoxide Reductase (VKORC1) Activity
| Parameter | This compound (MK-4E) | Phylloquinone Epoxide (K1E) | Reference |
| VKOR Specific Activity (pmol/min/mg protein) | ~40 | ~40 | |
| Warfarin Inhibition (IC50) | Data not yet available in direct comparative studies | Data available for VKOR inhibition by warfarin in the context of K1E reduction |
Note: The available data suggests that VKORC1 exhibits comparable in vitro activity towards both this compound and phylloquinone epoxide under the tested conditions.
Table 2: Cellular Uptake and Metabolism in Human Cell Lines (HepG2 and MG-63)
| Parameter | Menatetrenone (MK-4) | Phylloquinone (PK) | Reference |
| Cellular Uptake | Rapid and remarkably well absorbed | Lower absorption compared to MK-4 | |
| Metabolism to Epoxide Form | Rapidly metabolized to epoxide | Slower metabolism to epoxide compared to MK-4 |
Note: This study highlights a significant difference in the cellular handling of the parent vitamins, which influences the intracellular availability of their respective epoxides.
Signaling Pathways and Experimental Workflows
The Vitamin K Cycle: A Shared Pathway
Both this compound and phylloquinone epoxide are integral components of the vitamin K cycle. This cycle is essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors in the liver and proteins like osteocalcin and matrix Gla-protein in extra-hepatic tissues.
Caption: The Vitamin K Cycle.
Hypothesized Divergence in Downstream Effects
While both epoxides feed into the same core cycle, the distinct physiological roles of their parent vitamins suggest potential for divergent downstream signaling. Phylloquinone is predominantly utilized in the liver for coagulation, whereas menatetrenone has demonstrated effects in bone and vascular tissues that may extend beyond its role in the vitamin K cycle.
Navigating Menatetrenone Administration: A Pharmacokinetic Comparison of Oral and Intravenous Routes and Their Impact on Epoxide Levels
A detailed guide for researchers and drug development professionals on the comparative pharmacokinetics of menatetrenone (Vitamin K2, MK-4) following oral and intravenous administration, with a focus on the resulting epoxide metabolite levels. This guide synthesizes available data to provide a framework for understanding the absorption, distribution, metabolism, and excretion of menatetrenone via these two distinct delivery methods.
Menatetrenone, a key form of vitamin K2, plays a crucial role in bone metabolism and blood coagulation. The route of administration significantly influences its pharmacokinetic profile and subsequent metabolic fate, including the formation of menatetrenone epoxide. While direct head-to-head comparative studies of oral and intravenous menatetrenone are scarce in publicly available literature, this guide consolidates existing knowledge from individual studies and parallels with other vitamin K analogues to offer a comparative overview.
Comparative Pharmacokinetic Parameters
The bioavailability of oral menatetrenone is known to be low. Intravenous administration, by definition, provides 100% bioavailability, leading to substantially different pharmacokinetic profiles. The following table summarizes the expected and reported pharmacokinetic parameters for both routes.
| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration |
| Bioavailability (F) | Low and variable | 100% (by definition) |
| Time to Peak Concentration (Tmax) | Typically 2-4 hours | Immediate |
| Peak Plasma Concentration (Cmax) | Lower and delayed | Substantially higher and immediate |
| Area Under the Curve (AUC) | Lower | Significantly higher |
| Half-life (t1/2) | Approximately 2-3 hours | Similar to oral, but with a more pronounced initial distribution phase |
| This compound Levels | Detectable, rise and fall follows parent compound | Expected to be higher due to greater systemic exposure to menatetrenone |
Note: The data presented is a synthesis from various sources and general pharmacokinetic principles, as direct comparative studies are limited. The values for intravenous administration are largely inferred from the known behavior of similar compounds administered intravenously.
Experimental Protocols
To conduct a comprehensive comparative pharmacokinetic study of oral versus intravenous menatetrenone, a crossover study design in healthy volunteers would be optimal. Below is a detailed methodology for such a study.
Study Design
A randomized, single-dose, two-period, two-sequence crossover study.
Participants:
-
Healthy adult male and female volunteers (n=24).
-
Subjects would be screened for normal liver and kidney function, and coagulation parameters.
-
Exclusion criteria would include a history of malabsorption, use of medications known to interact with vitamin K metabolism (e.g., anticoagulants), and pregnancy.
Drug Administration:
-
Oral: A single oral dose of 45 mg menatetrenone administered with a standardized meal.
-
Intravenous: A single intravenous infusion of 5 mg menatetrenone administered over 30 minutes. The lower dose for IV is to account for the expected higher systemic exposure.
-
A washout period of at least one week would separate the two treatment periods.
Blood Sampling:
-
Blood samples would be collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose for both administration routes.
-
Plasma would be separated by centrifugation and stored at -80°C until analysis.
Analytical Method:
-
Plasma concentrations of menatetrenone and its primary metabolite, menatetrenone 2,3-epoxide, would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, clearance (CL), and volume of distribution (Vd) would be calculated using non-compartmental analysis for both menatetrenone and this compound.
-
Absolute bioavailability (F) of the oral formulation would be calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral).
Signaling and Metabolic Pathway
The metabolism of menatetrenone involves a crucial cycle of reduction and oxidation. The enzyme gamma-glutamyl carboxylase utilizes the reduced form of vitamin K (hydroquinone) to carboxylate target proteins. In this process, the vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which can be further reduced to the active hydroquinone, completing the cycle.
Vitamin K cycle for menatetrenone.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of oral versus intravenous drug administration.
Comparative Efficacy of Menatetrenone vs. Menatetrenone Epoxide in Cell-Based Assays: A Research Guide
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Menatetrenone, also known as menaquinone-4 (MK-4), is a form of vitamin K2 that has garnered significant interest for its therapeutic potential beyond its traditional role in blood coagulation. Research has explored its effects on bone metabolism and its anti-neoplastic properties in various cancer cell lines. Menatetrenone epoxide is a key metabolite formed during the vitamin K cycle, where menatetrenone is oxidized to its 2,3-epoxide form. This epoxide is then recycled back to the active menatetrenone form by the enzyme vitamin K epoxide reductase (VKOR).
While the biological activities of menatetrenone have been the subject of numerous in vitro studies, there is a notable lack of publicly available research that directly compares the cellular efficacy of menatetrenone against its epoxide metabolite in cell-based assays. The current body of literature primarily focuses on menatetrenone as the active compound, with its epoxide being characterized as an intermediate in its metabolic cycle. This guide provides a comparative overview based on the available data, summarizing the known cellular effects of menatetrenone and the established biochemical role of its epoxide.
Data Presentation: Summary of Known Activities
The following table summarizes the known biological activities and roles of menatetrenone and its epoxide. It is important to note the disparity in the available data; menatetrenone has been evaluated for direct cellular effects, whereas its epoxide is primarily understood in the context of its metabolic function.
| Feature | Menatetrenone (Vitamin K2, MK-4) | This compound |
| Primary Biological Role | Active form of Vitamin K2; cofactor for γ-glutamyl carboxylase. | Oxidized metabolite of menatetrenone in the Vitamin K cycle. |
| Mechanism of Action in Cancer Cells | Inhibits cell growth by suppressing cyclin D1 expression through inhibition of the NF-κB pathway. Induces apoptosis and differentiation in various cancer cell lines. | Not established as a direct effector molecule in the reviewed literature. Its primary known function is as a substrate for Vitamin K Epoxide Reductase (VKOR). |
| Observed Cellular Effects | - Inhibition of hepatocellular carcinoma cell proliferation. - Induction of apoptosis in ovarian cancer cells. - Inhibition of osteoclast-like cell formation in mouse bone marrow cultures. | Primarily functions as an intermediate in the regeneration of active Vitamin K. Direct, independent cellular effects are not well-documented. |
| Target Signaling Pathways | NF-κB pathway. | Not applicable based on current literature. |
Experimental Protocols
To facilitate further research into the comparative efficacy of these compounds, a detailed protocol for a standard cell viability assay is provided below. This methodology can be adapted to compare menatetrenone and this compound in a variety of adherent cancer cell lines.
Protocol: Assessment of Cell Viability using a Tetrazolium-based (MTT/WST-1) Assay
-
Cell Culture and Seeding:
-
Culture human hepatocellular carcinoma (HCC) cells (e.g., HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of menatetrenone and this compound (e.g., 10 mM) in an appropriate solvent such as DMSO.
-
Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0.
-
A Comparative Guide to the Validation of Computational Models for Menatetrenone Epoxide-VKORC1 Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models and experimental data for the binding of menatetrenone epoxide to Vitamin K epoxide reductase complex subunit 1 (VKORC1). Given the limited publicly available data specifically validating computational models of this compound-VKORC1 binding, this guide outlines the established methodologies and best practices for such validation, drawing parallels from studies on similar ligands that bind to VKORC1, such as vitamin K and warfarin.
Introduction to VKORC1 and Menatetrenone
Vitamin K epoxide reductase complex subunit 1 (VKORC1) is an integral membrane protein located in the endoplasmic reticulum. It is a crucial enzyme in the vitamin K cycle, responsible for reducing vitamin K epoxide to vitamin K quinone and then to vitamin K hydroquinone. This process is essential for the gamma-carboxylation of vitamin K-dependent proteins, which are critical for blood coagulation and bone metabolism. Menatetrenone, also known as vitamin K2, is a subtype of vitamin K. Its epoxide form is a substrate for VKORC1. Understanding the binding interaction between this compound and VKORC1 is vital for the development of drugs targeting this enzyme.
Computational modeling plays a significant role in predicting these interactions. However, the accuracy of these models must be rigorously validated through experimental methods.
Computational Modeling of VKORC1
Due to the challenges in crystallizing membrane proteins, a high-resolution experimental structure of human VKORC1 is not yet available. Therefore, computational models are primarily based on homology modeling, using the crystal structure of a bacterial homolog as a template. These models are then refined using techniques like molecular dynamics (MD) simulations to predict the dynamic behavior of the protein and its interaction with ligands. Common computational approaches for studying ligand binding to VKORC1 include:
-
Homology Modeling: Creating a 3D model of human VKORC1 based on the amino acid sequence and a known experimental structure of a homologous protein.
-
Molecular Docking: Predicting the preferred orientation and binding affinity of a ligand (e.g., this compound) to the protein model.
-
Molecular Dynamics (MD) Simulations: Simulating the movement of atoms in the protein-ligand complex over time to assess its stability and conformational changes.
Workflow for Validation of Computational Models
The validation of a computational model of this compound-VKORC1 binding involves a systematic comparison of computational predictions with experimental data. A general workflow is illustrated below.
Experimental Protocols for Validation
Detailed methodologies for key experiments are crucial for reproducing and comparing results. Below are protocols for common techniques used to validate protein-ligand binding models.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
-
Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (VKORC1) at a constant temperature. The heat released or absorbed during binding is measured.
-
Protocol Outline:
-
Sample Preparation: Purified VKORC1 is placed in the sample cell, and a concentrated solution of this compound is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand are made into the protein
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
